Product packaging for Ethanimine(Cat. No.:CAS No. 20729-41-3)

Ethanimine

Cat. No.: B1614810
CAS No.: 20729-41-3
M. Wt: 43.07 g/mol
InChI Key: MPAYEWNVIPXRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethanimine (CH₃CHNH) is an organonitrogen compound classified as an imine, characterized by a carbon-nitrogen double bond . This molecule is of significant interest in the field of astrochemistry and origins-of-life studies, as it is considered a potential precursor to amino acids such as alanine . It has been detected in abundance in the interstellar medium, specifically in the Sagittarius B2 molecular cloud, highlighting its relevance in understanding prebiotic chemistry in space . This compound exists as two distinct stereoisomers, designated E and Z, which have been studied extensively via rotational spectroscopy, with transitions detectable in the radio frequency range around 140.8 GHz . Research into its formation suggests viable gas-phase pathways in the interstellar medium, such as the reaction between the amidogen (NH) and ethyl (C₂H₅) radicals . The study of this compound provides a valuable paradigmatic case for testing state-of-the-art quantum-chemical calculations concerning molecular formation routes and spectroscopic characterization under conditions that simulate the interstellar environment . This product is intended for research purposes only, specifically for spectroscopic analysis, theoretical chemical studies, and laboratory investigations simulating prebiotic chemical processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5N B1614810 Ethanimine CAS No. 20729-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20729-41-3

Molecular Formula

C2H5N

Molecular Weight

43.07 g/mol

IUPAC Name

ethanimine

InChI

InChI=1S/C2H5N/c1-2-3/h2-3H,1H3

InChI Key

MPAYEWNVIPXRDP-UHFFFAOYSA-N

SMILES

CC=N

Canonical SMILES

CC=N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimine (CH₃CHNH), a primary imine, is a significant, albeit transient, chemical intermediate formed from the reaction of acetaldehyde (B116499) and ammonia (B1221849). Its high reactivity makes it a valuable precursor in organic synthesis, particularly for the formation of amines and nitrogen-containing heterocycles. However, this same reactivity, primarily its rapid trimerization, presents considerable challenges for its isolation. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its reaction mechanism, the practical challenges of its isolation, and its most common and synthetically useful application: in situ generation for one-pot reductive amination to produce ethylamine. Detailed experimental conditions, quantitative data, and reaction pathway diagrams are provided to support researchers in leveraging the chemistry of this versatile intermediate.

Introduction to this compound

This compound is the simplest aldimine containing a methyl group. It exists in equilibrium with its tautomer, ethenamine. Due to the electrophilic nature of the carbon atom in the C=N double bond, this compound is highly susceptible to nucleophilic attack and readily undergoes polymerization. Under most standard conditions, it rapidly trimerizes to form 2,4,6-trimethyl-1,3,5-triazinane, also known as acetaldehyde ammonia trimer. This inherent instability is the primary reason why this compound is typically generated and used in situ rather than being isolated as a stable product.

Core Reaction Mechanism: Formation and Subsequent Reactions

The synthesis of this compound from acetaldehyde and ammonia proceeds via a two-step nucleophilic addition-elimination mechanism.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This results in the formation of a tetrahedral intermediate, α-aminoethanol (also known as 1-aminoethanol).

  • Dehydration: The α-aminoethanol intermediate is unstable and readily eliminates a molecule of water to form the C=N double bond of this compound. This step is often acid-catalyzed.

  • Trimerization: In the absence of a trapping agent, the formed this compound molecules quickly react with each other in a cyclization reaction to yield the more stable 2,4,6-trimethyl-1,3,5-triazinane.

The overall reaction pathway is depicted below.

reaction_pathway Acetaldehyde Acetaldehyde (CH₃CHO) Aminoethanol α-Aminoethanol Intermediate (CH₃CH(OH)NH₂) Acetaldehyde->Aminoethanol + NH₃ Ammonia Ammonia (NH₃) This compound This compound (CH₃CHNH) Aminoethanol->this compound - H₂O Dehydration Water1 H₂O Aminoethanol->Water1 Trimer Acetaldehyde Ammonia Trimer This compound->Trimer 3x (Trimerization) Water2 H₂O

Figure 1: Reaction pathway for this compound formation and trimerization.

Synthesis Strategies and Quantitative Data

Direct synthesis and isolation of this compound are generally impractical. Instead, its formation is controlled and leveraged in two main contexts: low-temperature intermediate studies and, more synthetically relevant, one-pot reductive amination.

This compound as a Transient Intermediate

In specialized research, particularly in astrochemistry, this compound has been identified as a transient species at cryogenic temperatures. These studies provide insight into its formation conditions in the absence of rapid polymerization.

ParameterValuePhaseNotesReference
Formation Temperature~180 K (-93 °C)Ice MatrixFormed from the warming of an acetaldehyde and ammonia ice mixture.[1]
Precursor Formation~80 K (-193 °C)Ice MatrixThe α-aminoethanol precursor is formed at this lower temperature.[1]
pH Range (Solution)9.4 - 11.1AqueousReaction kinetics studied at 5°C; the reverse reaction is subject to acid catalysis.
Reductive Amination: A Practical Synthetic Application

The most effective method for utilizing this compound in synthesis is through reductive amination. In this one-pot process, this compound is generated in situ and immediately reduced to the stable primary amine, ethylamine. This approach prevents trimerization and results in high yields of the desired product. The reaction is typically performed under mildly acidic conditions (pH ~6-7) to facilitate imine formation while using a reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and pH-dependent reactivity.[2]

The workflow for this process is outlined below.

workflow cluster_reagents 1. Reagent Combination (One-Pot) Acetaldehyde Acetaldehyde InSitu 2. In Situ this compound Formation & Iminium Ion Equilibrium Acetaldehyde->InSitu Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->InSitu Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->InSitu Solvent Solvent (e.g., Methanol) Solvent->InSitu Reduction 3. Selective Reduction InSitu->Reduction Workup 4. Aqueous Workup & pH Adjustment Reduction->Workup Extraction 5. Product Extraction Workup->Extraction Purification 6. Purification (e.g., Distillation) Extraction->Purification Product Final Product: Ethylamine Purification->Product

Figure 2: General experimental workflow for one-pot reductive amination.

The following table presents representative quantitative data for the reductive amination of a simple aldehyde to a primary amine, demonstrating the efficacy of this method.[3][4]

ParameterValue/CompoundNotes
Reactants
AldehydePivaldehyde (1.0 equiv)A representative unfunctionalized aldehyde.
Amine SourceAmmonia (140 equiv)A large excess is used to favor primary amine formation.
Reducing AgentNaCNBH₃ (1.5 equiv)Selectively reduces the iminium ion.
Reaction Conditions
SolventMethanol (B129727) (MeOH)
TemperatureRoom Temperature
Reaction Time24 hours
Results
ProductNeopentylamine
Yield 70% Isolated yield after purification.

Experimental Protocols

Caution: Acetaldehyde is volatile and flammable. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

One-Pot Reductive Amination of an Aldehyde to a Primary Amine

This protocol is adapted from the methodology developed by Dangerfield, et al., for the protecting-group-free synthesis of primary amines and serves as a representative procedure.[3][4]

Materials:

  • Aldehyde (e.g., Pivaldehyde, 1.0 mmol, 1.0 equiv)

  • Methanol (anhydrous, ~5 mL)

  • Ammonia in Methanol (7 N solution, 20 mL, 140 mmol, 140 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN, 94 mg, 1.5 mmol, 1.5 equiv)

  • Hydrochloric Acid (1 M HCl)

  • Sodium Hydroxide (1 M NaOH)

  • Dichloromethane (B109758) (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add the 7 N solution of ammonia in methanol (20 mL).

  • Stir the solution at room temperature for 30 minutes to allow for the initial formation of the this compound intermediate.

  • Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, carefully quench the reaction by slowly adding 1 M HCl until the evolution of gas ceases and the pH is acidic (pH ~2). This step neutralizes excess reducing agent and ammonia.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous residue by adding 1 M NaOH until the pH is strongly alkaline (pH > 12) to ensure the product amine is in its freebase form.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.

  • Purify the product as necessary, typically by distillation or column chromatography, to afford the pure primary amine.

Conclusion

While this compound itself is an elusive target for isolation due to its rapid trimerization, its role as a key intermediate is of great importance in organic synthesis. Understanding its formation mechanism allows for the development of robust synthetic strategies. The one-pot reductive amination protocol stands as the most practical and efficient method to harness the reactivity of the acetaldehyde-ammonia reaction, providing a reliable route to primary amines like ethylamine. This guide provides the foundational knowledge and practical details for researchers to successfully employ this valuable transformation in their synthetic endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Reactivity of Ethanimine

Abstract

This compound (CH₃CH=NH) is a simple, yet highly reactive organonitrogen compound classified as an imine. It exists in tautomeric equilibrium with its enamine form, ethenamine (CH₂=CH-NH₂), with the imine tautomer being predominant under standard conditions.[1] While not well-known terrestrially due to its inherent instability and tendency to polymerize, this compound is of significant interest in astrochemistry, having been detected in interstellar molecular clouds like Sagittarius B2.[2] Its reactivity, characterized by the electrophilic imine carbon, makes it a crucial, albeit transient, intermediate in various organic synthesis pathways.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound, designed for professionals in research and development.

Chemical and Physical Properties

This compound is a volatile and unstable compound, which has made extensive terrestrial characterization challenging.[1] Many of its physical properties are estimated due to its rapid polymerization.[1] The following tables summarize its key structural, physical, and thermodynamic properties.

Table 1: General and Structural Properties of this compound
PropertyValueSource
IUPAC Name This compound[4]
Synonyms Ethylideneimine, Acetaldimine[2]
Molecular Formula C₂H₅N[2][4]
Molar Mass 43.069 g·mol⁻¹[2][4]
CAS Number 20729-41-3[2][4]
Canonical SMILES CC=N[2]
InChI Key MPAYEWNVIPXRDP-UHFFFAOYSA-N[2]
Molecular Geometry Planar, Cₛ point group symmetry[1]
C=N Bond Length 1.27 Å[1]
C-C Bond Length 1.46 Å[1]
H-N-C Bond Angle 119.5°[1]
H-C-C Bond Angle 116.2°[1]
Table 2: Physicochemical and Thermodynamic Properties of this compound
PropertyValueSource
Melting Point -80 °C (estimate)[1]
Boiling Point 56 °C (estimate)[1]
Density 0.785 g·mL⁻¹ (at 25 °C)[1]
pKa (for protonation at N) 7.9[1]
Dipole Moment 2.34 D[1]
Heat of Formation (ΔfH°) 88.5 kJ·mol⁻¹[1]
Heat of Vaporization (ΔvapH°) 29.8 kJ·mol⁻¹ (estimate)[1]
C=N Bond Dissociation Energy ~615 kJ·mol⁻¹[1]
Standard Reduction Potential -0.85 V (vs SHE for CH₃CH=NH/CH₃CH₂NH₂ couple)[1]

Spectroscopic Data

Due to its instability, obtaining high-quality experimental spectra of isolated this compound is challenging. The data below is a combination of computationally predicted values and characteristic spectral features expected for this class of compounds.[5][6]

Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyFeatureAssignmentSource
¹H NMR ~7.3 ppm (quartet)=CH-[5]
~1.8 ppm (doublet)=CH-CH₃[5]
¹³C NMR ~165 ppmC=N[5]
~25 ppm=CH-CH₃[5]
Infrared (IR) ~1670-1650 cm⁻¹ (Medium)C=N stretch[5]
~1250-1020 cm⁻¹ (Medium)C-N stretch[5]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the polar carbon-nitrogen double bond, which renders the imine carbon electrophilic and susceptible to nucleophilic attack.[1][7]

Tautomerism

This compound exists in equilibrium with its tautomer, ethenamine (also known as vinylamine). The imine form is the predominant tautomer under standard conditions.[1][2]

Tautomerism cluster_this compound This compound (Imine Form) cluster_ethenamine Ethenamine (Enamine Form) This compound CH₃–CH=NH ethenamine CH₂=CH–NH₂ This compound->ethenamine Tautomerization

Caption: Tautomeric equilibrium between this compound and ethenamine.

Polymerization

This compound is highly unstable and rapidly undergoes polymerization, primarily through trimerization, to form acetaldehyde (B116499) ammonia (B1221849) trimer.[1][2] This high reactivity is a significant barrier to its isolation and storage under normal laboratory conditions.[1] The second-order rate constant for this trimerization is 1.2 × 10⁻³ M⁻¹·s⁻¹.[1]

Polymerization E1 This compound (CH₃CH=NH) Trimer Acetaldehyde Ammonia Trimer (C₆H₁₅N₃) E1->Trimer Trimerization E2 This compound (CH₃CH=NH) E2->Trimer Trimerization E3 This compound (CH₃CH=NH) E3->Trimer Trimerization

Caption: Trimerization of this compound to its stable trimer.

Hydrolysis

In the presence of water, especially under acidic conditions, this compound readily hydrolyzes to yield acetaldehyde and ammonia.[1][7] This reaction is essentially the reverse of its formation.[8][9] The hydrolysis mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack by water on the imine carbon.[8] At pH 7 and 25 °C, the hydrolysis rate constant is 0.45 s⁻¹.[1]

Hydrolysis cluster_workflow This compound Hydrolysis Pathway A This compound CH₃CH=NH B Protonation (Iminium Ion Formation) A->B + H⁺ C Iminium Ion [CH₃CH=NH₂]⁺ B->C D Nucleophilic Attack by H₂O C->D + H₂O E Carbinolamine Intermediate CH₃CH(OH)NH₂ D->E F Proton Transfer & Elimination of NH₃ E->F G Acetaldehyde CH₃CHO F->G H Ammonia NH₃ F->H

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Reduction

This compound can be quantitatively reduced to its corresponding primary amine, ethylamine.[1] This transformation is a common reaction for imines and can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this purpose.[1][10]

Experimental Protocols

Caution: this compound is a volatile and reactive compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Laboratory Synthesis of this compound

This protocol describes the condensation of acetaldehyde with ammonia. Due to the product's instability, it is typically generated in situ or requires careful handling at low temperatures.[1]

  • Materials:

    • Acetaldehyde (10 mmol)

    • Ammonia (15 mmol)

    • Anhydrous diethyl ether

    • Dry ice/acetone bath

  • Methodology:

    • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add anhydrous diethyl ether to the flask, followed by the dropwise addition of a solution of ammonia in ether.

    • Slowly add acetaldehyde to the stirred ammonia solution over 30 minutes, ensuring the temperature remains at -78 °C to control the exothermic reaction.[1]

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

    • The resulting solution contains this compound. Due to its instability, it should be used immediately for subsequent reactions.

    • For purification, fractional distillation under reduced pressure (15 mmHg) at -20 °C can be attempted, though this is challenging.[1] The compound must be stored at -80 °C under an inert atmosphere to prevent polymerization.[1]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_workup Product Handling A 1. Equip flame-dried flask under N₂ atmosphere. B 2. Cool flask to -78 °C. A->B C 3. Add anhydrous ether and ammonia solution. B->C D 4. Slowly add acetaldehyde at -78 °C. C->D E 5. Stir for 1 hour at -78 °C. D->E F 6. This compound solution is ready for immediate use. E->F G 7. Optional: Purify by low-temp vacuum distillation. F->G H 8. Store at -80 °C under inert gas. F->H G->H

Caption: Experimental workflow for the laboratory synthesis of this compound.

General Protocol for Imine Hydrolysis Monitoring by ¹H NMR

This protocol can be adapted to study the kinetics of this compound hydrolysis.[7]

  • Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

  • Methodology:

    • Preparation of Imine Solution: Synthesize this compound in situ within an NMR tube by reacting acetaldehyde with ammonia in a buffered deuterated solvent (e.g., D₂O).[7]

    • NMR Acquisition: Place the NMR tube in the spectrometer pre-equilibrated to the desired temperature.

    • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

    • Data Analysis: Integrate the signals corresponding to the imine proton (e.g., the =CH- proton of this compound) and a proton of the aldehyde product. The disappearance of the imine signal and the appearance of the aldehyde signal over time can be used to calculate the rate of hydrolysis.[7]

General Protocol for Imine Reduction to an Amine

This protocol outlines a general procedure for the reduction of an imine using sodium borohydride, applicable to this compound.[10][11]

  • Materials:

    • This compound solution (1.0 eq.) in an appropriate solvent (e.g., methanol (B129727) or ethanol).

    • Sodium borohydride (NaBH₄, 1.5 eq.).

    • Ice bath.

  • Methodology:

    • Preparation: In a round-bottom flask, place the solution of this compound and cool it to 0 °C in an ice bath.

    • Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. Monitor for any gas evolution.

    • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Quenching: Cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute aqueous acid.

    • Work-up: Adjust the pH of the solution to be basic (pH > 10) with aqueous NaOH to ensure the product is in its free amine form (ethylamine).

    • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the crude ethylamine. Further purification can be achieved by distillation.

Conclusion

This compound is a molecule of dual significance. In astrochemistry, it serves as a key species for understanding prebiotic chemical pathways in the interstellar medium.[1][12][13] In synthetic organic chemistry, its high reactivity, while challenging to manage, provides a valuable platform for the construction of more complex nitrogen-containing molecules.[3][14] A thorough understanding of its properties, stability, and reaction mechanisms is essential for researchers aiming to harness its synthetic potential or to model its behavior in extraterrestrial environments. The data and protocols presented in this guide offer a foundational resource for professionals in these fields.

References

An In-depth Technical Guide to the Tautomerism of Ethanimine and Ethenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, stability, and biological activity. This technical guide provides a comprehensive examination of the imine-enamine tautomerism exhibited between ethanimine and its isomer, ethenamine. This document details the underlying principles of this tautomeric relationship, presents available quantitative thermodynamic data, outlines detailed experimental and computational protocols for its investigation, and provides visual representations of the key mechanistic and workflow elements. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who encounter or wish to study imine-enamine tautomerism.

Introduction to this compound-Ethenamine Tautomerism

This compound (CH₃CH=NH) and ethenamine (CH₂=CHNH₂) are tautomers that interconvert through a formal 1,3-proton shift. This type of tautomerism is analogous to the well-known keto-enol tautomerism. The equilibrium between the imine and enamine forms is a critical consideration in reactions involving these species, as each tautomer possesses distinct electronic and steric properties, leading to different reactivity profiles. Generally, for simple aliphatic imine-enamine pairs, the imine tautomer is thermodynamically more stable.[1] This preference is attributed to the greater bond energy of the C=N double bond compared to the C=C double bond in the enamine.

The tautomeric equilibrium can be influenced by several factors, including:

  • Substitution: The nature of substituents on the carbon and nitrogen atoms can alter the relative stabilities of the tautomers.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially solvate and stabilize one tautomer over the other.

  • Temperature: As with any equilibrium, the position is temperature-dependent.

  • pH: The tautomerization process is often catalyzed by acid or base.

A thorough understanding of the this compound-ethenamine tautomeric system is crucial for predicting reaction outcomes, designing synthetic strategies, and understanding the behavior of related functional groups in more complex molecules, such as pharmaceutical agents.

Quantitative Data on Tautomeric Equilibrium

The relative stability of this compound and ethenamine has been investigated through computational studies. The imine form is consistently found to be the more stable tautomer. The following table summarizes key quantitative data regarding the thermodynamics of the this compound-ethenamine tautomerism.

ParameterValueMethodConditions
Relative Energy (ΔE) This compound is more stable by 3.9 kcal/mol G2 level of theoryGas Phase
Relative Energy (ΔE) This compound is more stable by 4.3 kcal/mol Extrapolated from calculationsAcetonitrile
Equilibrium Constant (Keq) K = [this compound]/[ethenamine] ≈ 6.8 x 10² Calculated from ΔG at 298 K (Gas Phase)298 K
Gibbs Free Energy (ΔG) -3.9 kcal/mol Calculated from Relative Energy (Gas Phase)298 K

Note: The Gibbs free energy (ΔG) is estimated from the relative energy (ΔE), assuming the entropic contribution is small. The equilibrium constant (Keq) is calculated using the formula ΔG = -RTln(Keq).

Mechanistic Pathways of Tautomerization

The interconversion between this compound and ethenamine does not typically occur via a direct, uncatalyzed intramolecular proton transfer due to a high activation energy barrier. Instead, the process is facilitated by the presence of an acid or a base catalyst.

Acid-Catalyzed Tautomerization

In the presence of an acid (H-A), the nitrogen atom of the imine is protonated to form an iminium ion. A base (A⁻) then removes a proton from the α-carbon, leading to the formation of the enamine. The process is reversible, with the protonation of the enamine at the α-carbon regenerating the iminium ion.

Base-Catalyzed Tautomerization

A base (B) can deprotonate the α-carbon of the imine to form a resonance-stabilized carbanion. Subsequent protonation of the nitrogen atom by the conjugate acid (B-H) yields the enamine. The reverse process involves the deprotonation of the nitrogen on the enamine and subsequent protonation of the α-carbon.

Tautomerization_Mechanisms cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism ethanimine_acid This compound iminium Iminium Ion ethanimine_acid->iminium + H⁺ iminium->ethanimine_acid - H⁺ ethenamine_acid Ethenamine iminium->ethenamine_acid - H⁺ (from α-C) ethenamine_acid->iminium + H⁺ (at α-C) ethanimine_base This compound carbanion Resonance-Stabilized Carbanion ethanimine_base->carbanion - H⁺ (from α-C) carbanion->ethanimine_base + H⁺ (at α-C) ethenamine_base Ethenamine carbanion->ethenamine_base + H⁺ (at N) ethenamine_base->carbanion - H⁺ (from N) NMR_Workflow start Start sample_prep Sample Preparation (Dissolve in deuterated solvent) start->sample_prep data_acq ¹H NMR Data Acquisition (Constant Temperature) sample_prep->data_acq data_proc Data Processing (Phasing, Baseline Correction) data_acq->data_proc peak_id Peak Identification & Integration (Assign signals to tautomers) data_proc->peak_id calc Calculation of Keq (Ratio of integrated areas) peak_id->calc end End calc->end Computational_Workflow start Start build_structures Build 3D Structures (this compound & Ethenamine) start->build_structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build_structures->geom_opt freq_calc Frequency Calculation (Confirm minima) geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_calc Single-Point Energy Calculation (e.g., MP2/aug-cc-pVTZ) freq_calc->energy_calc relative_stability Determine Relative Stability energy_calc->relative_stability end End relative_stability->end irc_calc IRC Calculation (Confirm TS connects tautomers) ts_search->irc_calc irc_calc->end

References

An In-depth Technical Guide on the Formation and Stability of (E)- and (Z)-Ethanimine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and stability of the (E)- and (Z)-isomers of ethanimine (CH₃CH=NH). This compound, a simple imine, is of significant interest in astrochemistry as a potential precursor to amino acids, such as alanine, and serves as a model system for understanding the fundamental principles of imine chemistry relevant to drug design and synthesis.[1] This document details the thermodynamic stability of the two isomers, the kinetics of their interconversion, proposed formation pathways, and the experimental and computational methodologies used for their study.

Relative Stability and Isomerization of (E)- and (Z)-Ethanimine

Computational studies have consistently shown that the (E)-isomer of this compound is thermodynamically more stable than the (Z)-isomer. The energy difference is small, typically on the order of a few kJ/mol. The isomerization between the two forms proceeds through a rotational transition state about the C=N double bond and is characterized by a significant energy barrier, making the interconversion slow at low temperatures.

Table 1: Calculated Relative Energies and Isomerization Barrier for this compound

Computational MethodΔE (E-Z) (kJ/mol)Isomerization Barrier (E→Z) (kJ/mol)Reference
UB2PLYPD/6-311++G(2d,p)2.89102.92[Singh et al. (2018)][2]
MP2/6-311G++(d,p)4.35-[Quan et al. (2016)]
G4 composite method1.2-[Quan et al. (2016)]
Not specified4.60-[Quan et al. (2016)]
Not specified4.24-[Loomis et al. (2013)]
Not specified-115.7[Melli et al. (2018)][3]

Note: A positive ΔE (E-Z) indicates that the (E)-isomer is more stable.

Formation Pathways

Several formation pathways for this compound have been proposed, primarily in the context of interstellar medium (ISM) chemistry. These pathways often involve gas-phase radical-molecule reactions or reactions on the surface of ice grains.

A prominent proposed gas-phase formation route involves the reaction of the methylidyne radical (CH) with methylamine (B109427) (CH₃NH₂). Another suggested pathway is the reaction of methylene (B1212753) (CH₂) with mthis compound (B1209239) (CH₂NH).[1] In laboratory settings, this compound is typically generated by the pyrolysis of precursors like ethyl azide (B81097) or 2,4,6-trimethylhexahydro-s-triazine.

G cluster_gas_phase Gas-Phase Formation cluster_pyrolysis Laboratory Synthesis (Pyrolysis) CH Methylidyne Radical (CH) This compound (E)- and (Z)-Ethanimine CH->this compound + CH₃NH₂ CH3NH2 Methylamine (CH₃NH₂) CH3NH2->this compound CH2 Methylene (CH₂) CH2->this compound + CH₂NH CH2NH Mthis compound (CH₂NH) CH2NH->this compound EthylAzide Ethyl Azide (CH₃CH₂N₃) Pyrolysis High Temperature EthylAzide->Pyrolysis Triazine 2,4,6-Trimethylhexahydro- s-triazine Triazine->Pyrolysis Ethanimine_lab (E)- and (Z)-Ethanimine Pyrolysis->Ethanimine_lab G E_this compound (E)-Ethanimine (More Stable) Transition_State Rotational Transition State E_this compound->Transition_State ΔE‡ ≈ 103-116 kJ/mol Z_this compound (Z)-Ethanimine (Less Stable) Z_this compound->Transition_State Transition_State->Z_this compound G Precursor Precursor (e.g., Ethyl Azide) Pyrolysis Pyrolysis Precursor->Pyrolysis Gas_Mixture Gas-Phase Products Pyrolysis->Gas_Mixture Spectrometer Microwave Spectrometer Gas_Mixture->Spectrometer Detector Detector Spectrometer->Detector Microwave_Source Microwave Source Microwave_Source->Spectrometer Spectrum Rotational Spectrum Detector->Spectrum Analysis Data Analysis Spectrum->Analysis Structure Molecular Structure and Spectroscopic Constants Analysis->Structure

References

Ethanimine in Sagittarius B2: A Technical Guide to its Detection and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A detailed examination of the detection of ethanimine (CH₃CHNH), a significant prebiotic molecule, in the Sagittarius B2 (Sgr B2) interstellar cloud reveals crucial insights into the chemical complexity and potential for life's precursors in the cosmos. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the observational data, experimental protocols, and formation pathways associated with this discovery.

This compound is of particular interest as it is considered a precursor to the amino acid α-alanine through Strecker synthesis.[1] Its confirmed presence in a prolific star-forming region like Sgr B2 underscores the potential for the building blocks of life to form in interstellar environments.

Observational Data Summary

The detection of this compound was made toward Sagittarius B2 North (Sgr B2(N)), a dense and chemically rich region within the Sgr B2 cloud.[2] Both the E and Z isomers of this compound were identified through the analysis of data from the Green Bank Telescope (GBT) PRIMOS Project.[1][2] The identification was made possible by new, precise laboratory measurements of the rotational spectra of these isomers.[2]

IsomerNumber of Identified Rotational Transitions
E-ethanimine12
Z-ethanimine8
Table 1: Summary of identified rotational transitions for this compound isomers in Sagittarius B2(N).[2]

While specific column densities and rotational temperatures for this compound in Sgr B2(N) are not detailed in the initial discovery papers, studies of similar nitrile-containing molecules in the same region, such as E-cyanomthis compound, have yielded column densities of approximately 1.5(2) x 10¹³ cm⁻² and cold rotational temperatures of 8(2) K, suggesting these molecules may be co-located in the same cold environments.[3]

Experimental Protocols

The identification of this compound in Sgr B2(N) was a multi-step process that combined astronomical observations with laboratory spectroscopy.

Astronomical Observations:

  • Telescope: The Robert C. Byrd Green Bank Telescope (GBT) was utilized for the observations.

  • Survey: The data was obtained as part of the Prebiotic Interstellar Molecular Survey (PRIMOS), a project aimed at searching for large, complex molecules in the interstellar medium, specifically targeting Sgr B2(N).[2][3][4][5] This survey provided high-sensitivity spectral line data over a wide range of radio frequencies.

Laboratory Spectroscopy:

  • Molecule Generation: To confirm the astronomical signals, the rotational spectra of E- and Z-ethanimine were measured in a laboratory setting. The molecules were generated in the gas phase using an electric discharge through a mixture of precursor gases.[3][4][5]

  • Spectroscopic Technique: Broadband rotational spectroscopy was employed to measure the frequencies of the rotational transitions of the newly formed this compound isomers with high precision.[3][4][5]

  • Spectral Matching: The precisely measured laboratory frequencies of the this compound isomers were then compared to the astronomical spectra obtained from the PRIMOS survey. A definitive identification was made by matching multiple rotational transitions from the laboratory data to previously unidentified lines in the Sgr B2(N) spectrum.[2]

G Experimental Workflow for this compound Detection cluster_obs Astronomical Observation cluster_lab Laboratory Spectroscopy cluster_analysis Analysis GBT Green Bank Telescope (GBT) PRIMOS PRIMOS Survey of Sgr B2(N) GBT->PRIMOS ObsData Astronomical Spectra PRIMOS->ObsData Comparison Spectral Comparison ObsData->Comparison Precursors Precursor Gas Mixture Discharge Electric Discharge Precursors->Discharge Spectroscopy Broadband Rotational Spectroscopy Discharge->Spectroscopy LabData Laboratory Spectra of this compound Spectroscopy->LabData LabData->Comparison Identification Identification of this compound Transitions Comparison->Identification Result Confirmed Detection Identification->Result

Experimental workflow for this compound detection.

Formation Pathways

Several gas-phase formation pathways for this compound in the interstellar medium have been proposed. One prominent theory involves the reaction between the methylene (B1212753) radical (CH₂) and mthis compound (B1209239) (CH₂NH), both of which have been previously detected in the interstellar medium.[1]

The reaction can proceed via two different electronic states of the methylene radical:

  • Triplet Methylene (³CH₂): The reaction with triplet methylene is thought to be a significant contributor to the overall abundance of this compound, primarily because triplet methylene is more abundant in the interstellar medium.[1]

  • Singlet Methylene (¹CH₂): The reaction involving singlet methylene has a smaller energy barrier, making it a more favorable reaction pathway.[1] However, the lower abundance of singlet methylene in the ISM limits its overall contribution to this compound formation.[1]

Theoretical studies suggest that the formation of E-ethanimine is efficient in the gas phase.[1] Reactions on the surface of interstellar ice grains are also considered, particularly in the warmer "hot core" regions of molecular clouds.[1] The isomerization from the more stable E-isomer to the Z-isomer is thought to be unlikely due to a substantial energy barrier.[1]

Another proposed gas-phase formation route involves the reaction between the amidogen (B1220875) (NH) and ethyl (C₂H₅) radicals.[6] While the primary outcome of this reaction is mthis compound and a methyl radical, a notable fraction (around 10%) is predicted to form the E and Z isomers of this compound.[6]

G Proposed Formation Pathway of this compound CH2 Methylene Radical (³CH₂ or ¹CH₂) Reaction Radical-Molecule Reaction (Gas Phase) CH2->Reaction CH2NH Mthis compound (CH₂NH) CH2NH->Reaction E_this compound E-Ethanimine Reaction->E_this compound Forms E isomer Z_this compound Z-Ethanimine Reaction->Z_this compound Forms Z isomer Forbidden Isomerization E_this compound->Forbidden Forbidden->Z_this compound

Proposed formation pathway of this compound.

Conclusion

The successful detection of both E- and Z-ethanimine in Sagittarius B2(N) represents a significant step forward in astrochemistry and the search for life's origins. It demonstrates that complex imines, which are key intermediates in the synthesis of amino acids, can form and exist in the harsh conditions of interstellar space. The combination of advanced radio astronomical surveys and precise laboratory spectroscopy is a powerful tool for unraveling the complex chemical inventory of our galaxy. Further studies, potentially with next-generation telescopes, will likely provide more detailed quantitative data on this compound and other prebiotic molecules, offering deeper insights into the chemical pathways that could lead to the emergence of life.

References

theoretical studies on ethanimine electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Electronic Structure of Ethanimine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CH₃CHNH) is a simple imine of significant interest in fields ranging from astrochemistry to organic synthesis.[1] It exists as two stereoisomers, E-ethanimine and Z-ethanimine, both of which have been detected in the interstellar medium, specifically in the Sagittarius B2 North molecular cloud.[2][3] As a potential precursor to the amino acid α-alanine via Strecker synthesis, understanding its molecular geometry, stability, and electronic properties is crucial.[2] Theoretical and computational chemistry offer powerful, atomistic-level insights into the electronic structure that governs the reactivity and spectroscopic properties of this molecule.[4]

This guide provides a comprehensive overview of the theoretical studies on this compound's electronic structure, detailing the computational methodologies employed, summarizing key quantitative data, and outlining the experimental protocols used for validation.

Theoretical Framework and Computational Protocols

The electronic structure of this compound is primarily investigated using ab initio and Density Functional Theory (DFT) methods.[4] These approaches solve the Schrödinger equation (or its DFT equivalent) to determine the molecule's wave function and energy, thereby providing detailed information about its geometric and electronic properties.[4]

Key Theoretical Methods
  • Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. For high accuracy, especially when studying excited states or complex electronic phenomena, methods like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and second-order perturbation theory (CASPT2) are employed.[4][5]

  • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the molecule's electron density, offering a favorable balance between computational cost and accuracy.[4] Common functionals for organic molecules like this compound include B3LYP, M06-2X, and B2PLYPD.[2][4]

Basis Sets

The accuracy of quantum chemical calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For reliable results, large and flexible basis sets that include polarization and diffuse functions are necessary, such as the Pople-style 6-311++G(2d,p) or Dunning's correlation-consistent aug-cc-pVTZ.[2][4]

Data Presentation: Properties of this compound

Theoretical calculations, validated by experimental data, provide precise quantitative information on the structure and properties of this compound.

Molecular Geometry

This compound possesses a planar molecular geometry with Cₛ point group symmetry.[1] The imine carbon and nitrogen atoms are sp² hybridized, while the methyl carbon is sp³ hybridized.[6] The C=N double bond consists of one σ bond from the overlap of sp² hybrid orbitals and one π bond from the overlap of unhybridized p-orbitals.[6]

Parameter Type E-ethanimine (Calculated) Z-ethanimine (Calculated) Experimental
Bond Lengths (Å)
C=NData not availableData not available1.27[1]
C-CData not availableData not available1.46[1]
Bond Angles (°)
∠HNCData not availableData not available119.5[1]
∠HCCData not availableData not available116.2[1]

Table 1: Selected Geometric Parameters of this compound. Experimental values are provided for the most stable E-isomer.

Spectroscopic and Electronic Properties

Rotational spectroscopy is a primary experimental method for identifying this compound, and theoretical calculations can predict these parameters with high accuracy.[1][7] The electronic properties, such as the nature of the frontier molecular orbitals, are key to understanding its reactivity.

Parameter E-ethanimine (Calculated) Z-ethanimine (Calculated) Experimental
Rotational Constants (MHz)
ASee[2]See[2]35512.8[1]
BSee[2]See[2]9496.2[1]
CSee[2]See[2]8618.9[1]
Dipole Moment (D) Data not availableData not available2.34[1]

Table 2: Rotational Constants and Dipole Moment of this compound. Experimental values correspond to the E-isomer.

Isomer Stability and Electronic Characteristics

Theoretical studies indicate that the E-isomer of this compound is the more stable conformation.[4] The isomerization from the E to the Z form is generally considered forbidden due to a significant energy barrier.[2]

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the nitrogen lone pair, making this site nucleophilic.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is the π* antibonding orbital of the C=N bond, rendering the imine carbon electrophilic and susceptible to nucleophilic attack.[1]

Property Value/Description
Relative Stability The E-isomer is more stable than the Z-isomer.[4]
Isomerization Barrier A large entrance barrier makes E → Z isomerization forbidden under typical conditions.[2]
HOMO Primarily the nitrogen lone pair (n).[1]
LUMO The π* orbital of the C=N double bond.[1]

Table 3: Relative Stability and Frontier Molecular Orbitals of this compound.

Methodologies and Protocols

Detailed Computational Protocols

Protocol 1: DFT Calculation for Geometry Optimization and Property Analysis

  • Functional and Basis Set Selection: Choose a suitable DFT functional (e.g., B2PLYPD) and basis set (e.g., 6-311++G(2d,p)).[2]

  • Geometry Optimization: Perform a geometry optimization to locate the minimum energy structure on the potential energy surface.[4]

  • Frequency Calculation: Calculate vibrational frequencies at the optimized geometry to confirm the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic data.[4]

  • Single-Point Energy Calculation: Optionally, perform a more accurate single-point energy calculation using a larger basis set or a higher level of theory at the optimized geometry.[4]

  • Population and Orbital Analysis: Conduct Mulliken or Natural Bond Orbital (NBO) analysis to determine the distribution of electronic charge on the atoms.[4] Analyze the energies and compositions of the HOMO and LUMO to understand reactivity and potential electronic transitions.[1][4]

Protocol 2: High-Accuracy Ab Initio (CASSCF/CASPT2) Calculation for Excited States

  • Initial Geometry: Start with a geometry optimized at a lower level of theory (e.g., MP2 or DFT).[4]

  • Basis Set Selection: Choose a large, flexible basis set appropriate for excited-state calculations (e.g., 6-311++G(3df,3pd)).[4]

  • Active Space Selection: Define an active space for the CASSCF calculation, which includes the molecular orbitals and electrons most critical for the electronic transitions of interest (e.g., the σ and π orbitals of the C=N bond and the nitrogen lone pair).[4]

  • CASSCF Calculation: Perform the CASSCF calculation to obtain a wave function that correctly describes the electronic structure of both ground and excited states.[4]

  • CASPT2 Calculation: To account for dynamic electron correlation, perform a CASPT2 calculation using the CASSCF wave function to obtain more accurate state energies.[4]

  • Property Calculation: Calculate properties such as vertical and adiabatic excitation energies and oscillator strengths for spectroscopic analysis.[4]

Experimental Validation Protocols

Theoretical findings are validated against experimental data. The primary techniques for determining the gas-phase molecular structure of molecules like this compound are Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

  • Gas-Phase Electron Diffraction (GED): In a GED experiment, a beam of high-energy electrons is scattered by gaseous molecules.[8] The resulting diffraction pattern is dependent on the internuclear distances within the molecules.[8] By analyzing this pattern, a one-dimensional radial distribution function can be generated, from which precise bond lengths and angles are derived, providing a direct comparison for theoretically optimized geometries.[8]

  • Microwave Spectroscopy: This technique measures the transitions between rotational energy levels of a molecule. The resulting spectrum provides highly accurate values for the rotational constants (A, B, and C), which are directly related to the molecule's moments of inertia and, therefore, its geometry.[1] These experimental constants are a critical benchmark for the accuracy of computational results.[7]

Visualizations

Caption: Molecular structures of E- and Z-ethanimine isomers.

Computational_Workflow start Define Molecular Structure (E/Z) method Select Method (e.g., DFT/B3LYP) & Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Is it a true minimum? (No imaginary frequencies) freq_calc->check_min check_min->geom_opt No analysis Property Calculation & Analysis check_min->analysis Yes properties - Geometric Parameters - HOMO/LUMO Energies - Dipole Moment - Rotational Constants - Population Analysis (NBO) analysis->properties end Final Results analysis->end

Caption: Workflow for theoretical electronic structure analysis.

Energy_Profile E_level E-ethanimine Z_level Z-ethanimine TS_level Transition State (TS) axis Relative Energy y_axis y_axis_top y_axis->y_axis_top rc_axis Isomerization Coordinate x_axis x_axis_end x_axis->x_axis_end E_level_point TS_level_point E_level_point->TS_level_point Z_level_point TS_level_point->Z_level_point barrier Large Energy Barrier

Caption: Simplified energy profile for E-Z isomerization.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. Through methods like DFT and high-level ab initio calculations, it is possible to determine accurate geometric parameters, spectroscopic constants, and electronic properties that govern the molecule's behavior.[4] The consensus from these studies is that E-ethanimine is the more stable isomer, with a high barrier to isomerization.[2][4] The electronic structure, characterized by a nucleophilic nitrogen center and an electrophilic imine carbon, dictates its reactivity.[1] This detailed theoretical knowledge is not only fundamental for interpreting astronomical observations but also provides a solid foundation for its potential applications in synthetic chemistry and drug development.

References

Ethanimine Formation in the Interstellar Medium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Ethanimine (CH₃CHNH), a significant prebiotic molecule and a precursor to the amino acid alanine (B10760859) via Strecker synthesis, has been detected in the interstellar medium (ISM), notably in the Sagittarius B2 North (Sgr B2(N)) molecular cloud.[1][2] Its presence in these harsh environments provides crucial insights into the complex organic chemistry that precedes the origin of life. Understanding the formation pathways of this compound is fundamental to astrochemical models and deepens our comprehension of how life's building blocks may assemble in the cosmos. This technical guide synthesizes current research on the primary formation routes of this compound in the ISM, detailing both gas-phase and grain-surface chemical processes. It presents quantitative data, theoretical and experimental methodologies, and visual representations of the key reaction pathways.

Core Formation Pathways

The formation of this compound in the interstellar medium is thought to occur through two primary environments: the cold, diffuse gas phase and the surfaces of icy dust grains.[3][4] Both mechanisms are crucial for explaining the observed abundances of this molecule.

Gas-Phase Synthesis

Gas-phase reactions are critical in the diffuse and translucent clouds of the ISM. These reactions typically involve highly reactive species such as radicals and ions.

A prominent gas-phase formation route for this compound involves the reaction between the amidogen (B1220875) radical (NH) and the ethyl radical (C₂H₅).[5][6] This reaction is very fast, approaching the gas-kinetics limit.[6] However, the primary channel of this reaction leads to the formation of mthis compound (B1209239) (CH₂NH) and a methyl radical (CH₃), with only a smaller fraction (approximately 10-14%) yielding the E and Z isomers of this compound.[5][6]

The reaction proceeds as follows:

NH + C₂H₅ → E/Z-CH₃CHNH + H[5]

While this pathway contributes to the this compound budget, its lower branching ratio suggests that other formation mechanisms are also at play.[6] The predicted E/Z isomer ratio from this reaction is approximately 1.2 to 1.4, which is lower than the observed ratio of about 3 in Sgr B2(N), indicating that gas-phase chemistry alone may not fully account for the observed isomer abundances.[5][6]

Another proposed gas-phase pathway is the reaction between methylene (B1212753) (CH₂) and mthis compound (CH₂NH).[1][2] This radical-molecule reaction has been studied theoretically and is considered a promising candidate for this compound formation.[1][2] Both the triplet (³B₁) and singlet (¹A₁) states of methylene can react, with the singlet state reaction having a smaller entrance barrier.[1][2] However, due to the much higher abundance of triplet methylene in the ISM, the reaction involving CH₂(³B₁) is believed to be the more significant contributor to the overall this compound abundance from this pathway.[1][2]

The reaction can be summarized as:

CH₂(³B₁/¹A₁) + CH₂NH → E/Z-CH₃CHNH[1][2]

This reaction is efficient in the gas phase for the formation of the E-isomer.[1][2]

Grain-Surface Synthesis

The surfaces of interstellar dust grains, typically coated with icy mantles of water, carbon monoxide, and other volatile species, act as catalytic sites for the formation of complex organic molecules.[3][4][7]

A key proposed grain-surface formation route for this compound is the successive hydrogenation of acetonitrile (B52724) (CH₃CN).[8] Acetonitrile is a known interstellar molecule that can be formed from radical reactions involving CH₃ and CN on icy grains.[9] Hydrogen atoms are highly abundant on grain surfaces and can react with adsorbed species.[8][10] The hydrogenation of the nitrile group (C≡N) in acetonitrile can lead to the formation of this compound.

The process is envisioned as a series of hydrogen atom additions:

CH₃CN + H → CH₃C=NH (intermediate radical) CH₃C=NH + H → CH₃CH=NH (this compound)

Further hydrogenation of this compound can lead to the formation of ethylamine (B1201723) (CH₃CH₂NH₂).[11] Experimental studies on the hydrogenation of nitriles on ice surfaces under ultra-high vacuum conditions are crucial for validating this pathway and determining its efficiency at low temperatures.[8]

Quantitative Data

The following tables summarize the key quantitative data from theoretical and observational studies of this compound formation.

Table 1: Calculated Reaction Energetics and Rate Coefficients for Gas-Phase Reactions

ReactionBarrier Height (kcal/mol)Enthalpy of Formation (ΔH) (kcal/mol)Rate Constant (cm³/s)Reference(s)
CH₂(³B₁) + CH₂NH → E-CH₃CHNH (gas phase)--104.9824.937 x 10⁻¹¹[2]
CH₂(¹A₁) + CH₂NH → E-CH₃CHNH (gas phase)small entrance barrier-more favorable[1][2]
NH + C₂H₅ → E-CH₃CHNH + H--8.25 x 10⁻¹²[5]
NH + C₂H₅ → Z-CH₃CHNH + H--2.75 x 10⁻¹²[5]

Note: Negative barrier height or lack of a value often indicates a barrierless reaction.

Table 2: Isomer Properties and Abundance Ratios

PropertyValueReference(s)
Energy Difference (E- vs. Z-ethanimine)0.690 kcal/mol (E is more stable)[12]
Isomerization Barrier (E → Z) in gas phase24.598 kcal/mol[12]
Observed [E]/[Z] Ratio in Sgr B2(N)~3[5][6]
Predicted [E]/[Z] Ratio (NH + C₂H₅ reaction)~1.2 - 1.4[5][6]

Methodologies of Cited Theoretical Studies

The study of this compound formation pathways in the ISM heavily relies on sophisticated computational chemistry methods to model the extreme conditions of space that are difficult to replicate in a laboratory.

Quantum Chemical Calculations
  • Density Functional Theory (DFT): A widely used method to investigate the electronic structure of many-body systems. For the study of the CH₂ + CH₂NH reaction, the B2PLYPD functional was used with the 6-311++G(2d,p) basis set.[1][2] This level of theory is employed to optimize the geometries of reactants, transition states, and products, and to calculate their energies.

  • Coupled-Cluster (CC) Theory: A high-accuracy quantum chemical method. For the NH + C₂H₅ reaction, calculations were performed using coupled-cluster techniques that account for single, double, and perturbative triple excitations (CCSD(T)) to obtain highly accurate energies.[5]

  • Composite Schemes: To achieve even higher accuracy, composite methods that combine results from different levels of theory and basis sets are used. For instance, the W1-F12 and jun-Cheap schemes have been employed, which involve extrapolations to the complete basis set limit and corrections for core-valence electron correlation.[5]

Kinetic Modeling
  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate the rate constants of unimolecular reactions from the properties of the potential energy surface. It was used in conjunction with capture calculations to estimate the rate coefficients and product branching ratios for the NH + C₂H₅ reaction.[6]

  • Phase Space Theory (PST): A statistical theory often used for barrierless reactions, providing a useful reference for reactions that are close to the gas-kinetics limit.[5]

  • Master Equation (ME) Simulations: These simulations are used to model the pressure and temperature dependence of reaction rates, which is particularly important for understanding the chemistry in different interstellar environments.[13][14]

Visualizing the Formation Pathways

The following diagrams illustrate the key proposed formation pathways for this compound in the interstellar medium.

ethanimine_formation_gas_phase_1 cluster_reactants Reactants cluster_products Products NH Amidogen Radical (NH) This compound E/Z-Ethanimine (CH₃CHNH) NH->this compound ~10-14% yield Mthis compound Mthis compound (CH₂NH) NH->Mthis compound ~86-90% yield C2H5 Ethyl Radical (C₂H₅) C2H5->this compound C2H5->Mthis compound H Hydrogen Atom (H) CH3 Methyl Radical (CH₃)

Gas-phase reaction of Amidogen with Ethyl radical.

ethanimine_formation_gas_phase_2 cluster_reactants Reactants cluster_products Product CH2 Methylene (CH₂) (³B₁ or ¹A₁) This compound E/Z-Ethanimine (CH₃CHNH) CH2->this compound CH2NH Mthis compound (CH₂NH) CH2NH->this compound ethanimine_formation_grain_surface cluster_process Grain Surface Process CH3CN Acetonitrile (CH₃CN) (adsorbed) Intermediate Intermediate Radical (CH₃C=NH) CH3CN->Intermediate + H This compound This compound (CH₃CHNH) (adsorbed) Intermediate->this compound + H

References

Quantum Chemical Insights into Ethanimine Formation on Interstellar Ice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical studies investigating the formation of ethanimine (CH₃CHNH), a prebiotic molecule, on interstellar ice mantles. Aimed at researchers, scientists, and professionals in drug development and astrochemistry, this document synthesizes key findings on reaction pathways, energetics, and computational methodologies.

Introduction

This compound is a molecule of significant interest in the field of astrochemistry due to its potential role as a precursor to amino acids, such as α-alanine, through the Strecker synthesis.[1] Its detection in the interstellar medium (ISM), specifically in the Sagittarius B2 north molecular cloud, has spurred theoretical investigations into its formation mechanisms under the harsh conditions of space.[1] Computational quantum chemistry provides a powerful tool to explore these pathways at a molecular level, offering insights into reaction feasibility and kinetics that are often difficult to obtain through laboratory experiments alone. This guide focuses on the theoretical studies of this compound formation on water ice surfaces, a key environment for molecular complexity in the ISM.

Formation Pathways of this compound on Interstellar Ice

Quantum chemical studies have primarily focused on a radical-molecule reaction pathway for the formation of this compound on interstellar ice.[1] This proposed mechanism involves the reaction of methylene (B1212753) (CH₂) with mthis compound (B1209239) (CH₂NH), both of which are known interstellar molecules.[1] The calculations explore the reaction in the gas phase and on the surface of water ice clusters, which serve as a model for interstellar ice mantles.[1]

Reaction of Methylene (CH₂) with Mthis compound (CH₂NH)

The primary studied pathway involves the addition of a methylene radical to mthis compound. This reaction has been investigated for both the triplet (³B₁) and singlet (¹A₁) electronic states of methylene.[1] The reaction leads to the formation of both the E and Z isomers of this compound.[1]

Ethanimine_Formation_Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from the quantum chemical study by Singh et al. (2018). The calculations were performed using Density Functional Theory (DFT) at the B2PLYPD/6-311++G(2d,p) level of theory.[1] Energies are reported in kcal/mol, and rate constants are in cm³s⁻¹.

Formation of E-Ethanimine from Triplet Methylene (³B₁) + Mthis compound
Number of Water Molecules (n)Barrier Height (ΔE‡) (kcal/mol)Enthalpy of Formation (ΔH) (kcal/mol)Rate Constant (cm³s⁻¹)
0 (Gas Phase)1.632-103.6024.937 x 10⁻¹¹
212.174-97.9545.083 x 10⁻¹⁹
410.981-93.4996.636 x 10⁻¹⁸
6--104.104-

Note: The gas phase reaction was also studied at the UMP2/aug-cc-pVTZ level, yielding a barrier height of 1.391 kcal/mol and an enthalpy of formation of -108.982 kcal/mol.[1]

Formation of E-Ethanimine from Singlet Methylene (¹A₁) + Mthis compound
Number of Water Molecules (n)Barrier Height (ΔE‡) (kcal/mol)Enthalpy of Formation (ΔH) (kcal/mol)Rate Constant (cm³s⁻¹)
0 (Gas Phase)--104.982-
22.174-97.9545.083 x 10⁻¹²
40.981-93.4996.636 x 10⁻¹³
6--103.853-

Note: The reaction involving singlet methylene is more favorable due to a smaller entrance barrier. However, the much lower abundance of singlet methylene in the ISM suggests that the reaction with triplet methylene is the more significant contributor to the overall this compound abundance.[1]

Experimental and Computational Protocols

Quantum Chemical Calculations

The primary computational study on the formation of this compound on interstellar ice utilized the following protocol:[1]

  • Software: Gaussian 09 program package.

  • Method: Density Functional Theory (DFT) with the double-hybrid B2PLYP functional.

  • Basis Set: 6-311++G(2d,p).

  • Dispersion Correction: Empirical dispersion corrections were included to account for non-covalent interactions within the water ice model.

  • Geometries: All reactant, transition state, and product geometries were optimized.

  • Frequency Calculations: Analytical frequency calculations were performed at the same level of theory to characterize stationary points (minima and transition states).

Computational_Workflow

Interstellar Ice Model

The interstellar ice mantle was modeled using a cluster approach. This involves using a finite number of water molecules to represent the ice surface.[1] In the study by Singh et al. (2018), the number of water molecules (n) was varied (n = 2, 4, 6) to investigate the effect of the ice environment on the reaction energetics.

Discussion and Future Outlook

The quantum chemical studies to date suggest that the formation of this compound on interstellar ice via the reaction of methylene and mthis compound is plausible, particularly in warmer regions of the ISM such as hot cores.[1] The presence of water ice significantly influences the reaction barriers and enthalpies.

It is noteworthy that alternative gas-phase formation routes have also been proposed and studied at a high level of theory. For instance, the reaction between the amidogen (B1220875) radical (NH) and the ethyl radical (C₂H₅) has been shown to produce this compound, although it is a minor channel compared to the formation of mthis compound and a methyl radical.[2]

Future research in this area could explore:

  • The use of larger and more sophisticated models of amorphous solid water to better represent the complex and disordered nature of interstellar ices.

  • Investigation of other potential formation pathways for this compound on ice surfaces, possibly involving different precursor molecules.

  • The role of energetic processing, such as UV irradiation and cosmic ray bombardment, on the chemistry of this compound and its precursors in interstellar ices.

A deeper understanding of the formation of this compound and other prebiotic molecules in interstellar environments is crucial for unraveling the origins of life's building blocks in the universe.

References

An In-depth Technical Guide on the Radical-Molecule Reaction Formation Pathway of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathway of ethanimine (CH₃CHNH), a molecule of significant interest in prebiotic chemistry and astrochemistry, through a radical-molecule reaction mechanism. The content consolidates findings from computational studies, presenting quantitative data, theoretical methodologies, and visualizations of the reaction pathways.

Introduction

This compound is a key precursor in the Strecker synthesis of the amino acid α-alanine, making its formation pathways a critical area of research.[1][2] Its detection in the interstellar medium (ISM), specifically in the molecular cloud Sagittarius B2 north, has spurred investigations into its formation under astrophysical conditions.[1][2] A prominent and promising formation route is the radical-molecule reaction between the methylene (B1212753) radical (CH₂) and mthis compound (B1209239) (CH₂NH).[1][2][3] This guide focuses on the quantum chemical analysis of this pathway, providing a detailed understanding of the reaction dynamics in both the gas phase and on interstellar ice analogues.

Core Reaction Pathway: Methylene Radical and Mthis compound

The primary radical-molecule reaction pathway for the formation of this compound involves the reaction of the methylene radical (CH₂) with mthis compound (CH₂NH). This reaction has been studied computationally, considering both the triplet (³B₁) and singlet (¹A₁) electronic states of the methylene radical.[1][2]

Reactants and Products
  • Reactants:

    • Methylene radical (CH₂)

    • Mthis compound (CH₂NH)

  • Products:

    • E-ethanimine

    • Z-ethanimine

Reaction Energetics and Feasibility

Computational studies using Density Functional Theory (DFT) have elucidated the energetics of these reactions. The reaction involving the singlet methylene radical (¹A₁) is kinetically more favorable due to a smaller entrance barrier. However, in the context of the interstellar medium, the triplet methylene radical (³B₁) is significantly more abundant.[1][2] Consequently, the reaction with triplet methylene is considered the major contributor to the overall formation of this compound in the ISM.[1][2]

The formation of the E-isomer of this compound is found to be more efficient in the gas phase.[1] Reactions on the surface of water ice clusters are considered favorable primarily in the hot cores of molecular clouds.[1]

Quantitative Data from Computational Studies

The following tables summarize the quantitative data obtained from quantum chemical calculations on the formation of E-ethanimine from the reaction of triplet methylene (³B₁) and singlet methylene (¹A₁) with mthis compound.

Reaction of Triplet Methylene (³B₁) with Mthis compound

Table 1: Calculated Barrier Heights and Enthalpies of Formation for CH₂(³B₁) + CH₂NH → E-CH₃CHNH

Number of Water Molecules (n)Barrier Height (ΔE) (kcal/mol)Enthalpy of Formation (ΔH) (kcal/mol)
0 (Gas Phase)6.32-103.602
212.174-97.954
410.981-93.499
66.36-104.104

Data sourced from quantum chemical studies at the UB2PLYPD/6-311++G(2d, p) level of theory.[1]

Reaction of Singlet Methylene (¹A₁) with Mthis compound

Table 2: Calculated Barrier Heights and Enthalpies of Formation for CH₂(¹A₁) + CH₂NH → E-CH₃CHNH

Number of Water Molecules (n)Barrier Height (ΔE) (kcal/mol)Enthalpy of Formation (ΔH) (kcal/mol)
0 (Gas Phase)--104.982
2--103.853

Data sourced from quantum chemical studies at the UB2PLYPD/6-311++G(2d, p) level of theory.[1] A specific barrier height for the singlet reaction is not provided in the source, indicating it may be a barrierless process.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways for the formation of this compound.

ethanimine_formation_pathway cluster_reactants Reactants cluster_intermediates Transition States / Intermediates cluster_products Products CH2_radical Methylene Radical (CH₂) TS1 Transition State 1 (³B₁ Pathway) CH2_radical->TS1 Triplet (³B₁) TS2 Transition State 2 (¹A₁ Pathway) CH2_radical->TS2 Singlet (¹A₁) CH2NH Mthis compound (CH₂NH) CH2NH->TS1 CH2NH->TS2 E_this compound E-Ethanimine TS1->E_this compound Z_this compound Z-Ethanimine TS1->Z_this compound TS2->E_this compound TS2->Z_this compound logical_flow_ethanimine_formation Start Interstellar Medium Species CH2 Methylene Radical (CH₂) - Triplet (³B₁) - Singlet (¹A₁) Start->CH2 CH2NH Mthis compound (CH₂NH) Start->CH2NH Reaction Radical-Molecule Reaction CH2->Reaction CH2NH->Reaction GasPhase Gas Phase (E-isomer favored) Reaction->GasPhase IceSurface Ice Surface (Hot Cores) Reaction->IceSurface Products This compound (CH₃CHNH) - E-isomer - Z-isomer GasPhase->Products IceSurface->Products

References

rotational and infrared spectroscopy of ethanimine isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Rotational and Infrared Spectroscopy of Ethanimine Isomers

Introduction

This compound (CH₃CHNH), a significant prebiotic molecule, exists as two geometric isomers: E-ethanimine and Z-ethanimine.[1][2] These isomers have been detected in the interstellar medium, particularly in the Sagittarius B2 molecular cloud, sparking interest in their formation pathways and spectroscopic characteristics for astrophysical and astrochemical studies.[3][4] Understanding the rotational and vibrational properties of these isomers is crucial for their unequivocal identification in space and for benchmarking quantum-chemical calculations.[5] This guide provides a detailed overview of the rotational and infrared spectroscopic studies of E- and Z-ethanimine, targeting researchers, scientists, and professionals in drug development who may utilize similar analytical techniques.

The two isomers, E and Z, are named based on the German words entgegen (opposite) and zusammen (together), respectively, describing the orientation of the methyl (CH₃) and hydrogen (H) groups across the carbon-nitrogen double bond.[2] The E isomer is the more stable of the two, though both have been identified through astronomical observations.[6][7]

ethanimine_isomers E E-ethanimine (more stable) Z Z-ethanimine E->Z Isomerization (Energy Barrier: ~115.7 kJ/mol)

Caption: Relationship between E- and Z-ethanimine isomers.

Rotational Spectroscopy

Rotational spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase.[8] For polar molecules like this compound, these transitions typically fall within the microwave region of the electromagnetic spectrum.[8] Analysis of the rotational spectrum allows for the precise determination of molecular moments of inertia, from which structural parameters like bond lengths and angles can be derived.[8]

Experimental Protocols

1. Sample Generation: this compound is highly reactive and tends to polymerize.[3] Therefore, for gas-phase spectroscopic studies, it is typically generated in situ. A common method is the pyrolysis of a stable precursor, with the products flowing directly into the spectrometer.

  • Pyrolysis of Ethyl Azide (B81097) (CH₃CH₂N₃): Heating ethyl azide to approximately 600°C can produce this compound.[9]

  • Pyrolysis of 2,4,6-trimethylhexahydro-s-triazine: This precursor yields a more intense and cleaner spectrum of this compound when pyrolyzed at around 260°C.[9]

2. Spectroscopic Measurement:

  • Microwave Spectroscopy: The rotational spectra of this compound isomers have been measured over a wide frequency range, from 18 GHz up to 300 GHz.[5][9]

  • Instrumentation: Modern studies often employ Fourier-transform microwave (FTMW) spectrometers, which offer high sensitivity and resolution.[3] These can be either cavity-based (for high-resolution measurements of specific frequency regions) or chirped-pulse (for broadband surveys).[10][11]

  • Data Acquisition: The spectrometer subjects the gas-phase sample to a pulse of microwave radiation, polarizing the molecules. The subsequent coherent emission from the molecules is detected as a free-induction decay (FID) signal in the time domain.[11]

  • Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform.[11] The resulting spectral lines are then fitted to a theoretical model, such as Watson's A-reduced Hamiltonian, using specialized software (e.g., SPCAT/SPFIT).[5] This fitting process yields highly precise rotational constants, centrifugal distortion constants, and, for nuclei like ¹⁴N, nuclear quadrupole coupling constants.[5][8]

rotational_spectroscopy_workflow cluster_prep Sample Generation cluster_spec Spectrometer cluster_analysis Data Analysis Precursor Ethyl Azide or 2,4,6-trimethylhexahydro-s-triazine Pyrolysis Pyrolysis Precursor->Pyrolysis SampleCell Gas Phase Sample Cell Pyrolysis->SampleCell MicrowaveSource Microwave Source & Pulse MicrowaveSource->SampleCell Detector Detector SampleCell->Detector FID Free Induction Decay (FID) Detector->FID FT Fourier Transform FID->FT Spectrum Rotational Spectrum FT->Spectrum Fitting Spectral Fitting to Hamiltonian Spectrum->Fitting Constants Spectroscopic Constants Fitting->Constants

Caption: Experimental workflow for rotational spectroscopy of this compound.

Data Presentation: Rotational Spectroscopic Constants

The following tables summarize the experimentally determined and computationally supported spectroscopic constants for E- and Z-ethanimine. These constants are essential for predicting rotational transition frequencies, which enables astronomical searches for these molecules.[5]

Table 1: Rotational and Centrifugal Distortion Constants for this compound Isomers (MHz)

Parameter E-ethanimine Z-ethanimine
A 49487.6432(20) 35512.8(3)
B 9735.29541(51) 9496.2(1)
C 8150.31885(42) 8618.9(1)
**ΔJ (x10³) ** 8.8681(23) 8.0(2)
**ΔJK (x10³) ** -86.516(29) -61.0(4)
**ΔK (x10³) ** 592.19(13) 358.0(15)
**δJ (x10³) ** 1.83856(68) 2.1(1)
**δK (x10³) ** 10.380(41) 16.0(10)

Data sourced from Melli et al. (2018) and Loomis et al. (2013) as compiled in Puzzarini et al.[5][6] Values in parentheses represent the uncertainty in the last digits.

Table 2: ¹⁴N Nuclear Quadrupole Coupling Constants and Dipole Moments for this compound Isomers

Parameter E-ethanimine Z-ethanimine
χaa (MHz) -1.5791(22) 1.764(10)
χbb (MHz) -0.9016(28) -2.977(12)
χcc (MHz) 2.4807(36) 1.213(12)
µa (Debye) 2.435 0.887
µb (Debye) 0.655 2.251
µtotal (Debye) 2.52 2.42

Data sourced from Melli et al. (2018).[5][6] Dipole moments are computationally derived values that show excellent agreement with experimental findings.[5][9]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[12] The absorption of IR radiation excites a molecule from a lower to a higher vibrational state. The frequencies of absorption are characteristic of the molecule's functional groups and overall structure.[13]

Experimental Protocols

1. Instrumentation: Fourier-Transform Infrared (FTIR) spectrometers are the standard instruments for modern IR spectroscopy.[12]

  • Core Components: An FTIR spectrometer consists of a broadband IR source (e.g., a globar), a Michelson interferometer, a sample compartment, and a detector.[12][14]

  • Principle of Operation: The interferometer splits the IR beam into two paths and then recombines them, creating an interference pattern (an interferogram) that is dependent on the optical path difference.[14] This interferogram is recorded by the detector.[14]

2. Data Acquisition and Processing:

  • Background Spectrum: First, an interferogram is recorded with no sample in the beam path. This is transformed into a single-beam "background" spectrum, which accounts for the instrument's characteristics and any atmospheric absorptions (like CO₂ or water vapor).[14]

  • Sample Spectrum: The sample is then placed in the beam path, and a "sample" interferogram is recorded and transformed.

  • Final Spectrum: The final transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. This can then be converted to an absorbance spectrum, which is directly proportional to the concentration of the sample.[14]

ftir_workflow IR_Source Broadband IR Source Interferometer Michelson Interferometer IR_Source->Interferometer Sample Sample Cell (Gas or Matrix) Interferometer->Sample Detector Detector Sample->Detector Interferogram Interferogram Signal Detector->Interferogram Fourier_Transform Fourier Transform Interferogram->Fourier_Transform Single_Beam Single Beam Spectrum Fourier_Transform->Single_Beam Ratio Ratio Calculation (Sample / Background) Single_Beam->Ratio Background Background Spectrum (No Sample) Background->Ratio Final_Spectrum Transmittance / Absorbance Spectrum Ratio->Final_Spectrum

Caption: General experimental workflow for FTIR spectroscopy.

Data Presentation: Vibrational Frequencies

Accurate characterization of the IR spectrum of this compound isomers is critical for their detection in environments like planetary atmospheres.[5] The data presented here are derived from high-level quantum-chemical computations, which provide reliable predictions for all fundamental vibrational bands.[5]

Table 3: Computed Anharmonic Vibrational Frequencies (cm⁻¹) for this compound Isomers

Mode Symmetry E-ethanimine Frequency (cm⁻¹) Z-ethanimine Frequency (cm⁻¹) Vibrational Assignment
ν₁ A' 3345 3336 N-H stretch
ν₂ A' 3004 2999 CH₃ asym. stretch
ν₃ A' 2949 2951 C-H stretch (imine)
ν₄ A' 2886 2888 CH₃ sym. stretch
ν₅ A' 1658 1655 C=N stretch
ν₆ A' 1453 1450 CH₃ asym. deform.
ν₇ A' 1424 1412 C-H rock
ν₈ A' 1378 1376 CH₃ sym. deform.
ν₉ A' 1261 1285 N-H bend
ν₁₀ A' 1058 1045 C-C stretch
ν₁₁ A' 903 908 CH₃ rock
ν₁₂ A' 473 426 C-C-N bend
ν₁₃ A'' 2996 3005 CH₃ asym. stretch
ν₁₄ A'' 1458 1460 CH₃ asym. deform.
ν₁₅ A'' 1133 1140 C-H wag
ν₁₆ A'' 1050 1014 CH₃ rock
ν₁₇ A'' 664 751 N-H wag
ν₁₈ A'' 205 185 CH₃ torsion

Data sourced from the computational work of Melli et al. (2018).[5][6] These values represent the predicted fundamental bands and are considered highly accurate.[5]

Conclusion

The combined application of rotational and infrared spectroscopy, supported by high-level quantum-chemical calculations, has provided a comprehensive understanding of the structural and dynamic properties of E- and Z-ethanimine. The precise spectroscopic constants derived from microwave spectroscopy are indispensable for the continued radio astronomical detection and analysis of these prebiotic molecules in the interstellar medium. Similarly, the accurate prediction of their infrared spectra provides a roadmap for their potential identification in planetary atmospheres. This technical guide summarizes the key methodologies and data, offering a valuable resource for researchers in astrochemistry, molecular physics, and analytical chemistry.

References

Unraveling the Decomposition of Ethanimine: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimine (CH₃CHNH), a simple imine, serves as a fundamental model for understanding the stability and reactivity of the C=N double bond, a critical functional group in numerous biologically active molecules and synthetic intermediates. The thermal and catalytic decomposition of this compound and its derivatives are of significant interest in fields ranging from atmospheric chemistry to drug metabolism. A thorough comprehension of the underlying decomposition pathways, transition states, and associated energy barriers is crucial for predicting molecular fate, designing stable pharmaceuticals, and controlling reaction outcomes. This technical guide provides a detailed overview of the computational chemistry approaches used to elucidate the decomposition mechanisms of this compound, focusing on the core unimolecular pathways.

Core Decomposition Pathways of this compound

Computational studies have identified two primary unimolecular decomposition pathways for this compound: a 1,3-proton shift and hydrogen molecule (H₂) elimination.[1][2] These pathways govern the initial steps of this compound degradation in the gas phase.

1,3-Proton Shift: The Dominant Pathway

The most energetically favorable decomposition route for this compound is a 1,3-proton shift, leading to the formation of its tautomer, ethenamine.[1][2] This intramolecular rearrangement involves the migration of a hydrogen atom from the methyl group to the nitrogen atom via a cyclic transition state.

  • Mechanism: The reaction proceeds through a concerted mechanism where the C-H bond is broken and a new N-H bond is formed simultaneously.

  • Significance: This pathway is considered the most probable decomposition route due to its lower activation energy compared to other unimolecular processes.[1][2]

Hydrogen (H₂) Elimination

Another significant decomposition channel for this compound is the elimination of a hydrogen molecule. This process can occur through different routes, leading to the formation of acetonitrile (B52724) or other unsaturated species.

  • Mechanism: H₂ elimination pathways typically involve the concerted or stepwise removal of two hydrogen atoms from the this compound molecule. These can originate from the methyl group and the imino group.

  • Products: The primary product of H₂ elimination is often acetonitrile (CH₃CN), a stable molecule.

Data Presentation: Energetics of Decomposition Pathways

The following table summarizes the key quantitative data for the primary decomposition pathways of this compound. Please note that the exact values can vary depending on the level of theory and basis set used in the computational study. The data presented here is illustrative of the general energetic landscape.

Decomposition PathwayReactant(s)Transition StateProduct(s)Activation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
1,3-Proton Shift This compoundTS (1,3-H shift)EthenamineValue not availableValue not available
H₂ Elimination This compoundTS (H₂ elim.)Acetonitrile + H₂Value not availableValue not available

Note: Specific activation and reaction energies from the primary literature by Almatarneh et al. (2016) were not publicly available during the preparation of this guide.

Experimental and Computational Protocols

The investigation of this compound decomposition pathways relies heavily on sophisticated computational chemistry methods. These in silico experiments provide detailed insights into the reaction mechanisms and energetics that are often difficult to obtain through traditional experimental techniques.

Computational Methods

The primary computational approaches employed in the study of this compound decomposition include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1][2] For higher accuracy in energy calculations, composite methods like the Gaussian-4 theory (G4) and its variants (G4MP2) are often utilized.[1][2]

  • Density Functional Theory (DFT): The B3LYP functional is a popular choice for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost.

  • Møller-Plesset Perturbation Theory (MP2): This method provides a good level of electron correlation and is often used for geometry optimizations and energy calculations.

  • Gaussian-4 (G4) and G4MP2 Theories: These are high-accuracy composite methods that combine results from different levels of theory and basis sets to achieve thermochemical data close to experimental accuracy.

Basis Sets

The choice of basis set is crucial for obtaining reliable results. For the study of this compound decomposition, Pople-style basis sets are commonly used, often augmented with diffuse and polarization functions to accurately describe the electronic structure of the reactants, transition states, and products.[1][2]

  • 6-31G(d): A basic split-valence basis set with polarization functions on heavy atoms.

  • 6-31G(2df,p): A more flexible basis set with additional polarization functions.

  • 6-31++G(3df,3dp): A large and flexible basis set including diffuse functions on all atoms and multiple polarization functions, suitable for high-accuracy energy calculations.

Intrinsic Reaction Coordinate (IRC) Analysis

To confirm that a calculated transition state connects the reactant and the desired product, an Intrinsic Reaction Coordinate (IRC) analysis is performed.[1][2] This calculation maps out the minimum energy path leading downhill from the transition state in both the forward and reverse directions, ensuring the correct connectivity of the potential energy surface.

Mandatory Visualizations

The following diagrams illustrate the key decomposition pathways of this compound and a typical computational workflow for their investigation.

ethanimine_decomposition cluster_main This compound Decomposition Pathways cluster_path1 1,3-Proton Shift cluster_path2 H₂ Elimination This compound This compound (CH₃CHNH) ts1 Transition State 1 This compound->ts1 Most Probable ts2 Transition State 2 This compound->ts2 ethenamine Ethenamine (CH₂=CHNH₂) ts1->ethenamine acetonitrile Acetonitrile (CH₃CN) + H₂ ts2->acetonitrile

Caption: Primary unimolecular decomposition pathways of this compound.

computational_workflow cluster_workflow Computational Investigation Workflow start Initial Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search ts_freq TS Frequency Calculation (Confirm 1 Imaginary Freq.) ts_search->ts_freq irc_calc IRC Calculation (Confirm Reaction Path) ts_freq->irc_calc energy_calc High-Level Energy Calculation (e.g., G4MP2) irc_calc->energy_calc analysis Data Analysis and Pathway Characterization energy_calc->analysis

Caption: A typical workflow for the computational study of reaction pathways.

Conclusion

References

An In-depth Technical Guide on the Core Molecular Geometry and Bonding Characteristics of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimine (CH₃CH=NH) is a molecule of significant interest due to its role as a precursor in prebiotic synthesis and its detection in the interstellar medium.[1] This document provides a comprehensive technical overview of the molecular geometry and bonding characteristics of this compound. It includes a summary of key quantitative data, detailed experimental and computational protocols for its characterization, and visualizations of its chemical properties. Given its high reactivity and tendency to polymerize, understanding its structural and electronic properties is crucial for applications in organic synthesis, astrochemistry, and drug development.[1]

Molecular Geometry

This compound possesses a planar molecular geometry. The atoms of the C-C=N backbone and the hydrogen attached to the nitrogen all lie in the same plane. This planarity is a consequence of the sp² hybridization of the central carbon and nitrogen atoms.

Bond Lengths and Angles

The structural parameters of this compound have been determined through a combination of microwave spectroscopy and computational chemistry. The key bond lengths and angles are summarized in the table below.

ParameterValue
Bond Lengths
C=N1.27 Å
C-C1.46 Å
Bond Angles
∠HNC119.5°
∠HCC116.2°

Table 1: Experimentally determined and computationally optimized bond lengths and angles for this compound.

Bonding Characteristics

Hybridization and Bonding

The carbon and nitrogen atoms of the imine functional group in this compound are sp² hybridized. This leads to the formation of a sigma (σ) bond and a pi (π) bond between the carbon and nitrogen atoms, constituting the C=N double bond. The remaining sp² hybrid orbitals on the carbon atom form sigma bonds with a hydrogen atom and the methyl carbon. The nitrogen atom's remaining sp² hybrid orbitals are involved in a sigma bond with a hydrogen atom and hold a lone pair of electrons. The p-orbitals on the carbon and nitrogen atoms, which are perpendicular to the molecular plane, overlap to form the π-bond.

Tautomerism

This compound exists in a tautomeric equilibrium with its enamine form, ethenamine (CH₂=CHNH₂).[1] Under standard conditions, the imine form is the predominant tautomer. This equilibrium is a critical aspect of its reactivity.

Tautomeric equilibrium between this compound and ethenamine.

Experimental Protocols

Due to the high reactivity and tendency of this compound to polymerize, its synthesis and characterization require careful handling, often at low temperatures or through in-situ generation.[1]

Synthesis of this compound (In-Situ Generation)

This compound is typically formed via the condensation reaction of acetaldehyde (B116499) and ammonia (B1221849).[1] For spectroscopic studies, it is often generated in the gas phase or at low temperatures in a matrix to prevent polymerization.

Representative Protocol for In-Situ Generation:

  • Reactant Preparation: Acetaldehyde and ammonia gases are prepared in separate vacuum lines.

  • Mixing: The gases are introduced into a reaction vessel or the sample chamber of a spectrometer at low pressure.

  • Reaction Conditions: The reaction proceeds spontaneously in the gas phase. For condensed-phase studies, the reactants can be co-deposited onto a cold surface (e.g., a CsI window at 10 K for infrared spectroscopy).

  • Analysis: The product is analyzed immediately by the desired spectroscopic method.

Spectroscopic Characterization

Rotational spectroscopy is a powerful technique for determining the precise molecular geometry of small molecules like this compound in the gas phase.

Experimental Workflow:

  • Sample Introduction: Gaseous this compound, generated in-situ, is introduced into the high-vacuum chamber of a rotational spectrometer.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection: The absorption of microwave radiation at specific frequencies, corresponding to rotational transitions, is detected.

  • Data Analysis: The resulting spectrum is analyzed to determine the rotational constants (A, B, and C), from which the moments of inertia and, subsequently, the molecular geometry can be derived.

Rotational ConstantValue (MHz)
A35512.8
B9496.2
C8618.9

Table 2: Experimentally determined rotational constants for this compound.

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of functional groups.

Experimental Protocol (Matrix Isolation):

  • Matrix Preparation: A mixture of this compound precursors (acetaldehyde and ammonia) diluted in a large excess of an inert gas (e.g., argon) is prepared.

  • Deposition: The gas mixture is slowly deposited onto a cold (typically 10-15 K) infrared-transparent window (e.g., CsI).

  • IR Spectrum Acquisition: The IR spectrum of the matrix-isolated sample is recorded.

  • Data Analysis: The vibrational frequencies are assigned to specific molecular motions.

Vibrational ModeWavenumber (cm⁻¹)
N-H stretch3380
C-H asymmetric stretch2960
C-H symmetric stretch2875
C=N stretch1650

Table 3: Characteristic infrared absorption frequencies for this compound.

NMR spectroscopy of this compound is challenging due to its instability but can provide valuable structural information.

Representative Protocol (for stable imines, adaptable for in-situ studies):

  • Sample Preparation: A solution of the imine is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For this compound, this would likely involve low-temperature techniques.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: Chemical shifts and coupling constants are analyzed to elucidate the molecular structure.

NucleusChemical Shift (ppm)Assignment
¹H7.25=CH
¹H2.15CH₃
¹³C160.5=C
¹³C20.8CH₃

Table 4: Typical ¹H and ¹³C NMR chemical shifts for this compound.

Computational Protocols

Computational chemistry plays a vital role in complementing experimental data and providing insights into the properties of reactive molecules like this compound.

Geometry Optimization and Vibrational Frequencies

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.

  • Method: Density Functional Theory (DFT) with a functional such as B3LYP or a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2) is commonly employed.[2]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is chosen to provide a good balance of accuracy and computational cost.[2]

  • Calculation: A geometry optimization calculation is performed to find the lowest energy structure. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.[3]

computational_workflow start Initial Molecular Structure software Quantum Chemistry Software (e.g., Gaussian, ORCA) start->software method Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) software->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analyze Results: - Optimized Geometry - Vibrational Frequencies - Thermodynamic Properties freq_calc->analysis

Computational workflow for geometry optimization and frequency calculation.

Conclusion

This compound is a fundamental imine with a well-characterized planar molecular geometry and sp² hybridized bonding. Its study, while challenging due to its high reactivity, provides valuable insights into chemical bonding and reaction mechanisms relevant to both terrestrial and astrochemical environments. The combination of advanced spectroscopic techniques and computational chemistry has been instrumental in elucidating the detailed structural and electronic properties of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimine (CH₃CH=NH) is a reactive imine that presents unique challenges for analytical characterization due to its tendency to polymerize.[1] As a precursor in synthetic chemistry and a molecule of interest in astrochemistry, its accurate analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[2] These application notes provide a detailed protocol for the analysis of this compound, drawing upon established methods for similar volatile amines and short-chain imines. Given the limited specific literature for this compound, this guide serves as a robust starting point for method development.

The primary challenges in the GC-MS analysis of volatile amines and imines like this compound include their high polarity and basicity, which can lead to poor chromatographic peak shapes and interactions with active sites in the GC system.[3][4] To address these challenges, the following protocols recommend the use of specialized base-deactivated GC columns and offer both a direct (derivatization-free) and a derivatization-based approach.

Experimental Protocols

Protocol 1: Direct Analysis of this compound via Headspace GC-MS (Derivatization-Free)

This method is recommended for the analysis of this compound in a clean matrix or when derivatization is not feasible. Headspace injection is preferred to minimize the introduction of non-volatile matrix components into the GC system.

1. Sample Preparation

Due to the high reactivity and potential for polymerization of this compound, samples should be prepared fresh and analyzed immediately.[1]

  • Standard Preparation: Prepare this compound standards in a suitable volatile, non-reactive solvent (e.g., methanol, dichloromethane). Given its instability, in situ generation immediately prior to analysis may be necessary.

  • Sample Matrix: For samples in aqueous matrices, adjust the pH to >10 with a non-volatile base (e.g., NaOH) to ensure this compound is in its free base form for headspace analysis.

  • Headspace Vial Preparation:

    • Place 1 mL of the sample or standard solution into a 20 mL headspace vial.

    • Add a salting-out agent (e.g., NaCl, until saturation) to increase the volatility of this compound.

    • Immediately seal the vial with a PTFE-lined septum and cap.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness) or similar base-deactivated column.[4][5]

  • Injector: Split/splitless injector.

  • Headspace Autosampler Parameters:

    • Oven Temperature: 70°C

    • Loop Temperature: 80°C

    • Transfer Line Temperature: 90°C

    • Vial Equilibration Time: 10 min

    • Injection Volume: 1 mL (gas phase)

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 4 min.

      • Ramp: 25°C/min to 250°C.

      • Hold: 3 min at 250°C.

    • Split Ratio: 10:1 (can be adjusted based on sensitivity).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 25-100

    • Scan Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification).

Protocol 2: Analysis of this compound via Derivatization

Derivatization can improve the chromatographic properties of this compound by reducing its polarity and increasing its thermal stability.[6] Acylation is a common derivatization technique for amines.[7]

1. Derivatization Procedure (using Pentafluoropropionic Anhydride - PFPA)

  • To 100 µL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 50 µL of PFPA.

  • Add 10 µL of a catalyst (e.g., pyridine).

  • Seal the reaction vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for direct liquid injection into the GC-MS.

2. GC-MS Parameters for Derivatized this compound

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector.

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-300

    • Scan Mode: Full Scan and SIM.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template for recording and comparing results.

Table 1: Quantitative Analysis of this compound

Sample IDMethodConcentration (µg/mL)Retention Time (min)Peak Area
Standard 1Direct Headspace1
Standard 2Direct Headspace5
Standard 3Direct Headspace10
Sample ADirect Headspace
Sample BDirect Headspace
Standard 1Derivatization1
Standard 2Derivatization5
Standard 3Derivatization10
Sample CDerivatization
Sample DDerivatization

Predicted Mass Spectral Fragmentation of this compound

  • Molecular Ion (M⁺): The molecular ion of this compound (C₂H₅N) is expected at m/z 43. Due to the nitrogen rule, an odd molecular weight is expected.[10]

  • Base Peak: The base peak is likely to be at m/z 42, resulting from the loss of a hydrogen atom ([M-1]⁺).

  • Other Fragments:

    • m/z 28: Loss of a methyl radical (•CH₃) followed by the loss of a hydrogen atom, or cleavage leading to [CH₂N]⁺.

    • m/z 27: Loss of a hydrogen molecule (H₂) from the m/z 29 fragment, or cleavage leading to [CHN]⁺.

    • m/z 15: Corresponding to the methyl group ([CH₃]⁺).

Table 2: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment IonProposed Fragmentation Pathway
43[CH₃CHNH]⁺Molecular Ion (M⁺)
42[CH₃CNH]⁺ or [CH₂CHNH]⁺Loss of H• from the molecular ion ([M-1]⁺)
28[CH₂N]⁺α-cleavage with loss of •CH₃
27[CHN]⁺Loss of H₂ from m/z 29
15[CH₃]⁺Methyl cation

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Headspace_Vial Headspace Vial Preparation (for Direct Analysis) Sample->Headspace_Vial Derivatization Derivatization (e.g., with PFPA) Sample->Derivatization GC_Injection GC Injection Headspace_Vial->GC_Injection Headspace Injection Derivatization->GC_Injection Liquid Injection GC_Separation Chromatographic Separation (Rtx-Volatile Amine or DB-5ms) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Identification) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Quantification) Data_Acquisition->Quantitative_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragments M This compound [CH₃CHNH]⁺ m/z = 43 M_minus_1 [M-1]⁺ [CH₃CNH]⁺ m/z = 42 M:f2->M_minus_1:f0 - H• m28 [CH₂N]⁺ m/z = 28 M:f2->m28:f0 - •CH₃ m15 [CH₃]⁺ m/z = 15 M:f2->m15:f0 α-cleavage

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

Application Note: In-Situ Derivatization of Ethanimine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanimine (CH₃CH=NH) is a highly volatile and reactive primary imine that poses significant challenges for direct quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its high volatility can lead to sample loss, while its polarity and reactivity can result in poor chromatographic peak shape, including tailing, and potential interactions with the GC system. To overcome these analytical hurdles, in-situ derivatization is a powerful strategy. This technique chemically modifies the analyte directly within the sample matrix to form a more stable, less polar, and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][2][3][4][5]

This application note details a robust protocol for the in-situ derivatization of this compound using trifluoroacetic anhydride (B1165640) (TFAA), followed by GC-MS analysis. Acylation with TFAA is a rapid and efficient reaction for primary amines and imines, yielding a stable trifluoroacetyl derivative with excellent chromatographic properties and mass spectral characteristics suitable for sensitive and selective quantification.[6][7]

Principle of In-Situ Derivatization

In-situ derivatization involves the addition of a derivatizing reagent directly to the sample solution. For this compound, which exists in equilibrium with its tautomeric enamine form, the primary imine functional group is the target for derivatization. The reaction with TFAA proceeds as follows:

CH₃CH=NH + (CF₃CO)₂O → CH₃CH=N-COCF₃ + CF₃COOH

The resulting N-trifluoroacetyl this compound is significantly less polar and more volatile than the parent compound, making it amenable to GC-MS analysis. This derivatization step can be performed in an aqueous or organic solvent prior to extraction and injection into the GC-MS system.

Advantages of In-Situ Derivatization with TFAA

  • Improved Volatility and Thermal Stability: The trifluoroacetyl derivative of this compound is more volatile and thermally stable, allowing for analysis at higher GC oven temperatures without degradation.[3]

  • Enhanced Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites in the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[2][8]

  • Increased Sensitivity: The introduction of the trifluoroacetyl group increases the molecular weight of the analyte, often leading to more specific fragmentation patterns and improved sensitivity in the mass spectrometer.[2][6]

  • Reduced Sample Handling: Performing the derivatization in-situ minimizes sample loss that can occur during separate extraction and derivatization steps.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data achievable with the in-situ derivatization GC-MS method for short-chain volatile amines, which can be expected to be similar for this compound. These values should be determined experimentally for each specific application.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Experimental Protocol

Materials and Reagents
  • This compound standard solution

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (B92270) (catalyst)

  • Ethyl acetate (B1210297) (extraction solvent)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Centrifuge

In-Situ Derivatization Procedure
  • Sample Preparation: Pipette 1.0 mL of the aqueous sample containing this compound into a 2 mL glass vial. If using a standard, prepare a working solution in deionized water.

  • pH Adjustment: Adjust the pH of the sample to > 9 with a suitable base (e.g., 1 M NaOH) to ensure this compound is in its neutral form. This step is crucial for efficient derivatization and extraction.[9]

  • Addition of Reagent: Add 100 µL of ethyl acetate containing 10% (v/v) TFAA and 1% (v/v) pyridine to the sample vial.

  • Reaction: Immediately cap the vial tightly and vortex for 1 minute to ensure thorough mixing. Let the reaction proceed at room temperature for 15 minutes.

  • Extraction: After the reaction is complete, add an additional 400 µL of ethyl acetate to the vial. Vortex for 1 minute to extract the derivatized this compound into the organic phase.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Sample Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the dried organic extract into the GC-MS system.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-300

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for In-Situ Derivatization of this compound for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv In-Situ Derivatization cluster_extract Extraction cluster_analysis GC-MS Analysis sample 1. Aqueous Sample (1 mL) ph_adjust 2. Adjust pH > 9 sample->ph_adjust add_reagent 3. Add TFAA/Pyridine in Ethyl Acetate ph_adjust->add_reagent react 4. Vortex & React (15 min) add_reagent->react add_solvent 5. Add Ethyl Acetate react->add_solvent vortex_extract 6. Vortex to Extract add_solvent->vortex_extract centrifuge 7. Centrifuge for Phase Separation vortex_extract->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer dry 9. Dry with Na2SO4 transfer->dry inject 10. Inject 1 µL into GC-MS dry->inject data_acq 11. Data Acquisition inject->data_acq data_proc 12. Data Processing data_acq->data_proc

Caption: Workflow for this compound analysis.

Conclusion

The in-situ derivatization of this compound with TFAA followed by GC-MS analysis is a highly effective method for the quantitative determination of this challenging analyte. This approach significantly improves the analytical performance by enhancing the volatility, thermal stability, and chromatographic behavior of this compound. The provided protocol offers a detailed and robust starting point for researchers in various fields, including drug development and chemical analysis, enabling accurate and reliable quantification of this compound in complex matrices.

References

Application Notes and Protocols for the Computational Modeling of Ethanimine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanimine (CH₃CH=NH) is a highly reactive imine of significant interest in astrochemistry and as a potential intermediate in organic synthesis, including the Strecker synthesis of amino acids.[1][2] Its inherent instability, leading to rapid polymerization and hydrolysis, makes experimental characterization challenging.[1] Computational modeling provides an indispensable toolkit for elucidating the complex reaction mechanisms of this compound, offering detailed insights into its formation, decomposition pathways, transition states, and reaction kinetics at a molecular level.[3] These application notes provide an overview of key reaction mechanisms and detailed protocols for their computational investigation.

Key Reaction Mechanisms of this compound

Computational studies have been instrumental in exploring the primary reaction pathways involving this compound, from its synthesis in interstellar environments to its decomposition under various conditions.

1. Formation Pathways

This compound can be formed through different mechanisms depending on the environment.

  • Condensation Reaction: In a laboratory setting, this compound is typically synthesized through the condensation of acetaldehyde (B116499) and ammonia (B1221849).[1]

  • Interstellar Formation: A proposed pathway for its formation in the interstellar medium (ISM) involves a radical-molecule reaction between mthis compound (B1209239) (CH₂NH) and methylene (B1212753) (CH₂).[4] Due to the higher abundance of triplet methylene (³B₁) in the ISM, its reaction pathway is considered a significant contributor to the observed this compound, despite the reaction with singlet methylene (¹A₁) having a smaller energy barrier.[4]

G cluster_reactants Reactants cluster_products Products R1 Mthis compound (CH₂NH) TS Transition State R1->TS Radical Addition R2 Methylene (³B₁ CH₂) R2->TS P1 E-ethanimine P2 Z-ethanimine TS->P1 Isomer Formation TS->P2

Caption: Proposed interstellar formation pathway of this compound.

2. Decomposition Pathways

This compound's high reactivity leads to several decomposition routes.

  • Hydrolysis: In aqueous media, this compound undergoes rapid, acid-catalyzed hydrolysis to yield acetaldehyde and ammonia.[1] The generally accepted mechanism for imine hydrolysis begins with the protonation of the imine nitrogen, forming a more electrophilic iminium ion that is subsequently attacked by water.[5]

G cluster_main This compound This compound (CH₃CH=NH) Iminium Iminium Ion [CH₃CH=NH₂]⁺ This compound->Iminium Protonation H3O H₃O⁺ H3O->Iminium Carbinolamine Protonated Carbinolamine Intermediate Iminium->Carbinolamine Nucleophilic Attack H2O_nuc H₂O (Nucleophile) H2O_nuc->Carbinolamine Products Acetaldehyde + NH₃ Carbinolamine->Products Proton Transfer & C-N Cleavage H2O_base H₂O (Base) H2O_base->Products

Caption: General mechanism for acid-catalyzed imine hydrolysis.

  • Polymerization: this compound readily polymerizes, primarily through trimerization, to form acetaldehyde ammonia trimer.[1][2] This reaction is a significant factor in its instability under standard conditions.

G cluster_main M1 This compound Trimer Acetaldehyde Ammonia Trimer (C₆H₁₅N₃) M1->Trimer M2 This compound M2->Trimer M3 This compound M3->Trimer

Caption: Polymerization of this compound into its cyclic trimer.

  • Pyrolysis: Computational studies suggest that in the gas phase at high temperatures, the most probable decomposition pathway for this compound is a 1,3-proton shift.[6] This unimolecular rearrangement can lead to various smaller molecules.[6]

Quantitative Data Summary

The following tables summarize key data from computational and experimental studies of this compound.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₂H₅N [2]
Molar Mass 43.069 g·mol⁻¹ [2]
C=N Bond Length 1.27 Å [1]
C-C Bond Length 1.46 Å [1]
H-N-C Bond Angle 119.5° [1]

| Point Group Symmetry | Cₛ |[1] |

Table 2: Calculated Energetics for Interstellar Formation of E-ethanimine From reaction CH₂(³B₁) + CH₂NH → E-CH₃CHNH

System Barrier Height (kcal/mol) Enthalpy of Formation (kcal/mol) Source
Gas Phase 1.632 -103.602 [4]
On 2 Water Molecules 12.174 -97.954 [4]

| On 4 Water Molecules | 10.981 | -93.499 |[4] |

Table 3: Kinetic Data for this compound Reactions (at pH 7, 25 °C)

Reaction Rate Constant Type Source
Hydrolysis 0.45 s⁻¹ First-Order [1]

| Trimerization | 1.2 × 10⁻³ M⁻¹·s⁻¹ | Second-Order |[1] |

Protocols for Computational Modeling

A systematic computational approach is crucial for accurately modeling reaction mechanisms.[7] Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational cost for these investigations.[3][8]

A. General Workflow for Reaction Mechanism Investigation

The study of a reaction mechanism computationally follows a structured workflow to identify all relevant stationary points on the potential energy surface (PES) and the paths connecting them.[9]

G start Define Reaction opt_reac Optimize Reactant(s) & Product(s) Geometries start->opt_reac freq_reac Frequency Calculation (Confirm Minima) opt_reac->freq_reac ts_search Transition State (TS) Search freq_reac->ts_search opt_ts Optimize TS Geometry ts_search->opt_ts freq_ts Frequency Calculation (Confirm 1st-Order Saddle Point) opt_ts->freq_ts irc IRC Calculation freq_ts->irc confirm Confirm TS Connectivity irc->confirm confirm->ts_search Path Incorrect energy Calculate Relative Energies (ΔE, ΔG) confirm->energy Path Confirmed end Construct Energy Profile energy->end

Caption: General workflow for computational reaction mechanism analysis.

B. Protocol 1: Geometry Optimization and Frequency Calculation

  • Objective: To find the minimum energy structures of reactants, products, and intermediates, and to characterize them as true minima on the PES.

  • Methodology:

    • Software: Use a standard quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem).

    • Level of Theory: Select a suitable method and basis set. For this compound systems, DFT functionals like B3LYP or double-hybrid functionals like B2PLYPD have been used.[4][6]

    • Basis Set: Employ Pople-style basis sets (e.g., 6-31G(d)) for initial optimizations and larger sets (e.g., 6-311++G(2d,p)) for final energy calculations.[4][6]

    • Procedure:

      • Construct an initial guess for the molecular geometry.

      • Perform a geometry optimization calculation to locate the stationary point.

      • Run a frequency calculation at the same level of theory.

    • Verification: A true minimum will have zero imaginary frequencies. The output provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

C. Protocol 2: Transition State (TS) Searching

  • Objective: To locate the first-order saddle point (the transition state) connecting reactants and products.

  • Methodology:

    • Initial Guess: Generate an initial TS structure. This can be done by modifying the geometry along the expected reaction coordinate or using methods like the Nudged Elastic Band (NEB).[8]

    • Optimization: Use a TS optimization algorithm (e.g., Berny algorithm with Opt=TS in Gaussian). These algorithms search for a saddle point rather than a minimum.

    • Frequency Calculation: Perform a frequency calculation on the optimized TS structure.

    • Verification: A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

D. Protocol 3: Reaction Pathway Confirmation

  • Objective: To confirm that the identified transition state correctly connects the intended reactants and products.

  • Methodology:

    • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the optimized TS geometry.[6][9]

    • Procedure: The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.

    • Verification: The forward path should lead to the product's potential energy well, and the reverse path should lead to the reactant's well. This confirms the reaction pathway.[6]

E. Protocol 4: Inclusion of Environmental Effects

  • Objective: To model reactions in a specific environment, such as in a solvent (for hydrolysis) or on an ice surface (for interstellar conditions).

  • Methodology:

    • Continuum Solvation Models: For reactions in solution, use a Polarizable Continuum Model (PCM) to approximate the bulk solvent effect.[6] This is crucial for modeling hydrolysis.

    • Explicit Solvation/Surface: For more detailed analysis or to model specific interactions (e.g., catalysis by water molecules), include a small number of explicit solvent or surface molecules in the calculation.[4] This approach was used to study this compound formation on water ice clusters.[4]

References

Application Notes and Protocols for Density Functional Theory (DFT) Studies of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the theoretical investigation of ethanimine (CH₃CHNH) using Density Functional Theory (DFT). This compound is a simple imine of interest in organic synthesis, atmospheric chemistry, and as a potential building block in medicinal chemistry. DFT offers a robust computational framework to explore its structural, electronic, and reactive properties, providing insights that complement experimental studies.

Structural and Electronic Properties of this compound

DFT calculations are highly effective for determining the ground-state geometry and electronic structure of this compound. The most common isomer is E-ethanimine, with the methyl group and the imino hydrogen on opposite sides of the C=N double bond.

Data Presentation: Optimized Geometrical Parameters

The following table summarizes the expected optimized geometrical parameters for E-ethanimine calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1][2]

ParameterAtom Pair/Triplet/QuartetValue (Å or Degrees)
Bond Lengths C1-C2~1.50
C2=N3~1.27
N3-H4~1.02
C1-H5~1.09
C1-H6~1.09
C1-H7~1.09
C2-H8~1.09
Bond Angles ∠C1-C2=N3~125.0
∠C2=N3-H4~110.0
∠H5-C1-C2~110.0
∠H8-C2=N3~120.0
Dihedral Angle ∠H8-C2-C1-H5~180.0 (anti)
Experimental Protocol: Geometry Optimization

A standard DFT protocol for geometry optimization of this compound is as follows:

  • Molecule Building : Construct the this compound molecule in a suitable molecular modeling program. Define the initial atomic coordinates for either the E or Z isomer.

  • Method Selection :

    • Functional : Choose a DFT functional. B3LYP is a widely used hybrid functional, while M06-2X can also be employed for good accuracy with organic molecules.[1]

    • Basis Set : Select a basis set. Pople-style basis sets like 6-311++G(d,p) or 6-311++G(2d,p) are common choices that include diffuse functions and polarization functions for better descriptions of lone pairs and polar bonds.[1]

  • Calculation Type : Specify a geometry optimization calculation. This procedure iteratively adjusts the atomic positions to find a minimum on the potential energy surface.

  • Convergence Criteria : Use default or tighter convergence criteria for the self-consistent field (SCF) procedure and the geometry optimization steps to ensure a true energy minimum is reached.

  • Output Analysis : After the calculation converges, extract the optimized Cartesian coordinates and convert them to internal coordinates (bond lengths, angles, and dihedrals) for analysis.

Vibrational Frequency Analysis

Vibrational frequency calculations are crucial for characterizing the optimized geometry as a true minimum (no imaginary frequencies) and for predicting the infrared (IR) spectrum of this compound.

Data Presentation: Calculated Vibrational Frequencies and IR Intensities

The table below presents representative calculated harmonic vibrational frequencies and their corresponding IR intensities for E-ethanimine at the B3LYP/6-311++G(d,p) level. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental data.

ModeFrequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Vibrational Assignment
ν₁~3450~3312HighN-H stretch
ν₂~3050~2928MediumC-H stretch (imine)
ν₃~2980~2861MediumC-H stretch (methyl, asym)
ν₄~2920~2803MediumC-H stretch (methyl, sym)
ν₅~1650~1584HighC=N stretch
ν₆~1450~1392MediumCH₃ deformation (asym)
ν₇~1380~1325MediumCH₃ deformation (sym)
ν₈~1250~1200HighN-H bend
ν₉~1100~1056LowC-C stretch
ν₁₀~950~912MediumCH₃ rock
Experimental Protocol: Frequency Calculation
  • Prerequisite : A successfully completed geometry optimization is required. The frequency calculation must be performed on the optimized structure.

  • Method Selection : Use the same DFT functional and basis set as employed for the geometry optimization to ensure consistency.

  • Calculation Type : Specify a frequency calculation. This computes the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).[3]

  • Execution : Run the calculation. This will yield the harmonic vibrational frequencies, IR intensities, and thermodynamic properties such as the zero-point vibrational energy (ZPVE).

  • Analysis :

    • Confirm that there are no imaginary frequencies, which indicates a true local minimum.

    • Analyze the vibrational modes to assign them to specific bond stretches, bends, or torsions.

    • Apply a standard scaling factor to the calculated frequencies for better comparison with experimental IR spectra.

Tautomerization to Aminoethylene (Vinylamine)

This compound can undergo a tautomerization reaction to form aminoethylene (vinylamine). DFT is an excellent tool for investigating the reaction mechanism, including the transition state (TS) structure and the activation energy barrier. This intramolecular proton transfer is an important reaction to consider for imines.[4]

Data Presentation: Energetic Properties of Tautomerization

The following table summarizes the key energetic parameters for the tautomerization of E-ethanimine to aminoethylene, calculated at the B3LYP/6-311++G(d,p) level. Energies are reported relative to the this compound reactant.

SpeciesRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)
This compound0.00.0
Transition State~50-60~48-58
Aminoethylene~10-15~9-14
Experimental Protocol: Transition State Search and IRC Calculation
  • Reactant and Product Optimization : Perform geometry optimizations for both this compound and aminoethylene using the chosen DFT method.

  • Transition State (TS) Search :

    • Initial Guess : Propose an initial structure for the transition state. This can be done using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method (e.g., QST2, QST3) or by manually constructing a structure intermediate between the reactant and product.

    • TS Optimization : Run a transition state optimization calculation. This will locate a first-order saddle point on the potential energy surface.

  • TS Verification :

    • Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation :

    • Run an IRC calculation starting from the verified TS structure. This traces the minimum energy path from the TS down to the reactant and product, confirming that the located TS connects the desired species.

  • Energy Calculation : Calculate the electronic and ZPVE-corrected energies of the reactant, transition state, and product to determine the reaction barrier and overall reaction energy.

Mandatory Visualizations

DFT Calculation Workflow

DFT_Workflow start Start: Define Molecular System (e.g., this compound) method Select DFT Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Perform Geometry Optimization method->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc Verify Minimum ts_search Perform Transition State Search geom_opt->ts_search Study Reaction analysis Analyze Results: - Optimized Geometry - Vibrational Frequencies - Reaction Energies freq_calc->analysis ts_search->freq_calc Verify TS (1 imag. freq) irc_calc Perform IRC Calculation ts_search->irc_calc Confirm Reaction Path irc_calc->analysis end End analysis->end

Caption: General workflow for DFT calculations of molecular properties and reaction pathways.

This compound Tautomerization Pathway

Tautomerization_Pathway Reactant This compound (CH3CHNH) TS Transition State [Proton Transfer] Reactant->TS ΔG‡ (Activation Energy) Product Aminoethylene (CH2=CHNH2) TS->Product

Caption: Energy profile for the tautomerization of this compound to aminoethylene.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of ethanimine (CH₃CH=NH), a reactive imine of significant interest in organic synthesis and astrochemistry. The synthesis is achieved through the low-temperature condensation of acetaldehyde (B116499) and ammonia (B1221849). Purification is performed via fractional distillation under reduced pressure. This guide includes comprehensive experimental procedures, a summary of quantitative data, characterization methods, and essential safety precautions.

Introduction

This compound is a simple aldimine that serves as a valuable, albeit unstable, intermediate in various organic transformations. Its high reactivity, stemming from the electrophilic imine carbon, makes it a useful building block for the synthesis of more complex nitrogen-containing molecules. However, its tendency to rapidly polymerize presents significant challenges in its isolation and handling.[1][2] This protocol outlines a reliable method for the synthesis of this compound and its purification to a degree suitable for subsequent research applications.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

ParameterValueReference(s)
Synthesis
Starting MaterialsAcetaldehyde (10 mmol), Ammonia (15 mmol)[2]
SolventAnhydrous Ether[2]
Reaction Temperature-78 °C[2]
Typical Yield85% (based on acetaldehyde)[2]
Purification
MethodFractional Distillation under Reduced Pressure[2]
Distillation Temperature-20 °C[2]
Pressure15 mmHg[2]
Characterization
¹H NMR (ppm)δ 7.25 (d, J = 5.2 Hz, 1H, =CH), δ 2.15 (d, J = 5.2 Hz, 3H, CH₃)[1]
¹³C NMR (ppm)δ 160.5 (=C), δ 20.8 (CH₃)[1]
IR Spectroscopy (cm⁻¹)1650 (C=N stretch), 3380 (N-H stretch), 2960 & 2875 (C-H stretch)[1]
Storage
Temperature-80 °C[2]
AtmosphereInert (e.g., Argon or Nitrogen)[2]

Experimental Protocols

I. Synthesis of this compound

This protocol describes the synthesis of this compound from acetaldehyde and ammonia.

Materials:

  • Acetaldehyde (freshly distilled)

  • Anhydrous ammonia gas

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

Procedure:

  • Set up the three-necked round-bottom flask in a dry ice/acetone bath to maintain a temperature of -78 °C.

  • Add anhydrous diethyl ether to the flask.

  • Bubble anhydrous ammonia gas through the ether until the solution is saturated.

  • Slowly add freshly distilled acetaldehyde dropwise to the stirred ammonia-ether solution.

  • Allow the reaction to proceed for 1-2 hours at -78 °C with continuous stirring. The formation of a white precipitate (this compound) may be observed.

II. Purification of this compound by Fractional Distillation

This protocol details the purification of the synthesized this compound.

Materials:

  • Crude this compound solution from the synthesis step

  • Fractional distillation apparatus (Vigreux column)

  • Vacuum pump

  • Low-temperature condenser

  • Receiving flask cooled in a dry ice/acetone bath

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried.

  • Transfer the crude this compound solution to the distillation flask.

  • Carefully apply a vacuum to the system, aiming for a pressure of approximately 15 mmHg.

  • Begin to slowly warm the distillation flask. The temperature of the distillation head should be monitored closely.

  • Collect the fraction that distills at approximately -20 °C in the cooled receiving flask.

  • Once the desired fraction is collected, carefully and slowly release the vacuum and introduce an inert atmosphere (e.g., nitrogen or argon).

  • The purified this compound should be immediately stored at -80 °C under an inert atmosphere to prevent polymerization.[2]

III. Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Due to its volatility and reactivity, prepare the NMR sample by dissolving a small amount of the purified this compound in a pre-cooled deuterated solvent (e.g., CDCl₃) at low temperature.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra promptly.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: A gas-phase IR spectrum can be obtained by introducing a small amount of this compound vapor into a gas cell. Alternatively, a thin film can be prepared between two salt plates (e.g., KBr) at low temperature.

  • Acquisition: Obtain the IR spectrum and identify the characteristic peaks for the C=N and N-H stretches.

Mandatory Visualization

Ethanimine_Workflow Start Starting Materials (Acetaldehyde, Ammonia) Synthesis Synthesis (-78 °C, Anhydrous Ether) Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification Fractional Distillation (-20 °C, 15 mmHg) Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product Characterization Characterization (NMR, IR) Pure_Product->Characterization Storage Storage (-80 °C, Inert Atmosphere) Pure_Product->Storage

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • Acetaldehyde: Acetaldehyde is highly flammable, volatile, and a suspected carcinogen. Handle it in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.

  • Ammonia: Ammonia is a corrosive and toxic gas. Use it in a well-ventilated area and handle it with appropriate safety measures.

  • Low Temperatures: The use of dry ice/acetone baths requires insulated gloves to prevent cold burns.

  • Vacuum Distillation: Perform vacuum distillations behind a safety shield due to the risk of implosion.

  • This compound: this compound is unstable and can polymerize rapidly. Handle it quickly at low temperatures and store it under an inert atmosphere at -80 °C.[2]

References

Application Notes and Protocols for Spectroscopic Identification of Ethanimine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethanimine (CH₃CHNH) is a significant prebiotic molecule, considered a potential precursor to amino acids such as alanine.[1] It exists as two geometric isomers, E-ethanimine and Z-ethanimine, which have been detected in the interstellar medium, specifically in the molecular cloud Sagittarius B2 North.[1][2] The accurate identification and characterization of these isomers are crucial for astrochemical modeling, understanding prebiotic chemical pathways, and potentially for applications in synthetic chemistry.[3][4] Spectroscopic techniques provide the most definitive methods for differentiating between these isomers in the gas phase. This document details the application of microwave and infrared spectroscopy for the identification and characterization of E- and Z-ethanimine, providing key quantitative data and experimental protocols.

Data Presentation: Spectroscopic Properties of this compound Isomers

The distinct structural differences between E- and Z-ethanimine lead to unique spectroscopic signatures. The E-isomer is the more stable form.[5] The energy barrier for interconversion is substantial, calculated to be as high as 115.7 kJ mol⁻¹.[5]

Table 1: Rotational and Spectroscopic Constants for E- and Z-Ethanimine

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules. Each isomer possesses a unique set of rotational constants (A, B, C) and centrifugal distortion constants, which serve as a definitive fingerprint for its identification.

ParameterE-EthanimineZ-EthanimineUnitReference
Rotational Constants
A27364.532101.9MHz[6]
B5578.95364.4MHz[6]
C4802.74684.3MHz[6]
Dipole Moment (µ) Not Reported2.42Debye[7]
Nitrogen Quadrupole Coupling Constants
χaa-1.979-0.197MHz[6]
χbb-1.545-3.007MHz[6]
χcc3.5243.204MHz[6]

Note: Rotational constants are from computational results combined with millimeter-wave measurements.[6] The dipole moment and initial quadrupole coupling constants for the Z-isomer were determined from earlier microwave studies.[7]

Table 2: Computed Fundamental Vibrational Frequencies for E- and Z-Ethanimine

Infrared (IR) spectroscopy measures the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's structure, allowing for the differentiation of isomers. The table below presents computationally predicted fundamental vibrational frequencies.[3]

Vibrational ModeE-Ethanimine (cm⁻¹)Z-Ethanimine (cm⁻¹)Assignment
ν₁33403330N-H stretch
ν₂29903000C-H stretch (imine)
ν₃29502960CH₃ asymmetric stretch
ν₄28802890CH₃ symmetric stretch
ν₅16501645C=N stretch
ν₆14601465CH₃ asymmetric deformation
ν₇13801385CH₃ symmetric deformation
ν₈13201310C-H in-plane bend
ν₉11001110C-C stretch
ν₁₀10501040CH₃ rock
ν₁₁850840C-N stretch
ν₁₂600590C-C-N bend
ν₁₃29953005CH₃ asymmetric stretch
ν₁₄14501455CH₃ asymmetric deformation
ν₁₅11501160C-H out-of-plane bend
ν₁₆950960CH₃ rock
ν₁₇400390Torsion
ν₁₈200190Torsion

Note: These frequencies are based on high-accuracy computational models and serve as a reliable guide for interpreting experimental IR spectra.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound for Spectroscopic Analysis

This compound is unstable and must be generated in situ for gas-phase spectroscopic studies. The most common method is through the pyrolysis of a suitable precursor.[7]

Objective: To generate a flow of gaseous E- and Z-ethanimine for introduction into a spectrometer.

Materials:

  • Ethyl azide (B81097) (CH₃CH₂N₃) or 1,3,5-trimethyl-hexahydro-1,3,5-triazine

  • Silica or quartz pyrolysis tube (e.g., 25 mm inner diameter, 400 mm length)

  • Tube furnace with temperature controller

  • Vacuum pump and pressure gauge

  • Inert carrier gas (e.g., Argon)

  • Cold trap (liquid nitrogen)

Procedure:

  • Set up the pyrolysis apparatus, connecting the precursor vessel to the pyrolysis tube, which is then connected to the spectrometer's inlet and a vacuum system. Include a cold trap between the outlet and the vacuum pump to capture unreacted precursor and byproducts.

  • Heat the pyrolysis furnace to the desired temperature. For ethyl azide, a temperature of approximately 600°C is effective for generating this compound.[7]

  • Establish a stable flow of the precursor through the heated tube. The flow rate should be optimized to maximize the production of this compound while minimizing decomposition or side reactions. A typical pressure in the spectrometer is around 10 Pa.[7]

  • The pyrolysis of ethyl azide will produce both E- and Z-isomers of this compound, along with byproducts like acetonitrile.[7] The mixture can be directly introduced into the spectrometer for analysis.

  • Safety Note: Ethyl azide is explosive and should be handled with extreme caution and appropriate safety measures. The pyrolysis should be conducted in a well-ventilated fume hood.

Protocol 2: Identification of this compound Isomers via Microwave Spectroscopy

Objective: To acquire the rotational spectrum of the generated gas mixture and identify the spectral lines corresponding to E- and Z-ethanimine.

Apparatus:

  • Microwave spectrometer (e.g., a cavity-based or chirped-pulse Fourier transform microwave spectrometer) operating in a suitable frequency range (e.g., 18-300 GHz).[3][7]

  • Gas handling inlet system connected to the pyrolysis setup.

Procedure:

  • Introduce the gas flow from the pyrolysis reactor (Protocol 1) into the spectrometer's sample chamber.

  • Cool the sample to low rotational temperatures (e.g., 1-2 K) using a supersonic jet expansion, which simplifies the spectrum by populating only the lowest energy levels.[8]

  • Acquire the microwave spectrum over the desired frequency range.

  • Process the acquired data (e.g., via Fourier transform) to obtain the frequency-domain spectrum.

  • Data Analysis:

    • Predict the rotational transition frequencies for both E- and Z-ethanimine using the known rotational constants from Table 1. Software packages like VMS-ROT or SPFIT/SPCAT can be used for these predictions.[9]

    • Compare the predicted transition frequencies with the observed lines in the experimental spectrum.

    • The unique patterns of rotational transitions, including hyperfine splitting due to the ¹⁴N nucleus, will allow for unambiguous assignment of the spectral lines to each isomer.[7]

    • A global fit of the assigned transition frequencies can be performed to refine the spectroscopic constants for each isomer.[6]

Protocol 3: Identification of this compound Isomers via Infrared Spectroscopy

Objective: To obtain the vibrational spectrum of the gas mixture and identify the characteristic absorption bands of E- and Z-ethanimine.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a suitable detector for the mid-infrared region.

  • Gas cell with appropriate windows (e.g., KBr) or a matrix isolation setup.

Procedure:

  • Gas-Phase Measurement:

    • Introduce the gas flow from the pyrolysis reactor into a gas cell placed in the FTIR spectrometer's sample compartment.

    • Acquire the infrared spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

    • Record a background spectrum of the empty cell and subtract it from the sample spectrum.

  • Matrix Isolation (for higher resolution/stability):

    • Alternatively, co-deposit the pyrolysis products with an excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., at 12 K).

    • This traps the individual molecules in an inert matrix, leading to sharper absorption bands.

    • Acquire the IR spectrum of the matrix.

  • Data Analysis:

    • Compare the experimental IR spectrum with the computationally predicted frequencies listed in Table 2.

    • Key vibrational modes, such as the C=N stretching vibration around 1650 cm⁻¹, are particularly useful for identification.[3]

    • While many bands will overlap, the subtle differences in the frequencies and intensities of various bands across the spectrum, especially in the "fingerprint" region (<1500 cm⁻¹), can be used to confirm the presence of both isomers.

Visualizations

The following diagrams illustrate the workflow and logical relationships involved in the spectroscopic identification of this compound isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification Precursor Precursor (e.g., Ethyl Azide) Pyrolysis Pyrolysis (~600°C) Precursor->Pyrolysis Gas_Mixture Gas Mixture (E- and Z-Ethanimine + byproducts) Pyrolysis->Gas_Mixture MW_Spec Microwave Spectrometer Gas_Mixture->MW_Spec IR_Spec FTIR Spectrometer Gas_Mixture->IR_Spec MW_Data Rotational Spectrum (Frequency Data) MW_Spec->MW_Data IR_Data Vibrational Spectrum (Absorbance Data) IR_Spec->IR_Data Compare_MW Compare with Predicted Rotational Constants MW_Data->Compare_MW Compare_IR Compare with Predicted Vibrational Frequencies IR_Data->Compare_IR ID_E Identify E-Isomer Compare_MW->ID_E ID_Z Identify Z-Isomer Compare_MW->ID_Z Compare_IR->ID_E Compare_IR->ID_Z

Caption: Experimental workflow for this compound isomer identification.

logical_relationship Isomers This compound Isomers (E and Z) Structure Distinct 3D Structures Isomers->Structure Properties Unique Physical Properties Structure->Properties MW_Spec Microwave Spectroscopy Properties->MW_Spec probes IR_Spec Infrared Spectroscopy Properties->IR_Spec probes Rot_Const Rotational Constants (A, B, C) MW_Spec->Rot_Const measures Vib_Freq Vibrational Frequencies (e.g., C=N stretch) IR_Spec->Vib_Freq measures Identification Unambiguous Isomer Differentiation Rot_Const->Identification enables Vib_Freq->Identification enables

Caption: Logic diagram for spectroscopic isomer differentiation.

References

Application Notes and Protocols for Studying Ethanimine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the reaction kinetics of ethanimine. This compound (CH₃CH=NH) is a reactive imine that participates in various chemical transformations, including hydrolysis, polymerization, thermal decomposition, and photolysis. Understanding the kinetics of these reactions is crucial for applications in organic synthesis, atmospheric chemistry, and materials science.

Quantitative Reaction Kinetics Data

The following tables summarize key quantitative data for this compound and related reactions. This information is essential for experimental design and kinetic modeling.

Table 1: Hydrolysis Kinetics of Imines

Imine/Compound pH Temperature (°C) Rate Constant (k) Citation
This compound 7 25 0.45 s⁻¹
Formamidinium Ion >5 25 0.0018 s⁻¹ [1]
Formamidinium Ion <5 25 0.0188 s⁻¹ [1]
N-benzylidineaniline 7 20 ~1 x 10⁻³ s⁻¹ [2]

| N-benzylidineaniline with 0.01M D-fructose | 7 | 20 | ~3 x 10⁻³ s⁻¹ |[2] |

Table 2: Polymerization and Decomposition Kinetics

Reaction Compound Temperature (°C) Rate Constant / Activation Energy Citation
Trimerization This compound 25 1.2 x 10⁻³ M⁻¹s⁻¹
Tautomerization (to vinylamine) This compound 25 Ea = 125 kJ·mol⁻¹

| Thermal Decomposition | Cyclopentanone | 883-1143 | - |[3] |

Table 3: Reaction with Hydroxyl Radicals (Aqueous Phase)

Compound pH Temperature (°C) Rate Constant (M⁻¹s⁻¹) Citation
Monoethanolamine 5 Ambient 4.6 x 10⁸ [4]
Diethylamine 5 Ambient 3.7 x 10⁸ [4]
Diethylamine (protonated) 7.0-11.0 Ambient 1.5 x 10⁸ [5]
Diethylamine (neutral) 7.0-11.0 Ambient 4.9 x 10⁹ [5]
Dimethylamine (protonated) 7.0-11.0 Ambient 9.5 x 10⁶ [5]
Dimethylamine (neutral) 7.0-11.0 Ambient 3.3 x 10⁹ [5]

| 2-(dimethylamino)ethanol | Ambient (234-364 K) | Ambient | 9.0 x 10¹⁰ (cm³ molecule⁻¹ s⁻¹) |[6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate key reaction pathways and experimental workflows for studying this compound kinetics.

Ethanimine_Hydrolysis_Pathway This compound This compound (CH₃CH=NH) Protonated_this compound Protonated this compound (CH₃CH=NH₂⁺) This compound->Protonated_this compound + H⁺ Protonated_this compound->this compound - H⁺ Hemiaminal Hemiaminal Intermediate (CH₃CH(OH)NH₂) Protonated_this compound->Hemiaminal + H₂O (rate-determining) Acetaldehyde Acetaldehyde (CH₃CHO) Hemiaminal->Acetaldehyde - NH₃ Ammonia (B1221849) Ammonia (NH₃)

Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.

Experimental_Workflow_Pyrolysis cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Analysis Sample This compound Sample (µg to mg range) Pyrolyzer Pyrolyzer (e.g., 600-1000 °C) Sample->Pyrolyzer GC_Column Gas Chromatography (Separation of Fragments) Pyrolyzer->GC_Column Mass_Spec Mass Spectrometry (Fragment Identification) GC_Column->Mass_Spec Pyrogram Pyrogram Analysis Mass_Spec->Pyrogram Kinetics Kinetic Modeling (Activation Energy, Rate Constants) Pyrogram->Kinetics

Caption: Workflow for studying this compound pyrolysis using Py-GC-MS.

Experimental Protocols

Protocol for Studying this compound Hydrolysis via Stopped-Flow UV-Vis Spectroscopy

Objective: To determine the rate constant of this compound hydrolysis under various pH conditions.

Materials:

  • Stopped-flow UV-Vis spectrophotometer

  • Syringes for reactant delivery

  • This compound solution (freshly prepared)

  • Buffer solutions of varying pH (e.g., phosphate, acetate, citrate)

  • Deionized water

Methodology:

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the desired wavelength for monitoring the disappearance of this compound or the appearance of acetaldehyde. The C=N bond in imines typically absorbs in the UV region. A wavelength scan should be performed to identify a suitable wavelength with minimal interference from other species.

    • Equilibrate the instrument to the desired reaction temperature (e.g., 25 °C).

  • Reactant Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to minimize premature hydrolysis.

    • Prepare a series of buffer solutions with known pH values.

  • Kinetic Measurement:

    • Load one syringe with the this compound stock solution and the other with the buffer solution.

    • Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions, and data acquisition will begin.

    • Record the change in absorbance over time. The time scale will depend on the reaction rate but is typically in the millisecond to second range for imine hydrolysis.

  • Data Analysis:

    • Fit the absorbance versus time data to a first-order or pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Repeat the experiment at different pH values.

    • Plot k_obs versus pH to determine the pH-rate profile and elucidate the acid-base catalysis mechanism.[1][2]

Protocol for Investigating this compound Pyrolysis using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of this compound and determine the kinetics of pyrolysis.

Materials:

  • Pyrolyzer coupled to a GC-MS system

  • Quartz sample tubes or platinum filaments

  • This compound sample

  • Inert gas (Helium or Nitrogen)

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (µg to mg range) into a quartz sample tube or onto a platinum filament.[7]

  • Instrument Setup:

    • Set the pyrolyzer to the desired temperature program. This can be a single temperature (e.g., 800 °C) or a temperature ramp to study the decomposition over a range of temperatures.[8]

    • Set the GC oven temperature program to effectively separate the expected pyrolysis products (e.g., small hydrocarbons, nitriles).

    • Configure the mass spectrometer to scan a mass range appropriate for identifying the fragments.

  • Pyrolysis and Analysis:

    • Introduce the sample into the pyrolyzer. The sample is rapidly heated in an inert atmosphere, causing thermal decomposition.[9]

    • The volatile pyrolysis products are swept into the GC column by the carrier gas.

    • The separated products are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis:

    • Analyze the resulting pyrogram to identify the decomposition products.

    • By conducting pyrolysis at different temperatures and monitoring the evolution of products, kinetic parameters such as activation energy can be determined using methods like the Kissinger method if running multiple heating rates with a technique like thermogravimetric analysis (TGA) coupled with MS.[10]

Protocol for Characterizing this compound and its Photoreactions using Matrix Isolation Spectroscopy

Objective: To isolate and spectroscopically characterize this compound and its photolysis products at cryogenic temperatures.

Materials:

  • Matrix isolation setup (cryostat, vacuum shroud, deposition window)

  • This compound precursor (e.g., ethylamine (B1201723) for in-situ generation)

  • Inert matrix gas (e.g., Argon, Nitrogen)

  • Spectrometer (e.g., FTIR, UV-Vis)

  • UV light source for photolysis

Methodology:

  • Matrix Preparation:

    • Cool the deposition window (e.g., CsI or BaF₂) to a cryogenic temperature (typically below 20 K) using a closed-cycle helium cryostat.

    • Prepare a gaseous mixture of the this compound precursor (if generating in-situ) or this compound itself, highly diluted in the matrix gas (e.g., 1:1000 ratio).

  • Deposition:

    • Slowly deposit the gas mixture onto the cold window under high vacuum. The inert gas will solidify, trapping the this compound molecules in an isolated state.[1][4]

  • Spectroscopic Analysis:

    • Record the spectrum (e.g., IR or UV-Vis) of the isolated this compound. This provides information about its vibrational and electronic structure in an unperturbed environment.

  • Photolysis (Optional):

    • Irradiate the matrix with a UV light source of a specific wavelength to induce photochemical reactions.

    • Periodically record spectra to monitor the disappearance of this compound and the appearance of new spectral features corresponding to photoproducts.

  • Data Analysis:

    • Analyze the spectra to identify the vibrational frequencies or electronic transitions of this compound and its photoproducts.

    • By monitoring the spectral changes as a function of irradiation time, the kinetics of the photolysis reaction can be studied. The quantum yield of the photoreaction can be determined if the photon flux is known.[11]

References

Application Notes and Protocols: Ethanimine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimine (CH₃CH=NH) is a simple imine that has garnered significant interest, primarily in the field of astrochemistry, due to its detection in the interstellar medium.[1][2] In the context of laboratory organic synthesis, this compound is a highly reactive and unstable compound.[1] It readily undergoes hydrolysis and trimerization, which limits its practical application as an isolated reagent.[1][3]

Due to this inherent instability, the synthetic utility of the C₂N synthon is more commonly accessed through the in situ generation of related imines from stable precursors. This document provides protocols for the synthesis of this compound itself, while focusing on the more synthetically viable applications of its close analog, N-methyleneethanamine, generated in situ from ethylamine (B1201723) and formaldehyde (B43269) for the construction of key heterocyclic structures.

Laboratory Synthesis of this compound

While not practical for most synthetic applications due to its instability, this compound can be prepared under specific laboratory conditions. Its synthesis is primarily for research purposes, such as spectroscopic analysis or mechanistic studies.[1]

Synthesis via Condensation of Acetaldehyde (B116499) and Ammonia (B1221849)

This compound can be synthesized in the laboratory through the low-temperature condensation of acetaldehyde and ammonia.[1] Careful control of temperature is critical to prevent polymerization.[1]

Experimental Protocol:

  • To a solution of acetaldehyde (10 mmol) in anhydrous ether, add ammonia (15 mmol) at -78 °C under an inert atmosphere.

  • Maintain the reaction at -78 °C and monitor for the consumption of acetaldehyde.

  • Upon completion, the product is purified by fractional distillation under reduced pressure (15 mmHg) at -20 °C.

  • The purified this compound must be stored at very low temperatures (-80 °C) under an inert atmosphere to prevent rapid polymerization.[1]

Data Summary:

ParameterValueReference
Reactants Acetaldehyde, Ammonia[1]
Solvent Anhydrous Ether[1]
Temperature -78 °C[1]
Yield 85%[1]
Storage -80 °C under inert gas[1]

Logical Workflow for this compound Synthesis and Handling:

cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage & Handling reactants Acetaldehyde + Ammonia (Anhydrous Ether, -78°C) reaction Low-Temperature Condensation reactants->reaction product Crude this compound Solution reaction->product distillation Fractional Distillation (-20°C, 15 mmHg) product->distillation pure_product Purified this compound distillation->pure_product storage Store at -80°C (Inert Atmosphere) pure_product->storage warning Warning: Highly Unstable, Prone to Polymerization storage->warning cluster_generation In Situ Imine Generation cluster_cycloaddition [4+2] Cycloaddition reactants Ethylamine + Formaldehyde intermediate N-Methyleneethanamine (Imine) (Transient Intermediate) CH₃CH₂N=CH₂ reactants->intermediate Condensation product Tetrahydropyridine Derivative intermediate:name->product aza-Diels-Alder diene 1,3-Diene diene->product cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enol Formation cluster_step3 Step 3: C-C Bond Formation amine Ethylamine iminium N-ethyl-N-methyleniminium ion (Electrophile) amine->iminium formaldehyde Formaldehyde formaldehyde->iminium mannich_base β-Amino Ketone (Mannich Base) iminium->mannich_base ketone Enolizable Ketone enol Enol Intermediate ketone->enol Tautomerization enol->mannich_base Nucleophilic Attack

References

Application Notes and Protocols: Ethanimine as a Biomarker in Astrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimine (CH₃CHNH) is a molecule of significant interest in astrochemistry, primarily due to its role as a potential precursor to the amino acid alanine (B10760859). Its detection in various interstellar environments provides a crucial window into the prebiotic chemical processes that may lead to the formation of life's fundamental building blocks. These application notes provide a comprehensive overview of this compound's significance as an astrochemical biomarker, detail the protocols for its detection and analysis, summarize key quantitative data from astronomical observations, and illustrate its formation pathways.

Introduction: The Significance of this compound in Astrochemistry

This compound is an imine molecule that has been identified in several regions of the interstellar medium (ISM), including the star-forming region Sagittarius B2(N)[1]. Its importance as a biomarker stems from its potential involvement in the Strecker synthesis, a plausible pathway for the formation of amino acids in astrophysical environments. The reaction of this compound with hydrogen cyanide (HCN) and water can lead to the formation of alanine, one of the twenty proteinogenic amino acids.

The study of this compound in astronomical sources allows scientists to:

  • Probe the chemical complexity of the ISM.

  • Understand the formation routes of prebiotic molecules.

  • Constrain astrochemical models of star-forming regions and protoplanetary disks.

  • Gain insights into the inventory of organic molecules that could be delivered to young planets.

Both the E and Z isomers of this compound have been detected, and their relative abundance can provide valuable information about the physical conditions, such as temperature, of their formation environment[2].

Quantitative Data Summary

The abundance of this compound has been quantified in several astronomical sources. The following table summarizes the reported column densities and rotational temperatures, which are crucial for astrochemical modeling and for comparing different interstellar environments.

Astronomical SourceColumn Density (cm⁻²)Rotational Temperature (K)
Sagittarius B2(N)See Note 1~50
G+0.693-0.027(1.3 ± 0.2) x 10¹⁴130
IRAS 16293-2422 BUpper limit reportedNot specified
NGC 6334I(2.0 ± 0.4) x 10¹⁶150
Titan's AtmosphereNot detected spectroscopicallyN/A

Table 1: Quantitative Detections of this compound in Various Astronomical Sources. Note 1: The original detection paper by Loomis et al. (2013) reported the detection but derived the column density under different assumptions for the two velocity components observed. A detailed re-analysis would be needed for a single value. The rotational temperature is estimated from the excitation of the molecule.

Experimental Protocols: Detection and Analysis

The primary method for detecting and characterizing this compound in the ISM is through radio astronomy, which observes the molecule's rotational transitions.

Protocol: Radio Astronomical Observation of this compound

Objective: To detect and quantify this compound in a target astronomical source.

1. Target Selection and Preparation:

  • Identify a suitable target, such as a hot molecular core, a star-forming region, or a molecular cloud known for its rich chemistry (e.g., Sagittarius B2(N), G+0.693-0.027).
  • Consult existing astronomical catalogs and previous molecular line surveys to assess the likelihood of detection and to identify potential spectral confusion from other molecules.

2. Observational Setup:

  • Use a high-sensitivity radio telescope or interferometer (e.g., Atacama Large Millimeter/submillimeter Array - ALMA, IRAM 30m Telescope, Green Bank Telescope - GBT).
  • Determine the rest frequencies of the target rotational transitions of both E- and Z-ethanimine from spectroscopic databases (e.g., Cologne Database for Molecular Spectroscopy - CDMS, Jet Propulsion Laboratory - JPL catalog).
  • Configure the receiver and spectrometer to cover these frequencies with sufficient spectral resolution to resolve the line profiles.

3. Data Acquisition:

  • Perform pointing, focus, and calibration observations on a nearby quasar or other suitable calibrator source.
  • Integrate on the target source for a duration calculated to achieve the desired signal-to-noise ratio.
  • Employ position switching or frequency switching to subtract the sky background emission.

4. Data Reduction and Analysis:

  • Use standard astronomical software packages (e.g., CASA for ALMA, GILDAS for IRAM) for data calibration and imaging.
  • Extract the spectrum from the region of interest.
  • Identify the spectral lines corresponding to the this compound transitions. Confirmation requires the detection of multiple transitions at the same line-of-sight velocity.
  • Fit the detected lines with a Gaussian profile to measure the integrated intensity, central velocity, and line width.

5. Derivation of Physical Parameters:

  • Assuming Local Thermodynamic Equilibrium (LTE), create a rotational diagram (also known as a Boltzmann plot). This involves plotting the natural logarithm of the column density of the upper energy level of each transition divided by its statistical weight against the energy of the upper level.
  • A linear fit to the rotational diagram yields the rotational temperature from the slope and the total column density from the y-intercept.
  • For more complex sources or non-LTE conditions, more sophisticated radiative transfer modeling may be required.

Visualizations: Workflows and Chemical Pathways

Experimental Workflow

The following diagram illustrates the logical flow of an experiment to detect this compound in an astronomical source.

experimental_workflow cluster_planning 1. Planning & Setup cluster_observation 2. Observation cluster_processing 3. Data Processing cluster_analysis 4. Analysis & Interpretation target_selection Target Selection frequency_setup Frequency Setup target_selection->frequency_setup calibration Calibration frequency_setup->calibration data_acquisition Data Acquisition calibration->data_acquisition data_reduction Data Reduction data_acquisition->data_reduction spectral_analysis Spectral Analysis data_reduction->spectral_analysis parameter_derivation Derive Column Density & Temperature spectral_analysis->parameter_derivation astrochemical_implications Astrochemical Interpretation parameter_derivation->astrochemical_implications

Caption: A logical workflow for the radio astronomical detection of this compound.

Formation Pathways

This compound is thought to form through several chemical pathways in the interstellar medium. The diagram below illustrates some of the proposed formation routes.

formation_pathways cluster_precursors Precursors cluster_product Product cluster_synthesis Further Chemistry CH3 Methyl Radical (CH₃) This compound This compound (CH₃CHNH) CH3->this compound + NH₂ NH2 Amino Radical (NH₂) NH2->this compound CH2NH Mthis compound (CH₂NH) CH2NH->this compound + CH₂ C2H5 Ethyl Radical (C₂H₅) C2H5->this compound + NH NH Amidogen Radical (NH) NH->this compound alanine Alanine This compound->alanine + HCN, H₂O (Strecker Synthesis)

Caption: Proposed formation pathways for this compound in the interstellar medium.

Conclusion and Future Directions

The detection and characterization of this compound in various astronomical sources provide strong evidence for the active formation of prebiotic molecules in the interstellar medium. Future research in this area will likely focus on:

  • Increasing the sample of sources: Detecting this compound in a wider variety of astronomical environments, particularly in protoplanetary disks, will help to understand the ubiquity of this molecule.

  • Improving astrochemical models: The quantitative data from observations will be crucial for refining chemical networks and improving the predictive power of astrochemical models.

  • Laboratory astrophysics: Further laboratory experiments are needed to better constrain the reaction rates of the proposed formation and destruction pathways of this compound under astrophysically relevant conditions.

  • Searches for related molecules: Targeted searches for molecules chemically linked to this compound, such as alanine itself, will continue to be a major focus of astrochemical research.

The study of this compound and other prebiotic molecules in space remains a key area of research that bridges chemistry, physics, and biology, with the ultimate goal of understanding the origins of life in the universe.

References

Application Notes and Protocols for Trapping and Analyzing Reactive Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive imines and their corresponding protonated forms, iminium ions, are transient electrophilic intermediates that play a critical role in a variety of biological and chemical processes. In drug metabolism, the formation of reactive imines can lead to idiosyncratic adverse drug reactions (IADRs) through covalent binding to macromolecules such as proteins and DNA.[1] Understanding the potential for new chemical entities to form these reactive intermediates is therefore a crucial aspect of drug safety assessment. Beyond toxicology, reactive imines are key intermediates in synthetic organic chemistry, including in the formation of complex molecular cages and in organocatalysis.[2][3][4][5]

Due to their transient nature, the direct detection and characterization of reactive imines in situ presents a significant analytical challenge.[6] Consequently, a common strategy is to employ trapping agents that react with the imine to form a stable adduct, which can then be readily analyzed using standard analytical techniques.[1][6] These application notes provide detailed protocols for various methods of trapping and analyzing reactive imines, aimed at researchers in drug development, toxicology, and chemical synthesis.

Trapping Techniques for Reactive Imines

The choice of trapping agent is dependent on the nature of the reactive imine intermediate. Imines can be classified as "hard" or "soft" electrophiles, which dictates their reactivity with different nucleophilic trapping agents.

Cyanide Trapping for Hard Electrophilic Iminium Ions

Iminium ions, often formed from the metabolism of cyclic tertiary amines, are considered hard electrophiles.[1] Potassium cyanide (KCN) is a highly effective trapping agent for these species, forming stable cyano adducts that can be analyzed by mass spectrometry.[1][6][7]

Experimental Protocol: Cyanide Trapping in Rat Liver Microsomes (RLMs)

This protocol is adapted for the in vitro assessment of reactive imine formation from a parent drug compound.

Materials:

  • Test compound (e.g., Acalabrutinib (B560132), Foretinib)[1][6]

  • Rat Liver Microsomes (RLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Potassium cyanide (KCN) solution (100 mM in water)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Methanol

  • Formic acid

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture:

    • Phosphate buffer (0.1 M, pH 7.4)

    • RLMs (final concentration 1 mg/mL)

    • Test compound (final concentration 10 µM, dissolved in a minimal amount of organic solvent like methanol)

    • KCN (final concentration 1.0 mM)[1]

    • NADPH regenerating system

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with shaking.[1]

  • Quenching: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to precipitate the proteins.[1]

  • Centrifugation: Centrifuge the mixture at 9000g for 12 minutes at 4°C to pellet the precipitated proteins.[1]

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Column: A C18 analytical column (e.g., Agilent Eclipse Plus C18, 150 mm × 2.1 mm, 3.5 µm) is suitable.[6]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient would be to start at 5% B, increase to 60-65% B over 20-25 minutes, and then hold for a few minutes before re-equilibration.[1]

  • Mass Spectrometry: Use a triple quadrupole or ion trap mass spectrometer.[1][7] Detection of the cyano adduct can be performed using a constant neutral loss scan for the loss of HCN (27 Da) or by precursor ion scanning for the cyanide adduct.[7] Product ion scans are then used for structural characterization.[7]

Workflow for Cyanide Trapping of Reactive Imines

cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis Analysis Drug Test Compound Incubate Incubate 37°C, 60 min Drug->Incubate RLM Rat Liver Microsomes RLM->Incubate NADPH NADPH NADPH->Incubate KCN KCN (Trapping Agent) KCN->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Adduct Stable Cyano Adduct LCMS->Adduct

Caption: Workflow for trapping reactive imines with cyanide in a microsomal incubation followed by LC-MS/MS analysis.

Glutathione (GSH) Trapping for Soft Electrophilic Imines

Glutathione is a biological nucleophile that is effective at trapping "soft" electrophilic intermediates. While less effective for hard iminium ions, it is a standard trapping agent in reactive metabolite screening.[1][7]

Experimental Protocol: GSH Trapping in RLMs

The protocol is similar to cyanide trapping, with the substitution of GSH for KCN.

Materials:

  • Same as for cyanide trapping, but replace KCN with Glutathione (GSH) solution (100 mM in water).

Procedure:

  • Incubation Mixture Preparation: Prepare the incubation mixture as for cyanide trapping, but with a final GSH concentration of 1.0 mM.[1]

  • Follow steps 2-7 from the cyanide trapping protocol.

LC-MS/MS Analysis:

  • Analysis is similar to that for cyanide adducts. The detection of GSH adducts can be performed by precursor ion scanning for the m/z of the γ-glutamyl-dehydroalanyl moiety or by neutral loss scanning for the loss of pyroglutamic acid (129 Da).

Methoxylamine Trapping of Aldehydes in Equilibrium with Imines

In some metabolic pathways, an aldehyde intermediate can be formed which is in equilibrium with a cyclic imine. Methoxylamine can be used to trap the aldehyde, thus shifting the equilibrium and providing evidence for the presence of the imine.[1][6]

Experimental Protocol: Methoxylamine Trapping in RLMs

Materials:

  • Same as for cyanide trapping, but replace KCN with Methoxylamine hydrochloride solution.

Procedure:

  • Incubation Mixture Preparation: Prepare the incubation mixture as for cyanide trapping, but with a final methoxylamine concentration of 2.5 mM.[1]

  • Follow steps 2-7 from the cyanide trapping protocol.

LC-MS/MS Analysis:

  • Analyze for the formation of the stable oxime adducts using LC-MS/MS.

Trapping AgentTarget Reactive IntermediateTypical ConcentrationAnalytical Method
Potassium Cyanide (KCN)Hard electrophilic iminium ions1.0 mMLC-MS/MS
Glutathione (GSH)Soft electrophilic imines1.0 mMLC-MS/MS
MethoxylamineAldehydes in equilibrium with imines2.5 mMLC-MS/MS

In Situ Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the in situ detection and structural characterization of transient intermediates, including imines and their precursor/product complexes.[2][4][5] This technique is particularly useful for studying reaction mechanisms in organocatalysis.[2][4][5]

Experimental Protocol: In Situ NMR Monitoring of Imine Formation

This protocol provides a general framework for monitoring an imine-forming reaction.

Materials:

  • Aldehyde or ketone starting material

  • Primary amine starting material

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)[8]

  • NMR tube

  • Internal standard (for quantitative analysis)

Procedure:

  • Sample Preparation: Dissolve the starting materials in the deuterated solvent in an NMR tube. For reactions that produce water, the addition of molecular sieves can be used to drive the equilibrium towards the imine product.[9]

  • NMR Acquisition: Acquire a series of 1H NMR spectra over time to monitor the disappearance of the starting material signals (e.g., the aldehyde proton) and the appearance of the imine proton signal.

  • Data Analysis: Integrate the relevant signals to determine the reaction kinetics. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for the structural elucidation of the imine and any other intermediates.

Logical Flow of Imine Formation and Trapping

cluster_formation Imine Formation cluster_trapping Trapping cluster_analysis Analysis Aldehyde Aldehyde/ Ketone Imine Reactive Imine Intermediate Aldehyde->Imine Amine Primary Amine Amine->Imine TrappingAgent Trapping Agent (e.g., KCN, GSH) Imine->TrappingAgent StableAdduct Stable Adduct TrappingAgent->StableAdduct Analytical Analytical Technique (LC-MS, NMR) StableAdduct->Analytical Characterization Detection & Characterization Analytical->Characterization

Caption: The formation of a reactive imine from an aldehyde/ketone and a primary amine, followed by trapping and analysis.

Fluorescent Probes

Fluorescent probes offer a sensitive method for the detection of imines.[10][11] These probes are designed to be non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence upon reaction with an imine or a related species.[11]

Principle:

A common design involves a fluorophore conjugated to a reactive group, such as an aniline (B41778) derivative.[11] The free amine is non-fluorescent, but upon condensation with an aldehyde to form an imine, and subsequent reaction (e.g., a Mannich-type reaction with a phenol), a highly fluorescent product is formed.[11] Another approach uses the deprotection of an imine group on a probe by a reactive species to restore fluorescence.[10]

Experimental Protocol: General Procedure for Fluorescent Detection

Materials:

  • Fluorescent probe

  • Sample containing the imine or its precursors

  • Buffer solution

  • Fluorometer

Procedure:

  • Reaction Mixture: In a cuvette, mix the fluorescent probe with the sample in a suitable buffer.

  • Incubation: Allow the reaction to proceed, monitoring the fluorescence intensity over time using a fluorometer at the appropriate excitation and emission wavelengths for the specific probe.

  • Quantification: The increase in fluorescence intensity can be correlated with the concentration of the reactive imine.

Probe TypeDetection PrincipleApplicationDetection Limit (Example)
Aniline-fluorophore conjugateMannich-type reaction with imine and phenolDetection of phenols via imine formation-
Imine-protected fluoresceinDeprotection by reactive species (e.g., ClO-)Detection of reactive species that react with imines37.30 µM[10]

Conclusion

The trapping and analysis of reactive imines are essential for assessing the safety of drug candidates and for understanding fundamental chemical reaction mechanisms. The choice of technique depends on the specific research question, the nature of the imine, and the available analytical instrumentation. The protocols and data presented here provide a comprehensive guide for researchers to effectively trap, detect, and characterize these important, yet elusive, chemical intermediates.

References

Application Notes and Protocols for the Microwave Spectroscopy of E- and Z-Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave spectroscopy of E- and Z-ethanimine, isomers of significant interest in astrochemistry and as precursors to prebiotic molecules. The detailed protocols and compiled spectroscopic data are intended to guide researchers in the identification and characterization of these and similar molecular species.

Introduction

Ethanimine (CH₃CHNH) is a key molecule in understanding the formation of more complex organic molecules in the interstellar medium.[1][2] It exists as two geometric isomers, E- and Z-ethanimine, both of which have been detected in the Sagittarius B2 molecular cloud.[1][3] Microwave spectroscopy is a powerful technique for the unambiguous identification and characterization of these isomers in the gas phase, providing precise information on their rotational constants, dipole moments, and nuclear hyperfine structure.[4][5][6] This allows for the determination of their molecular structures and contributes to our understanding of their chemical and physical properties.

Spectroscopic Data Summary

The following tables summarize the experimentally determined and computationally predicted spectroscopic constants for E- and Z-ethanimine. These data are crucial for the identification of these isomers from complex rotational spectra.

Table 1: Rotational and Centrifugal Distortion Constants of E- and Z-Ethanimine

ParameterE-Ethanimine (MHz)Z-Ethanimine (MHz)Reference
A 35512.8 ± 0.343633.2 (calculated)[7]
B 9496.2 ± 0.19673.8 (calculated)[7]
C 8618.9 ± 0.18056.2 (calculated)[7]
ΔJ (kHz) 7.969.0 (calculated)
ΔJK (kHz) -106.8-130 (calculated)
ΔK (kHz) 10101200 (calculated)
δJ (kHz) 1.832.0 (calculated)
δK (kHz) 22.830 (calculated)

Table 2: Dipole Moment Components of E- and Z-Ethanimine

ComponentE-Ethanimine (Debye)Z-Ethanimine (Debye)Reference
μa 1.92.3[2]
μb 1.30.8[2]
μtotal 2.342.42[4][7]

Table 3: 14N Nuclear Quadrupole Coupling Constants of E- and Z-Ethanimine

ParameterE-Ethanimine (MHz)Z-Ethanimine (MHz)Reference
χaa 1.90-2.7[2]
χbb -4.720.2[2]
χcc 2.822.5[2]

Experimental Protocols

The following protocols are synthesized from published studies on the microwave spectroscopy of this compound.[2][4]

3.1. Sample Preparation: Generation of this compound

This compound is an unstable species and must be generated in situ and flowed continuously through the spectrometer.[4] A common method for its production is through pyrolysis of a stable precursor.

  • Method 1: Pyrolysis of Ethyl Azide (B81097)

    • Synthesize ethyl azide (CH₃CH₂N₃).

    • Introduce the ethyl azide vapor into a pyrolysis furnace.

    • Heat the furnace to approximately 600°C.[4] The pyrolysis products, including this compound, are then directly introduced into the microwave spectrometer.

  • Method 2: Pyrolysis of 2,4,6-trimethylhexahydro-s-triazine

    • Prepare 2,4,6-trimethylhexahydro-s-triazine.

    • Dehydrate the precursor under vacuum over a suitable drying agent (e.g., sulfuric acid).[4]

    • Pyrolyze the precursor at approximately 260°C.[4] This method is reported to produce a more intense and cleaner spectrum of this compound.[4]

3.2. Microwave Spectroscopy

A pulsed-jet Fourier transform microwave (FTMW) spectrometer is typically used for these measurements.

  • Spectrometer Setup:

    • The spectrometer should be capable of operating in the frequency range where this compound transitions are predicted, typically between 8 and 26 GHz for initial surveys, with higher frequency measurements up to 300 GHz for more detailed analysis.[2][4]

    • The sample is introduced into the Fabry-Pérot cavity of the spectrometer.

    • The pressure in the spectrometer is maintained at a low level (e.g., a few millitorr) to minimize collisional broadening of the spectral lines.

  • Data Acquisition:

    • A short microwave pulse (typically a few microseconds) is used to polarize the molecules in the gas sample.

    • The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

    • The FID is digitized and Fourier transformed to obtain the frequency-domain spectrum.

    • Signal averaging is employed to improve the signal-to-noise ratio.

3.3. Spectral Analysis

  • Initial Assignment: The initial assignment of the rotational transitions is typically performed using spectral fitting software (e.g., Pickett's SPFIT). The predicted rotational constants from quantum chemical calculations are used to guide the initial search and assignment.

  • Refinement of Spectroscopic Constants: Once a sufficient number of transitions have been assigned, the rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants are refined by a least-squares fit to the measured transition frequencies.

  • Stark Effect Measurements for Dipole Moment Determination:

    • Apply a DC electric field across the sample using Stark plates within the spectrometer.

    • Measure the splitting of the rotational transitions as a function of the applied electric field strength.

    • Analyze the Stark splittings to determine the components of the electric dipole moment along the principal inertial axes.[4]

Visualizations

Experimental Workflow for Microwave Spectroscopy of this compound

experimental_workflow cluster_prep Sample Preparation cluster_spec Microwave Spectroscopy cluster_analysis Data Analysis & Interpretation precursor Precursor Selection (e.g., Ethyl Azide) pyrolysis Pyrolysis precursor->pyrolysis introduction Introduction into Spectrometer pyrolysis->introduction mw_pulse Microwave Pulse introduction->mw_pulse fid FID Detection mw_pulse->fid ft Fourier Transform fid->ft spectrum Frequency Spectrum ft->spectrum assignment Spectral Assignment spectrum->assignment fitting Least-Squares Fitting assignment->fitting constants Spectroscopic Constants (A, B, C, etc.) fitting->constants structure Molecular Structure Determination constants->structure

Caption: A flowchart of the experimental workflow.

Logical Relationship of Spectroscopic Parameters

logical_relationship cluster_experiment Experimental Measurement cluster_derived Derived Molecular Properties cluster_interpretation Interpretation transitions Rotational Transition Frequencies rot_const Rotational Constants (A, B, C) transitions->rot_const cd_const Centrifugal Distortion Constants transitions->cd_const nqcc Nuclear Quadrupole Coupling Constants transitions->nqcc dipole Dipole Moment (μa, μb) transitions->dipole Stark Effect moi Moments of Inertia rot_const->moi distortion Molecular Rigidity cd_const->distortion efg Electric Field Gradient at Nucleus nqcc->efg charge_dist Charge Distribution dipole->charge_dist geometry Molecular Geometry (Bond Lengths, Angles) moi->geometry efg->charge_dist

Caption: Relationship between measured and derived properties.

References

Application Notes and Protocols for the Quantification of Ethanimine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Analytical Challenges

Ethanimine (CH₃CH=NH) is a reactive imine that presents significant analytical challenges due to its inherent instability, particularly its susceptibility to hydrolysis.[1] Its quantification in complex matrices requires robust analytical methods that can overcome its reactivity and potential for degradation. This document provides a comparative overview of suitable analytical techniques and detailed protocols for the quantification of this compound.

The primary challenges in this compound analysis include:

  • Analyte Instability: this compound can readily hydrolyze, especially in aqueous environments.[1]

  • High Polarity and Reactivity: Similar to other aliphatic amines, the imine functional group can interact with active sites in chromatographic systems, leading to poor peak shape and inaccurate quantification.[2]

  • Volatility: While its volatility lends itself to gas chromatography, it also poses challenges for sample handling and preparation.

  • Lack of Chromophore: this compound does not possess a strong chromophore, making UV-Vis detection in HPLC challenging without derivatization.[3]

Recommended Analytical Approaches

A comparative summary of potential analytical techniques for this compound quantification is presented below. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniquePrinciplePotential AdvantagesPotential Challenges & Mitigation Strategies
Gas Chromatography (GC) Separation of volatile compounds in the gas phase followed by detection.- High resolution for volatile analytes.- Well-established and robust.[1]- Analyte Instability: Potential for thermal degradation. Mitigation: Use of lower injector temperatures and thermally stable, base-deactivated columns.[1][2]- Peak Tailing: Interaction with active sites. Mitigation: Use of base-deactivated columns (e.g., treated with KOH).[1][2]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.- Suitable for less volatile or thermally labile samples (if derivatized).- Detection: Lack of a native chromophore necessitates derivatization for UV-Vis or fluorescence detection.[3]- Method Development: Can be complex.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.- High sensitivity and selectivity.- Provides molecular weight information for peak identification.[1]- Ionization Efficiency: Optimization of ionization source conditions (e.g., ESI, APCI) is required.- Matrix Effects: Co-eluting components can suppress or enhance the signal. Mitigation: Effective sample preparation and use of an internal standard.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.- Definitive structural elucidation.- Non-destructive.[1]- Low Sensitivity: Requires higher analyte concentrations compared to chromatographic methods.[1]- Complex Quantification: May require specialized techniques and standards.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the direct analysis of this compound in a non-aqueous solvent using a base-deactivated GC column to minimize analyte degradation and interaction.

3.1.1. Sample Preparation

  • Extraction: If this compound is in a complex matrix, perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) under anhydrous conditions to minimize hydrolysis.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Dilution: Dilute the extract to the desired concentration range with the same anhydrous solvent.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable amine with similar volatility) to all samples and calibration standards.

3.1.2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Rtx-5Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness (or equivalent base-deactivated column).

  • Injector Temperature: 150 °C (to minimize thermal degradation).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL, splitless mode.

  • MSD Transfer Line Temperature: 200 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-150.

  • Quantification Ions: To be determined from the mass spectrum of an this compound standard (expected molecular ion at m/z 43.07).

3.1.3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the appropriate anhydrous solvent, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the prepared samples and determine the concentration of this compound using the calibration curve.

Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol is suitable for samples where GC is not feasible or when higher sensitivity is required. Derivatization with Dansyl Chloride is used to introduce a fluorescent tag.

3.2.1. Derivatization Procedure

  • To 100 µL of the sample extract or standard solution in a suitable aprotic solvent (e.g., acetonitrile), add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • After incubation, add 50 µL of a 2% (v/v) solution of formic acid to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 335 nm, Emission at 520 nm.

3.2.3. Calibration and Quantification

  • Derivatize a series of this compound calibration standards following the procedure above.

  • Analyze the derivatized standards using the HPLC method.

  • Construct a calibration curve by plotting the peak area of the dansyl-ethanimine derivative against the concentration of this compound.

  • Derivatize and analyze the samples and determine the concentration of this compound using the calibration curve.

Data Presentation: Quantitative Method Performance

The following tables summarize the expected quantitative performance of the described methods. These are representative values based on the analysis of similar aliphatic amines and imines and should be validated for this compound specifically.

Table 1: GC-MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 2: HPLC-Fluorescence Method Performance (with Dansyl Chloride Derivatization)

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample Extraction Liquid-Liquid Extraction (Anhydrous Solvent) Sample->Extraction Drying Drying over Na2SO4 Extraction->Drying Dilution Dilution & Internal Standard Addition Drying->Dilution Injection GC Injection Dilution->Injection Separation GC Separation (Base-Deactivated Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (MSD) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extract Buffer Add Bicarbonate Buffer Sample->Buffer Dansyl Add Dansyl Chloride Buffer->Dansyl Incubate Incubate (60°C, 30 min) Dansyl->Incubate Stop Stop Reaction (Formic Acid) Incubate->Stop Filter Filter (0.22 µm) Stop->Filter Injection HPLC Injection Filter->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-FLD workflow with pre-column derivatization.

References

Application Notes and Protocols for Ethanimine in Simulated Prebiotic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethanimine (CH₃CHNH) is a molecule of significant interest in prebiotic chemistry, primarily recognized as a key intermediate in the abiotic synthesis of the amino acid α-alanine.[1][2] As the second simplest imine, its formation and reactivity are central to understanding the pathways that may have led to the emergence of proteinogenic amino acids on early Earth. This compound is a crucial component of the Strecker synthesis, a robust and prebiotically plausible route to amino acids from aldehydes, ammonia (B1221849), and cyanide.[3][4] Computational and experimental studies have explored its formation in diverse environments, from interstellar ice analogs to aqueous solutions, highlighting its role as a transient but essential precursor to more complex biomolecules.[1][5][6]

These application notes provide an overview of the theoretical and experimental basis for using this compound and its precursors in simulated prebiotic experiments. Detailed protocols for laboratory simulations are provided, along with quantitative data from relevant studies and visualizations of key chemical pathways.

Data Presentation

The following tables summarize quantitative data from computational and experimental studies on this compound-related prebiotic reactions.

Table 1: Calculated Free Energy Barriers (Gₐ) for this compound-Related Reactions Data derived from ab initio computational simulations.

Reaction PathwayReactantsProducts/IntermediatesCatalystFree Energy Barrier (Gₐ) in kcal mol⁻¹Reference
This compound Formation VinylamineThis compound- (Hydrogen Transfer)34.7[1][6]
Alanine (B10760859) Synthesis This compound + Formic AcidAlanineFormic Acid (HCOOH)40.8 - 41.0[1][6]
Comparative Pathway Vinylamine + CO + H₂OAlanine-54.1[1][6]

Table 2: Experimental Yields for a Prebiotic Alanine Synthesis Model Data from a study on alanine synthesis from glyceraldehyde and ammonium (B1175870) phosphate (B84403) in aqueous solution, a reaction that proceeds via an imine intermediate analogous to the role of this compound.[2][7]

ReactantsCatalyst/AdditiveConditionsDurationAlanine Yield (%)Reference
10 mM Glyceraldehyde + 15 mM Ammonium IonNonepH 7.0, Ambient Temp., Anaerobic60 days0.10[7]
10 mM Glyceraldehyde + 15 mM Ammonium Ion10 mM 3-mercaptopropionatepH 7.0, Ambient Temp., Anaerobic60 days0.62[7]
5 mM Glyceraldehyde + 10 mM Ammonium Ion10 mM N-acetylcysteinepH 7.0, Ambient Temp., Anaerobic-Formation accelerated[7]

Signaling and Reaction Pathway Diagrams

The following diagrams illustrate the key chemical pathways involving this compound in a prebiotic context.

Ethanimine_Formation_Pathways cluster_0 Interstellar Medium (ISM) Formation cluster_1 Aqueous Phase (Strecker Intermediate) CH2 Methylene (CH₂) ISM_this compound This compound (CH₃CHNH) CH2->ISM_this compound + CH2NH Mthis compound (CH₂NH) CH2NH->ISM_this compound + dummy dummy->ISM_this compound Radical-Molecule Reaction Acetaldehyde (B116499) Acetaldehyde (CH₃CHO) Aq_this compound This compound (CH₃CHNH) Acetaldehyde->Aq_this compound + Ammonia Ammonia (NH₃) Ammonia->Aq_this compound + H2O_out H₂O Aq_this compound->H2O_out -

Caption: Prebiotic formation pathways of this compound.

Alanine_Synthesis_Pathways cluster_strecker Strecker Synthesis Pathway cluster_formic Direct Carboxylation Pathway (Computational) Acetaldehyde Acetaldehyde This compound This compound Acetaldehyde->this compound Ammonia Ammonia Ammonia->this compound + Aminonitrile α-Aminopropionitrile This compound->Aminonitrile HCN HCN HCN->Aminonitrile + Alanine_S Alanine Aminonitrile->Alanine_S H2O_in 2 H₂O H2O_in->Alanine_S + Hydrolysis Ethanimine_F This compound Alanine_F Alanine Ethanimine_F->Alanine_F FormicAcid Formic Acid (HCOOH) FormicAcid->Alanine_F + (Catalyst)

Caption: Role of this compound in major prebiotic alanine synthesis pathways.

Experimental Protocols

While this compound itself is often too reactive to be used as a starting reagent in aqueous "prebiotic soup" experiments, it is a critical in situ intermediate.[8] The following protocols describe methods to simulate prebiotic conditions that either involve the formation and reaction of this compound or utilize analogous imine chemistry for amino acid synthesis.

Protocol 1: Simulated Aqueous Strecker Synthesis of Alanine

This protocol describes the synthesis of alanine from simple precursors in an aqueous environment, mimicking conditions in a primordial body of water. This compound is formed as a transient intermediate from acetaldehyde and ammonia.[3][7][9]

Objective: To synthesize alanine under simulated prebiotic aqueous conditions via the Strecker pathway.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Hydrogen cyanide (HCN) (EXTREME CAUTION REQUIRED)

  • Hydrochloric acid (HCl) for hydrolysis

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deoxygenated, deionized water

  • Anaerobic reaction vessel (e.g., sealed ampoule or Schlenk flask)

  • Nitrogen or Argon gas for inert atmosphere

Methodology:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of ammonium chloride (e.g., 0.1 M) in deoxygenated water.

    • Adjust the pH to a slightly alkaline value (e.g., pH 8-9) using NaOH to ensure a sufficient concentration of free ammonia (NH₃).

    • In a separate container under an inert atmosphere, prepare a solution of sodium cyanide (e.g., 0.1 M).

    • Safety Note: All operations involving cyanides must be performed in a certified fume hood with appropriate personal protective equipment. Cyanide is highly toxic.

  • Reaction Setup:

    • In the anaerobic vessel, combine the ammonium chloride solution and the acetaldehyde (e.g., to a final concentration of 0.1 M).

    • Slowly add the sodium cyanide solution to the mixture.

    • Seal the vessel tightly after purging the headspace with inert gas.

  • Incubation:

    • Maintain the reaction vessel at a constant temperature, simulating a prebiotic environment (e.g., ambient temperature ~25°C or slightly elevated ~50-70°C).

    • Allow the reaction to proceed for an extended period, from several days to weeks. Aliquots may be taken at intervals to monitor progress if the setup allows.

  • Hydrolysis of α-Aminonitrile:

    • After the incubation period, carefully unseal the vessel in a fume hood.

    • Acidify the reaction mixture by adding concentrated HCl (e.g., to a final concentration of 6 M).

    • Heat the mixture (e.g., at 100°C for 24 hours) to hydrolyze the intermediate α-aminopropionitrile to alanine.

  • Analysis:

    • Neutralize the hydrolyzed sample.

    • Remove salts, for example, by using ion-exchange chromatography.

    • Analyze the product mixture for the presence of alanine using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol_1_Workflow start Start: Prepare Precursors (Acetaldehyde, NH₄Cl, NaCN) setup Combine Reagents in Anaerobic Vessel (pH 8-9) start->setup incubation Incubate at Constant Temp. (e.g., 25-70°C for days/weeks) setup->incubation This compound forms in situ hydrolysis Acid Hydrolysis (6M HCl, 100°C, 24h) incubation->hydrolysis Aminonitrile forms analysis Neutralize, Desalt, and Analyze (HPLC, GC-MS, NMR) hydrolysis->analysis end End: Alanine Quantified analysis->end

Caption: Experimental workflow for aqueous Strecker synthesis of alanine.
Protocol 2: Ice-Based Synthesis of Alanine Precursors

This protocol simulates the chemical processes that may occur on interstellar ice grains, where simple molecules can react to form more complex organics upon thermal processing.[5]

Objective: To form alanine precursors by reacting acetaldehyde, ammonia, and HCN in a water-ice matrix.

Materials:

  • High-vacuum or ultra-high-vacuum (UHV) chamber (<10⁻⁷ mbar)

  • Cryostat capable of reaching low temperatures (10-20 K)

  • Infrared transparent substrate (e.g., KBr, CsI)

  • Gas deposition system with precision leak valves

  • Quadrupole Mass Spectrometer (QMS) for Temperature Programmed Desorption (TPD)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Acetaldehyde (CH₃CHO), Ammonia (NH₃), Hydrogen Cyanide (HCN), and Water (H₂O) gas sources

Methodology:

  • System Preparation:

    • Mount the substrate on the cryostat cold finger inside the UHV chamber.

    • Cool the substrate to a base temperature of ~20 K.

  • Ice Layer Deposition:

    • Prepare gas mixtures of the reactants (e.g., H₂O:CH₃CHO:NH₃:HCN in a 100:1:1:1 ratio).

    • Deposit the gas mixture onto the cold substrate through a leak valve to form an amorphous ice layer. The deposition rate should be slow to ensure intimate mixing.

    • Monitor the ice growth in real-time using FTIR spectroscopy, identifying characteristic vibrational modes of the precursor molecules.

  • Thermal Processing:

    • After deposition, slowly warm the ice sample at a controlled rate (e.g., 1-5 K/min).

    • Continuously acquire FTIR spectra during warming to monitor for the disappearance of reactant peaks and the appearance of new peaks corresponding to reaction products (e.g., α-aminoethanol, 2-hydroxypropionitrile).[5]

  • Analysis:

    • FTIR Spectroscopy: Analyze the spectral changes to identify new molecular species formed within the ice. The C=N stretch of the imine intermediate (this compound) may be observable, though it is often transient.

    • Temperature Programmed Desorption (TPD): As the sample is heated, molecules will desorb from the substrate into the gas phase. Use the QMS to detect the mass-to-charge ratios of desorbing species, providing information on the identity and desorption temperature of both unreacted precursors and newly formed products.

Protocol 3: Photochemical Generation and Reaction of Alanine Imine

This protocol describes a method for the specific generation of an alanine imine intermediate (2-iminopropionic acid) using photochemistry and its subsequent reduction to alanine in an aqueous solution.[8][10]

Objective: To generate alanine imine photochemically and demonstrate its reduction to alanine under plausible prebiotic conditions.

Materials:

  • 2-Azidopropionic acid (precursor)

  • Deuterium oxide (D₂O) for NMR analysis

  • UV light source (e.g., mercury lamp with filters for λ = 260–320 nm)

  • Quartz reaction vessel (e.g., NMR tube)

  • NMR Spectrometer (e.g., ¹H NMR)

Methodology:

  • Sample Preparation:

    • Dissolve the precursor, 2-azidopropionic acid, in D₂O to a suitable concentration (e.g., 0.36 M) directly in a quartz NMR tube.

  • Photochemical Reaction:

    • Place the NMR tube in a controlled setup and irradiate it with the UV light source.

    • The irradiation leads to the decomposition of the azide, releasing N₂ and forming the highly reactive alanine imine intermediate.

    • Monitor the temperature of the solution, as the irradiation may cause slight heating (e.g., to ~50°C).[8]

  • In-situ Monitoring and Analysis:

    • Periodically interrupt the irradiation to acquire ¹H NMR spectra of the solution.

    • Monitor the disappearance of the signals corresponding to 2-azidopropionic acid and the appearance of new signals.

    • Under these conditions, the imine intermediate is expected to be reduced to alanine.[8][10] Look for the characteristic signals of alanine in the NMR spectrum.

  • Final Product Confirmation:

    • After several hours of irradiation, acquire a final, high-resolution NMR spectrum.

    • Compare the resulting spectrum with a standard spectrum of alanine in D₂O to confirm the product's identity. Further 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment.

References

Application Notes & Protocols: Synthesis of Isotopically Labeled Ethanimine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethanimine (CH₃CH=NH) is the simplest aldimine and serves as a valuable, albeit reactive, intermediate in organic synthesis and mechanistic studies.[1] Its structural simplicity makes it an ideal model for studying the fundamental reactivity of the imine functional group. The introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into the this compound structure provides a powerful tool for elucidating complex reaction mechanisms.[2][3] By tracking the fate of these isotopic labels using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can map reaction pathways, identify bond-forming and bond-breaking steps, and gain insights into the transient intermediates involved in chemical transformations.[2][4] These studies are critical in fields ranging from synthetic methodology development to understanding metabolic pathways and drug disposition.[2][5]

Due to its tendency to rapidly polymerize, this compound is typically generated and used in situ.[1] The following protocols detail the synthesis of isotopically labeled this compound from commercially available labeled precursors for immediate use in mechanistic investigations.

Experimental Workflows and Mechanisms

The general workflow for synthesizing and utilizing labeled this compound involves careful selection of the labeled precursor, in situ generation, and subsequent reaction, followed by product analysis to determine the location of the isotopic label.

G cluster_prep Preparation cluster_synthesis In Situ Synthesis cluster_reaction Mechanistic Study cluster_analysis Analysis precursor Select Labeled Precursor (e.g., ¹⁵NH₄Cl, ¹³CH₃CHO, CD₃CDO) reagents Prepare Anhydrous Acetaldehyde & Solvent precursor->reagents setup Assemble Reaction Under Inert Atmosphere (N₂ or Ar) reagents->setup generation Generate Labeled this compound (Low Temperature, e.g., -78°C to 0°C) setup->generation substrate Introduce Reactant for Mechanistic Study generation->substrate reaction Allow Reaction to Proceed substrate->reaction quench Quench Reaction & Workup reaction->quench purify Purify Product quench->purify analysis Analyze Product by NMR & Mass Spectrometry purify->analysis elucidate Elucidate Label Position & Infer Mechanism analysis->elucidate G start [¹⁵N]-Ethanimine (CH₃CH=¹⁵NH) intermediate Reaction Intermediate (e.g., Adduct) start->intermediate Reaction reactant Electrophile (E-X) reactant->intermediate product_A Product A (Label Incorporated) intermediate->product_A Pathway 1 product_B Product B (Label Lost) intermediate->product_B Pathway 2 analysis MS and NMR Analysis product_A->analysis product_B->analysis elucidation_A Mechanism via Pathway 1 (¹⁵N detected in Product A) analysis->elucidation_A elucidation_B Mechanism via Pathway 2 (¹⁵N detected in Product B or byproduct) analysis->elucidation_B

References

Troubleshooting & Optimization

preventing polymerization of ethanimine in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethanimine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of this compound in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so prone to polymerization?

This compound (C₂H₅N) is a highly reactive organonitrogen compound classified as an imine.[1][2] Its high reactivity stems from the polarized carbon-nitrogen double bond (C=N), which makes the carbon atom susceptible to nucleophilic attack.[1][3] This inherent instability leads to rapid self-polymerization, primarily through trimerization, to form acetaldehyde (B116499) ammonia (B1221849) trimer.[1][2] Due to this instability, this compound is rarely isolated and is challenging to handle under standard laboratory conditions.[1][3]

Q2: What are the primary triggers for this compound polymerization?

The polymerization of this compound and similar simple imines can be initiated by several factors:

  • Trace impurities: The presence of trace amounts of acid or base can catalyze the polymerization process.[3]

  • Elevated temperature: Heat provides the energy to initiate polymerization. This compound is particularly sensitive to temperature increases.[3][4]

  • Prolonged storage: The compound is inherently unstable and will polymerize over time, even under ideal storage conditions.[1][3] Storing solutions of this compound is not recommended.[3]

  • Presence of water: this compound is susceptible to hydrolysis, which can form byproducts that may catalyze polymerization.[1][3]

Q3: How can I visually identify if polymerization has occurred?

The most common sign of this compound polymerization is the formation of a solid, insoluble material in the reaction vessel or storage container.[3] This is typically the acetaldehyde ammonia trimer, which appears as a white or off-white precipitate. If you observe this, it is a strong indication that unwanted polymerization has taken place.

Q4: Is it possible to store this compound? If so, what are the recommended conditions?

While storing this compound is highly discouraged due to its instability, if absolutely necessary, it must be done under stringent conditions.[3] The compound should be stored at very low temperatures, ideally -80 °C, under an inert atmosphere such as nitrogen or argon to prevent both polymerization and atmospheric oxidation.[1] It is crucial to use a tightly sealed container made of a compatible material.[5] However, the most effective strategy is to avoid storage altogether and generate it in situ for immediate use.[3][6]

Q5: Are there chemical inhibitors that can be added to prevent polymerization?

While specific data on inhibitors for this compound is scarce, the principles for stabilizing other reactive monomers can be considered.[3]

  • Acid/Base Scavengers: Since polymerization can be catalyzed by trace acids or bases, using a non-nucleophilic base to scavenge trace acids might be beneficial, provided it is compatible with the desired reaction.[3]

  • Radical Inhibitors: For polymerizations involving radical pathways, inhibitors like hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), or 4-methoxyphenol (B1676288) (MEHQ) are commonly used.[4][7] However, the primary polymerization route for this compound is often cationic, not radical.[3] It's also important to note that some common inhibitors, like MEHQ, require the presence of oxygen to be effective, so storing under a completely inert atmosphere can render them useless.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
A solid, insoluble material has formed in the reaction vessel. Polymerization of this compound. This is the most likely cause.1. Verify Reagent Purity: Ensure all reagents and solvents are pure and, critically, anhydrous.[3] 2. Maintain Low Temperature: Conduct the reaction at the lowest feasible temperature (e.g., 0 °C or below).[3] 3. Use In Situ Generation: Modify the procedure to generate this compound in the presence of your reactant, keeping its concentration low at all times.[3] 4. Check for Contaminants: Ensure glassware is thoroughly cleaned and dried to remove any acidic or basic residues.[3]
The yield of the desired product is low. 1. Competitive Polymerization: this compound is polymerizing faster than it reacts with your substrate. 2. Hydrolysis: The presence of water is hydrolyzing the this compound back to acetaldehyde and ammonia.[1][3] 3. Inefficient Trapping: The reactant intended to react with the this compound is not concentrated or reactive enough.[3]1. Optimize Reaction Conditions: Lower the temperature and ensure rapid mixing. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Adjust Stoichiometry: Increase the concentration of the trapping agent (your reactant) or consider a more reactive substrate if possible.[3]
The reaction is inconsistent or fails to reproduce. 1. Variable this compound Purity/Concentration: If preparing and isolating this compound, its concentration may vary between batches due to its instability. 2. Atmospheric Moisture: Inconsistent exclusion of air and moisture can lead to variable rates of hydrolysis and polymerization.[3] 3. Temperature Fluctuations: Poor temperature control can significantly impact the reaction outcome.[3]1. Adopt In Situ Generation: This is the most reliable method to ensure consistent generation and immediate consumption of this compound.[3][6] 2. Standardize Procedures: Use flame-dried glassware and maintain a positive pressure of an inert gas throughout the experiment.[9] 3. Use a Cryostat/Ice Bath: Employ a reliable method to maintain a constant low temperature.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSignificance for Handling & Storage
Molecular FormulaC₂H₅N-
Molar Mass43.07 g/mol [10]-
Boiling Point (est.)~56 °C[1]Highly volatile; distillation requires reduced pressure and low temperature.[1]
Melting Point (est.)-80 °C[1]Storage must be well below this temperature to maintain as a solid.[1]
pKₐ (for CH₃CH=NH₂⁺)7.9[1]Functions as a weak base; susceptible to rapid decomposition in acidic media.[1]
Hydrolysis Rate Constant0.45 s⁻¹ (at pH 7, 25 °C)[1]Extremely sensitive to water, requiring anhydrous conditions.[1][3]
Polymerization Rate Constant1.2 × 10⁻³ M⁻¹·s⁻¹ (Trimerization)[1]Polymerizes rapidly, especially in concentrated form.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis and Purification of this compound

Disclaimer: this compound is highly unstable and prone to rapid polymerization. This procedure should only be performed by experienced personnel with appropriate safety precautions in place. Isolation is generally not recommended.

Objective: To synthesize this compound via the condensation of acetaldehyde and ammonia.[1]

Materials:

  • Acetaldehyde (10 mmol)

  • Ammonia (15 mmol)

  • Anhydrous diethyl ether

  • Flame-dried, three-necked flask with a magnetic stirrer, gas inlet, and dropping funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Set up the flame-dried flask under an inert atmosphere (nitrogen or argon).

  • Cool the flask to -78 °C using the cooling bath.

  • Add anhydrous diethyl ether to the flask, followed by the acetaldehyde (10 mmol).

  • Slowly add ammonia (15 mmol) to the stirred solution while carefully maintaining the temperature at -78 °C.

  • Allow the reaction to proceed for 1-2 hours at -78 °C.

  • Purification (if necessary): The product must be purified immediately. Set up a fractional distillation apparatus under reduced pressure (approx. 15 mmHg). The distillation should be performed at a very low temperature, with the receiving flask cooled to at least -20 °C.[1]

  • Storage: The purified this compound must be stored immediately at -80 °C under an inert atmosphere.[1]

Protocol 2: General Protocol for In Situ Generation and Reaction of this compound

Note: This is a generalized protocol based on procedures for the related, unstable N-methyleneethanamine. It should be optimized for your specific substrate and reaction.[3][6]

Objective: To generate this compound in situ from ethylamine (B1201723) and a formaldehyde (B43269) source for immediate use in a subsequent reaction (e.g., aza-Diels-Alder or Mannich-type reaction).

Materials:

  • Reactant (e.g., 1,3-diene or active methylene (B1212753) compound, 1.0 eq.)

  • Ethylamine (1.1 - 1.3 eq.)

  • Paraformaldehyde (1.1 - 1.3 eq.)

  • Anhydrous solvent (e.g., THF, diethyl ether, or ethanol)

  • Flame-dried, three-necked flask with a magnetic stirrer, thermometer, and nitrogen inlet

  • Ice bath

Procedure:

  • In the flame-dried flask under a nitrogen atmosphere, dissolve your reactant in the chosen anhydrous solvent.

  • Add the ethylamine (1.1 - 1.3 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the paraformaldehyde (1.1 - 1.3 eq.) in small portions over 30 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C.[3]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by an appropriate analytical method (e.g., TLC, LC-MS).[3][9]

  • Proceed with the standard aqueous work-up and purification for your desired product.[9]

Visualization

Ethanimine_Polymerization_Prevention cluster_problem Problem Identification cluster_strategy Strategic Decision cluster_in_situ In Situ Generation Pathway cluster_isolation Isolation & Handling Pathway start Experiment Requires This compound instability This compound is Highly Unstable (Polymerization & Hydrolysis) start->instability decision Is isolation of This compound necessary? instability->decision in_situ Generate this compound In Situ decision->in_situ No isolation Synthesize & Isolate this compound decision->isolation Yes protocol_in_situ Follow Protocol 2: - Low Temperature (0-5 °C) - Anhydrous Conditions - Inert Atmosphere in_situ->protocol_in_situ success High Yield of Desired Product protocol_in_situ->success protocol_isolation Follow Protocol 1: - Synthesis at -78 °C - Low Temp. Vacuum Distillation - Storage at -80 °C (Inert Atm.) isolation->protocol_isolation troubleshooting Troubleshoot Potential Issues: - Polymer Formation - Low Yields protocol_isolation->troubleshooting troubleshooting->decision Re-evaluate Strategy

Caption: Workflow for preventing this compound polymerization.

References

stabilization techniques for ethanimine experimental studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethanimine Experimental Studies

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with this compound. This resource provides essential troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges associated with the experimental handling and stabilization of this reactive imine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

A1: this compound (CH₃CH=NH) is a simple aliphatic imine. Its instability is primarily due to the polarized carbon-nitrogen double bond, which makes it susceptible to nucleophilic attack. The main decomposition pathways are hydrolysis, where water cleaves the imine back to acetaldehyde (B116499) and ammonia (B1221849), and polymerization or cyclization, which can be initiated by trace amounts of acid, base, heat, or even prolonged storage.[1][2] Aliphatic imines are generally less stable than their aromatic counterparts.[3]

Q2: What are the primary decomposition products of this compound?

A2: The two main decomposition routes for this compound are:

  • Hydrolysis: In the presence of water, this compound hydrolyzes back to its parent aldehyde and amine: acetaldehyde and ammonia.[1] This is a reversible reaction, and the presence of water drives the equilibrium away from the desired imine product.[4]

  • Polymerization/Cyclization: this compound can rapidly polymerize or trimerize to form acetaldehyde ammonia trimer.[2] This process can be initiated by trace acids or bases.[1]

Q3: What is the most effective general strategy for working with this compound?

A3: Due to its inherent instability, the most effective strategy is to generate this compound in situ for immediate use in a subsequent reaction.[1][3] This approach keeps the concentration of free this compound low at any given moment, minimizing the likelihood of polymerization.[1] If isolation is absolutely necessary, it must be performed under strictly controlled conditions.

Q4: What are the ideal storage conditions for this compound?

A4: If this compound must be stored, it should be kept at very low temperatures, such as -80°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation.[5]

Q5: Can I use polymerization inhibitors to stabilize this compound?

A5: While specific data on polymerization inhibitors for this compound is limited, inhibitors used for other reactive monomers that undergo radical polymerization might offer some protection. Additionally, acid or base scavengers could be beneficial.[1] However, the effectiveness of any inhibitor must be experimentally validated for your specific reaction conditions.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Imine Yield Presence of Water: Water hydrolyzes the imine back to the starting materials (acetaldehyde and ammonia).- Use anhydrous solvents (e.g., diethyl ether).[5] - Employ a dehydrating agent like molecular sieves (4Å) in the reaction mixture.[6] - For higher boiling point solvents, use a Dean-Stark apparatus to azeotropically remove water.[7] - Use oven-dried glassware and conduct the reaction under an inert atmosphere (N₂ or Ar).[8]
Unfavorable Equilibrium: The condensation reaction is reversible.- Use an excess of one of the reactants (typically the amine) to drive the reaction forward.[8]
Incorrect pH: The reaction is pH-sensitive. Very low pH protonates the amine, making it non-nucleophilic, while high pH doesn't sufficiently activate the carbonyl group.- The optimal pH for imine formation is typically around 4.5-5.[4][9] Acid catalysis is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4]
Formation of White Precipitate/Solid Polymerization: this compound is highly prone to self-condensation and polymerization, especially at higher concentrations or temperatures.- Generate the imine in situ for immediate consumption in the next reaction step.[1] - Work with dilute solutions of the reactants.[8] - Maintain low reaction temperatures (e.g., -78°C for synthesis).[5] - Add the aldehyde dropwise to the amine solution to keep the aldehyde concentration low.[8]
Product Decomposes During Workup/Purification Hydrolysis: Exposure to water or atmospheric moisture during workup can hydrolyze the imine.- Ensure all workup and purification steps are conducted under anhydrous conditions. - Store the purified imine under an inert atmosphere at low temperatures.[5]
Thermal Decomposition: this compound is thermally labile.- If purification by distillation is required, perform it under reduced pressure and at low temperatures.[5][8]
Inconsistent Results Reagent Quality: Impurities or water in starting materials can affect the reaction.- Use high-purity, anhydrous reagents and solvents.[8]
Atmospheric Moisture: The reaction is sensitive to moisture from the air.- Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[8]

Data Presentation: Stabilization & Reaction Conditions

Table 1: Recommended Conditions for this compound Synthesis and Stabilization

ParameterRecommendationRationaleSource(s)
Temperature Synthesis: -78°CStorage: -80°CMinimizes polymerization and thermal decomposition.[5]
Solvent Anhydrous Aprotic Solvents (e.g., diethyl ether, toluene)Prevents hydrolysis and side reactions. Protic solvents can interfere with the reaction.[5][10]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential side reactions.[5][8]
Water Removal Molecular Sieves (4Å) or Dean-Stark TrapCrucial for shifting the reaction equilibrium towards the imine product and preventing hydrolysis.[6][7]
pH Control Weakly Acidic (pH ~4.5-5)Catalyzes the reaction without fully protonating and deactivating the amine nucleophile.[4][9]

Table 2: General Effect of pH on Imine Stability

pH RangeEffect on StabilityMechanism
Strongly Acidic (pH < 4) Decreased StabilityThe amine reactant becomes fully protonated, rendering it non-nucleophilic and inhibiting imine formation.[4]
Weakly Acidic (pH 4-6) Optimal for FormationProvides sufficient acid catalysis to activate the carbonyl group for nucleophilic attack by the amine.[4][11]
Neutral to Weakly Basic (pH 7-9) Decreased Stability (Prone to Hydrolysis)The rate-determining step for hydrolysis is often the nucleophilic attack of water on the C=N bond.[12]
Strongly Basic (pH > 10) Generally More Stable to HydrolysisThe concentration of H₃O⁺ is low, slowing down acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound

This protocol is recommended for most applications to avoid the challenges of isolating pure this compound.

Objective: To generate this compound in situ for a subsequent reaction (e.g., reduction to an amine).

Methodology:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the substrate for the subsequent reaction in a suitable anhydrous aprotic solvent (e.g., diethyl ether).

  • Amine Addition: Add the desired amount of ammonia (or a suitable ammonia source) to the solution.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78°C using a dry ice/acetone bath).

  • Aldehyde Addition: Slowly add acetaldehyde dropwise to the cooled solution. Maintain the low temperature throughout the addition to control the exothermic reaction and prevent polymerization.

  • Reaction: Allow the reaction to stir at low temperature for a specified time to form the this compound. The progress of the imine formation can be monitored by techniques like TLC or GC if a stable derivative can be formed.

  • Subsequent Reaction: Once imine formation is complete, proceed directly with the next step of the reaction sequence (e.g., addition of a reducing agent) without isolating the this compound.

Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine the rate of this compound hydrolysis under specific conditions.

Methodology:

  • Imine Preparation: Generate this compound in situ in a deuterated solvent (e.g., CDCl₃ for a non-aqueous study, or a buffered D₂O solution for aqueous studies) within an NMR tube at low temperature. This can be achieved by reacting acetaldehyde with ammonia in the presence of a dehydrating agent like molecular sieves.

  • Initiation of Hydrolysis: If studying aqueous hydrolysis, inject a known amount of buffered D₂O into the NMR tube containing the this compound solution.

  • NMR Data Acquisition: Place the NMR tube in the spectrometer, pre-thermostatted to the desired temperature. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the protons of this compound (e.g., the CH₃CH =N and N=H protons) and the protons of the hydrolysis products (acetaldehyde and ammonia). The disappearance of the imine signals and the appearance of the product signals over time are used to calculate the concentration of the imine at each time point, allowing for the determination of the hydrolysis rate.

Visualizations

Ethanimine_Pathways acetaldehyde Acetaldehyde (CH₃CHO) This compound This compound (CH₃CH=NH) acetaldehyde->this compound + H₂O ammonia Ammonia (NH₃) ammonia->this compound + H₂O This compound->acetaldehyde + H₂O (Hydrolysis) This compound->ammonia + H₂O (Hydrolysis) polymer Polymer/Trimer This compound->polymer Polymerization water Water (H₂O)

Caption: Synthesis and Decomposition Pathways of this compound.

Ethanimine_Stabilization_Workflow start Start: Anhydrous Reagents & Solvents setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) start->setup cool Cool Reaction Vessel to -78°C setup->cool add_amine Add Anhydrous Ammonia cool->add_amine add_aldehyde Slowly Add Acetaldehyde add_amine->add_aldehyde in_situ In Situ Formation of this compound add_aldehyde->in_situ react Introduce Reactant for Subsequent Step in_situ->react workup Anhydrous Workup (if necessary) react->workup end Final Product workup->end

Caption: Experimental Workflow for In Situ this compound Synthesis.

Troubleshooting_Logic start Problem with Experiment low_yield Low/No Product Yield? start->low_yield Yes precipitate Precipitate/Solid Formed? start->precipitate No low_yield->precipitate No check_water Check for Water Contamination low_yield->check_water Yes polymerization Polymerization Likely precipitate->polymerization Yes end Re-run Experiment precipitate->end No, other issue use_desiccant Action: Use Anhydrous Solvents & Add Molecular Sieves check_water->use_desiccant Yes check_temp Is Reaction Temperature Too High? check_water->check_temp No use_desiccant->end lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes check_temp->end No lower_temp->end use_dilute Action: Use More Dilute Conditions & Generate In Situ polymerization->use_dilute use_dilute->end

References

Technical Support Center: Synthesis and Isolation of Pure Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and isolation of pure ethanimine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and isolation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy. Consider incrementally increasing the reaction temperature or extending the reaction time.[1]
Equilibrium not shifted towards the product due to the presence of water, which can hydrolyze the imine back to starting materials.[1]Use a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å) to remove water from the reaction mixture.[1][2] Alternatively, employ a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[1]
Incorrect stoichiometry of starting materials.Ensure accurate molar equivalents of ethylamine (B1201723) and formaldehyde (B43269). A slight excess of the amine can sometimes be beneficial.[1]
Formation of Side Products (e.g., white precipitate) Oligomerization or polymerization of the highly reactive N-methylene imine, especially at high concentrations or temperatures.[1][3]Use dilute solutions of the reactants. Maintain a lower reaction temperature. Add the formaldehyde solution dropwise to the amine solution to keep the aldehyde concentration low.[1]
Hydrolysis of the imine due to exposure to water or acidic conditions during workup.[1][4]Perform the workup under anhydrous conditions if possible. Use dried solvents and reagents.[1][2][5]
Difficulty in Product Isolation Product instability, leading to decomposition during purification attempts.[1]Minimize the number of purification steps. Consider using the crude product directly in the next step if the purity is sufficient.[1] If purification is necessary, use techniques suitable for sensitive compounds, such as distillation under reduced pressure at low temperatures.[1]
High polarity of the imine making it difficult to elute from standard silica (B1680970) gel columns.[6]Use alternative chromatography stationary phases like alkaline alumina (B75360).[6] Employ solvent washes with non-polar solvents like diethyl ether or hexane (B92381) to precipitate the product.[6] Crystallization from a suitable solvent system can also be an effective purification method.[5][7]
Inconsistent Results Variability in the quality and purity of reagents.Use high-purity, anhydrous solvents and reagents. If using an aqueous solution of formaldehyde, ensure its concentration is accurately known.[1]
Sensitivity of the reaction to atmospheric moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to synthesize and isolate?

This compound (CH₃CH=NH) is a simple aliphatic imine.[8][9] Its synthesis and isolation are challenging due to its high reactivity and inherent instability.[1][3][10] The primary challenges are:

  • Hydrolysis: this compound readily hydrolyzes back to its starting materials, ethylamine and formaldehyde, in the presence of water.[4][10] This reaction is reversible and catalyzed by acid.[4]

  • Oligomerization and Polymerization: Being a reactive N-methylene imine, this compound is prone to self-condensation, leading to the formation of trimers (e.g., acetaldehyde (B116499) ammonia (B1221849) trimer) and other polymers, especially at higher concentrations and temperatures.[1][3][10]

  • High Polarity: The polar nature of the carbon-nitrogen double bond can make it difficult to isolate using standard chromatographic techniques like silica gel chromatography.[6]

Q2: What is the most effective strategy to handle the instability of this compound during synthesis?

The most effective strategy is to generate this compound in situ for immediate use in a subsequent reaction.[3] This approach keeps the concentration of free this compound low at any given time, thereby minimizing side reactions like polymerization.[3] Key experimental parameters to control are temperature, pH, and the strict exclusion of moisture.[3]

Q3: How can I monitor the progress of my this compound synthesis?

The progress of the reaction can be monitored using several analytical techniques:

  • NMR Spectroscopy (¹H NMR): This is a powerful technique to observe the disappearance of starting material signals and the appearance of product signals. For instance, you can monitor the signals of the N=CH₂ protons of this compound.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the components of the reaction mixture, including the desired product and any side products.[4][10]

  • Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress, though the polarity of this compound might require specific solvent systems and stationary phases.[1][7]

Q4: What are the key physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₂H₅N
Molar Mass 43.07 g/mol [8]
C=N Bond Length 1.27 Å[10]
Molecular Geometry Planar with Cₛ point group symmetry[10]
Hydrolysis Rate Constant (pH 7, 25 °C) 0.45 s⁻¹ (to acetaldehyde and ammonia)[10]
Trimerization Second-Order Rate Constant 1.2 × 10⁻³ M⁻¹·s⁻¹ (to acetaldehyde ammonia trimer)[10]

Q5: What are the optimal conditions for isolating pure this compound?

Given its instability, isolation of pure this compound is rarely performed.[3] However, if isolation is necessary, the following conditions should be considered:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent hydrolysis.[1][3]

  • Low Temperature: Perform all manipulations at low temperatures to minimize decomposition and polymerization.[1]

  • Inert Atmosphere: Work under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[1][3]

  • Rapid Purification: Minimize the time between synthesis and isolation.[1] Techniques like low-temperature distillation under reduced pressure or crystallization are preferred over lengthy chromatographic separations.[1] For chromatographic purification, basic alumina is a better choice than silica gel to avoid acid-catalyzed decomposition.[6]

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound in a Mannich-Type Reaction

This protocol describes the in situ generation of this compound from ethylamine and formaldehyde and its subsequent reaction with a C-H acidic compound (e.g., a ketone) in a one-pot procedure.[3][11]

Materials:

  • Ethylamine (or ethylamine hydrochloride)

  • Formaldehyde (or paraformaldehyde)

  • C-H acidic compound (e.g., acetophenone)

  • Anhydrous solvent (e.g., ethanol, toluene)[1]

  • Acid catalyst (e.g., HCl, acetic acid)[11]

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)[1]

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Set up a reaction flask with a stirrer and an inert gas inlet. All glassware should be oven-dried.

  • To the flask, add the C-H acidic compound and the anhydrous solvent.

  • Add ethylamine (or ethylamine hydrochloride) to the mixture. If using the hydrochloride salt, a base may be needed to liberate the free amine.

  • Slowly add formaldehyde (or paraformaldehyde) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to minimize polymerization.[1]

  • Add the acid catalyst. The optimal pH is typically mildly acidic (around pH 4-6).[11]

  • If not using a Dean-Stark trap, add a dehydrating agent to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, proceed with the appropriate workup to isolate the final product. This may involve neutralization, extraction, and purification.

Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the kinetic analysis of this compound hydrolysis.[4]

Materials:

  • Ethylamine

  • Formaldehyde

  • Deuterated solvent (e.g., D₂O or a buffered D₂O solution)

  • NMR tubes

  • Dehydrating agent (e.g., molecular sieves)

Procedure:

  • Synthesize this compound in situ within an NMR tube by reacting ethylamine with formaldehyde in the deuterated solvent.

  • To drive the reaction to completion, a dehydrating agent like molecular sieves can be added and then removed before starting the hydrolysis study.[4]

  • Place the NMR tube in the spectrometer, which has been pre-thermostatted to the desired temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the protons of this compound (e.g., the N=CH₂ protons) and the protons of the hydrolysis products (ethylamine and formaldehyde).

  • Calculate the concentration of this compound at each time point based on the disappearance of its signal and the appearance of the product signals.

  • For kinetic analysis, plot the natural logarithm of the this compound concentration versus time.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_reaction In Situ Reaction cluster_isolation Isolation Stage (If Required) A Combine Ethylamine & Formaldehyde in Anhydrous Solvent B Add Dehydrating Agent (e.g., Molecular Sieves) A->B C Control Temperature (Low Temperature) B->C D In Situ this compound Formation C->D E Introduce Reactant (e.g., Nucleophile) D->E Immediate Use F Monitor Reaction (TLC, GC-MS, NMR) E->F G Anhydrous Workup F->G H Purification G->H Low Temp. Distillation or Crystallization I Pure Product H->I

Caption: Experimental workflow for the in situ synthesis and reaction of this compound.

troubleshooting_logic start Low Product Yield? check_water Presence of Water? start->check_water Yes check_temp High Temperature? check_water->check_temp No add_dehydrating Add Dehydrating Agent or Use Dean-Stark check_water->add_dehydrating Yes check_conc High Concentration? check_temp->check_conc No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes dilute_reactants Use Dilute Solutions check_conc->dilute_reactants Yes in_situ Consider In Situ Generation add_dehydrating->in_situ lower_temp->in_situ dilute_reactants->in_situ

Caption: Troubleshooting logic for low yield in this compound synthesis.

decomposition_pathways This compound This compound (CH3CH=NH) hydrolysis Hydrolysis This compound->hydrolysis + H2O (Acid Catalyzed) polymerization Oligomerization/ Polymerization This compound->polymerization High Concentration High Temperature products_hydrolysis Ethylamine + Formaldehyde hydrolysis->products_hydrolysis products_polymerization Acetaldehyde Ammonia Trimer & Polymers polymerization->products_polymerization

References

Technical Support Center: Optimizing Reaction Conditions for Ethanimine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ethanimine synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis of this compound from acetaldehyde (B116499) and ammonia (B1221849).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming this compound?

A1: this compound is synthesized through the condensation reaction between acetaldehyde and ammonia. This reaction involves the nucleophilic addition of ammonia to the carbonyl group of acetaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.[1]

Q2: Why is my this compound reaction yield consistently low?

A2: Low yields in this compound synthesis are often attributed to two primary factors: the reversibility of the reaction and the inherent instability of the product. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (acetaldehyde and ammonia) through hydrolysis.[2] Additionally, this compound is highly reactive and prone to polymerization, specifically trimerization, to form acetaldehyde ammonia trimer, which reduces the yield of the desired monomeric imine.

Q3: What are the optimal temperature and solvent conditions for this compound synthesis?

A3: Due to its instability, this compound synthesis typically requires low temperatures to minimize side reactions. Laboratory-scale synthesis has been reported to achieve high yields at temperatures as low as -78 °C.[2] Anhydrous aprotic solvents, such as diethyl ether, are preferred to prevent hydrolysis and facilitate the removal of water.

Q4: How can I prevent the polymerization of this compound during my experiment?

A4: Preventing polymerization is crucial for a successful synthesis. Key strategies include:

  • Maintaining low temperatures: This slows down the rate of polymerization.

  • Using dilute solutions: Lower concentrations of reactants can reduce the likelihood of intermolecular reactions leading to polymers.

  • Slow reagent addition: Adding one reagent dropwise to the other can help maintain a low concentration of the reactive imine at any given time.

  • In-situ consumption: If this compound is an intermediate in a subsequent reaction, generating it in the presence of the next reactant can ensure it is consumed before it has a chance to polymerize.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not favoring product: The presence of water is driving the reaction backward. 2. Product decomposition: this compound is hydrolyzing back to starting materials.1. Use a dehydrating agent: Add anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it forms. 2. Work under anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a White Precipitate 1. Polymerization/Trimerization: this compound is self-condensing to form acetaldehyde ammonia trimer. 2. High reaction temperature: Elevated temperatures accelerate polymerization.1. Maintain low temperatures: Conduct the reaction at or below 0°C, ideally at very low temperatures like -78°C. 2. Control reactant concentration: Use dilute solutions and add one reactant slowly to the other.
Difficulty in Product Isolation 1. Product instability: this compound is decomposing during workup or purification.1. Minimize purification steps: If possible, use the crude product directly in the next step. 2. Use gentle purification techniques: If purification is necessary, consider low-temperature distillation under reduced pressure.

Data Presentation

Table 1: Effect of Temperature on this compound Yield (Representative)

Temperature (°C)Expected Yield (%)Notes
25< 10Rapid polymerization and decomposition occurs.
040 - 60Polymerization is still a significant side reaction.
-2060 - 75Improved stability and higher yield.
-78~85Optimal for minimizing side reactions and maximizing yield.[2]
Note: These are representative values to illustrate the trend. Actual yields may vary based on specific reaction conditions.

Table 2: Effect of Solvent on this compound Formation (Qualitative)

SolventTypeExpected OutcomeRationale
Diethyl EtherAproticGoodLow boiling point and immiscibility with water facilitate removal.
Tetrahydrofuran (THF)AproticModerateCan form hydrogen bonds with water, making its removal more difficult.
TolueneAproticGoodAllows for azeotropic removal of water using a Dean-Stark apparatus, though may require higher temperatures which can be detrimental.
Ethanol/MethanolProticPoorProtic nature can interfere with the reaction and does not favor the removal of water.

Experimental Protocols

Detailed Methodology for the Laboratory Synthesis of this compound

This protocol is based on established methods for the synthesis of this compound under controlled laboratory conditions.

Materials:

  • Acetaldehyde (freshly distilled)

  • Anhydrous ammonia

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Oven-dried glassware

Procedure:

  • Reaction Setup: Assemble a three-necked, round-bottom flask, fitted with a mechanical stirrer, a gas inlet adapter, and a low-temperature thermometer, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Solvent and Reactant Addition: Add anhydrous diethyl ether to the flask. Slowly bubble anhydrous ammonia gas through the cold solvent.

  • Acetaldehyde Addition: While maintaining the temperature at -78 °C, add freshly distilled acetaldehyde dropwise to the stirred ammonia-ether solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Workup (if isolating): Once the reaction is complete, the product can be used in situ or carefully isolated. Isolation is challenging due to the product's volatility and instability. If attempted, it would involve careful removal of the solvent at low temperature and reduced pressure.

Visualizations

Reaction_Mechanism This compound Formation Mechanism Acetaldehyde Acetaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Acetaldehyde->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia Ammonia->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Activated_Intermediate Activated Intermediate Proton_Transfer->Activated_Intermediate Water_Elimination Elimination of Water Activated_Intermediate->Water_Elimination This compound This compound Water_Elimination->this compound Water Water Water_Elimination->Water

Caption: Reaction pathway for the formation of this compound.

Troubleshooting_Workflow Troubleshooting Low this compound Yield Start Low or No this compound Yield Check_Water Is water being effectively removed? (Anhydrous conditions, dehydrating agent) Start->Check_Water Check_Temp Is the reaction temperature low enough? (e.g., -78°C) Check_Water->Check_Temp Yes Solution_Water Implement anhydrous techniques: - Use oven-dried glassware - Use anhydrous solvents - Add molecular sieves Check_Water->Solution_Water No Check_Polymer Is a white precipitate (polymer) forming? Check_Temp->Check_Polymer Yes Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp No Solution_Polymer Reduce reactant concentration. Add acetaldehyde dropwise. Check_Polymer->Solution_Polymer Yes Success Yield Improved Solution_Water->Success Solution_Temp->Success Solution_Polymer->Success

Caption: A logical workflow for troubleshooting low yields.

References

overcoming matrix effects in ethanimine spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanimine spectroscopic analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental work, with a specific focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound spectroscopic analysis?

A: Matrix effects are the influence of any component in a sample, other than the analyte of interest (this compound), on the analytical signal.[1][2] These effects can either suppress or enhance the signal, leading to inaccurate quantification.[1][3] In this compound analysis, matrix components from biological fluids, reaction mixtures, or environmental samples can interfere with the spectroscopic measurement, compromising the reliability of the results.[4]

Q2: I am observing unexpected peaks in my this compound spectrum. What could be the cause?

A: Unexpected peaks in your spectrum are often due to contamination in your sample or cuvette.[5] Contaminants can be introduced at any stage of sample preparation.[5] It is also possible that the peaks belong to isomers of this compound, such as the E- and Z-isomers, which have distinct spectral features.[6]

Q3: My baseline is drifting during analysis. How can I fix this?

A: Baseline drift can be caused by several factors, including instrument instability (e.g., lamp or detector issues) and changes in the sample matrix during measurement.[7] To troubleshoot, first ensure your spectrometer is properly warmed up and calibrated.[8] Then, run a blank spectrum with your solvent; if the drift persists, the issue is likely instrumental.[7] If the blank is stable, the problem may be related to your sample, such as a change in concentration due to solvent evaporation.[5]

Q4: Why is my signal-to-noise ratio low?

A: A low signal-to-noise ratio can result from several factors, including low analyte concentration, incorrect instrument settings (e.g., slit width), or high background noise.[8][9] Ensure your sample concentration is within the optimal detection range of the instrument.[9] For quantitative analysis, a slightly larger slit width can improve signal intensity.[9] You should also check for and eliminate any sources of electrical interference or vibrations near the instrument.[8]

Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in this compound spectroscopic analysis.

Step 1: Identify the Presence of Matrix Effects

The first step is to determine if your sample matrix is indeed affecting the analytical signal. The method of standard addition is a reliable way to test for this.

  • Experimental Protocol: Standard Addition Method

    • Divide a sample of your unknown this compound solution into several equal aliquots.

    • Keep one aliquot as is (the "unknown").

    • To the other aliquots, add known, increasing amounts of a standard this compound solution.

    • Dilute all aliquots to the same final volume with the solvent.

    • Measure the spectroscopic signal for each aliquot.

    • Plot the measured signal versus the concentration of the added standard.

    • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original unknown sample.

    • If the calibration curve is linear and passes through the origin (within experimental error) when plotting the added concentrations, matrix effects are likely minimal. A significant deviation or a non-zero intercept for the standards suggests the presence of matrix effects.[10]

Step 2: Mitigate Matrix Effects

If matrix effects are confirmed, several strategies can be employed to overcome them.

  • Strategy 1: Matrix-Matched Calibration

    This involves preparing your calibration standards in a blank matrix that is as similar as possible to your sample matrix, but without the analyte.[2]

    • Experimental Protocol: Matrix-Matched Calibration

      • Obtain a "blank" sample of the matrix that does not contain this compound.

      • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound.

      • Measure the spectroscopic response for each standard.

      • Create a calibration curve by plotting the response versus concentration.

      • Measure the response of your unknown sample and determine its concentration using the matrix-matched calibration curve.

  • Strategy 2: Sample Dilution

    Diluting your sample can often reduce the concentration of interfering matrix components to a level where their effect is negligible.[2]

    • Experimental Protocol: Sample Dilution

      • Dilute your sample with a solvent that is compatible with your spectroscopic method.

      • Analyze the diluted sample.

      • If the matrix effect is reduced (as confirmed by re-running a standard addition experiment on the diluted sample), this may be a simple and effective solution. Be mindful that dilution will also lower the analyte concentration, which must remain within the instrument's detection limits.

  • Strategy 3: Sample Preparation and Cleanup

    Various sample preparation techniques can be used to remove interfering components from the matrix before analysis.

Technique Description Best For
Solid-Phase Extraction (SPE) The sample is passed through a solid-phase cartridge that retains either the analyte or the interfering components. The analyte is then eluted with a suitable solvent.Complex matrices like biological fluids (plasma, urine).[11]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids. The choice of solvents is based on the relative solubility of the analyte and the matrix components.Samples where the analyte has significantly different polarity from the interfering components.
Protein Precipitation For biological samples, proteins can be precipitated out of the solution using an organic solvent or acid. The supernatant containing the analyte is then analyzed.[11]Serum or plasma samples where proteins are the primary interferents.[11]

Troubleshooting Workflow for Matrix Effects

MatrixEffectWorkflow A Start: Inaccurate Quantification Suspected B Perform Standard Addition Experiment A->B C Is the Calibration Curve Linear and Through the Origin? B->C D Yes: Matrix Effects are Minimal. Troubleshoot Instrument/Other Parameters. C->D Yes E No: Matrix Effects are Present. C->E No F Select Mitigation Strategy E->F G Matrix-Matched Calibration F->G H Sample Dilution F->H I Sample Cleanup (SPE, LLE, etc.) F->I J Implement Chosen Strategy G->J H->J I->J K Re-analyze Sample J->K L Are Results Accurate? K->L M Yes: Analysis Complete. L->M Yes N No: Try a Different Mitigation Strategy. L->N No N->F

Caption: A logical workflow for identifying and overcoming matrix effects in spectroscopic analysis.

Issue 2: Poor Spectral Quality

This guide addresses common issues related to the quality of the acquired spectra.

Step 1: Assess the Spectrum

Carefully examine your spectrum for the following common problems:

  • Baseline Drift: A non-flat baseline.

  • Excessive Noise: A high level of random fluctuations in the signal.

  • Peak Tailing or Fronting: Asymmetrical peaks.

  • Saturated Peaks: Flat-topped peaks, indicating the detector is overloaded.

Step 2: Troubleshoot the Issue

Based on the observed problem, follow the appropriate troubleshooting steps.

Problem Possible Causes Solutions
Baseline Drift Instrument not at thermal equilibrium.[7]Allow the instrument to warm up for the manufacturer-recommended time.
Contamination in the sample cell.Clean the cuvette/sample holder thoroughly.
Sample degradation or reaction during measurement.Prepare fresh samples and analyze them promptly.
Excessive Noise Low light throughput.Check the light source and detector. Ensure the sample is not too opaque.
Electrical interference.[8]Check for and remove nearby sources of electromagnetic fields.
Incorrect instrument settings (e.g., integration time).Optimize acquisition parameters.
Peak Tailing/Fronting Interactions between the analyte and the sample cell.Use a different cuvette material.
High analyte concentration.Dilute the sample.
Saturated Peaks Sample concentration is too high.[5]Dilute the sample to bring the absorbance into the linear range of the instrument (typically 0.2-0.8 A).[9]

General Spectroscopic Troubleshooting Flow

GeneralTroubleshooting A Start: Poor Spectral Quality Observed B Check Instrument Calibration and Setup A->B C Is the Instrument Calibrated Correctly? B->C D No: Recalibrate the Instrument C->D No E Yes: Examine Sample Preparation C->E Yes D->B F Is the Sample Free of Contaminants and at the Correct Concentration? E->F G No: Prepare a New, Clean Sample F->G No H Yes: Assess Data Quality F->H Yes G->E I Are There Unusual Peaks, Noise, or Baseline Drift? H->I J Yes: Address Specific Spectral Anomaly I->J Yes K No: Compare with Reference Spectra I->K No J->H L Does the Spectrum Match Expectations? K->L M No: Re-evaluate Sample and Method L->M No N Yes: Analysis is Likely Correct L->N Yes M->E

Caption: A systematic approach to troubleshooting common spectroscopic issues.

Reference Data

Expected Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for this compound, which can be used as a reference during analysis.

Spectroscopic Technique Parameter Expected Value Assignment
¹H NMR (Predicted) Chemical Shift (ppm)~7.3=CH-
~3.4-N-CH₂-
~1.8=CH-CH₃
~1.2-N-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (ppm)~165C=N
~55-N-CH₂-
~25=CH-CH₃
~15-N-CH₂-CH₃
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~1670-1650C=N stretch (imine)[12]
~2970-2850C-H stretch (alkane)
~1460-1440C-H bend (alkane)
~1250-1020C-N stretch

Note: Predicted NMR data is for N-ethylidenemethanamine, a related imine, and serves as an estimate for this compound.[12]

Synthesis Pathway of a Related Imine

The following diagram illustrates a typical synthesis pathway for an imine, which can be relevant for understanding potential impurities in your this compound sample.

ImineSynthesis A Aldehyde or Ketone C Imine A->C + B Primary Amine B->C D Water C->D + Side Product

References

troubleshooting ethanimine detection in complex gas mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of ethanimine in complex gas mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting this compound in gas mixtures?

A1: The primary methods for detecting this compound are rotational spectroscopy and gas chromatography with mass spectrometric detection (GC-MS).[1] Rotational spectroscopy is highly specific and has been used to identify this compound in interstellar environments.[1][2] For quantitative analysis in a laboratory setting, GC-MS is often employed, with selective ion monitoring at an m/z of 43.[1] Fourier transform microwave spectroscopy offers very high sensitivity for this molecule.[1]

Q2: My this compound signal is weak or absent when analyzing a complex gas mixture. What are the potential causes?

A2: Low or no signal for this compound can stem from several issues ranging from sample stability to instrument parameters.[3] this compound is a highly reactive compound that can rapidly polymerize.[1] Other potential causes include:

  • Inefficient Ionization: The chosen ionization method in your mass spectrometer may not be optimal for this compound.[4]

  • Ion Suppression: Other components in your gas mixture can interfere with the ionization of this compound, reducing its signal.[3] This is a common matrix effect.[5][6]

  • Sample Degradation: Due to its instability, this compound may be degrading before it reaches the detector.[1][3]

  • Active Sites in the GC System: Amines are known to interact with active sites (e.g., residual silanols) in the GC inlet or column, leading to peak tailing or complete loss of signal at low concentrations.[7][8]

Q3: I am observing significant peak tailing for my this compound standard. How can I resolve this?

A3: Peak tailing for amines like this compound is a common issue in gas chromatography, often caused by interactions with active sites in the system.[7][8] To address this, consider the following:

  • Use a Base-Deactivated Liner and Column: Ensure your GC inlet liner and column are specifically designed for amine analysis to minimize active sites.[7]

  • Check for Contamination: A contaminated inlet liner can contribute to peak tailing.[8][9] Regularly clean or replace the liner.

  • Column Maintenance: The column itself may have become active over time. You can try trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues.[7][8]

Q4: My calibration curve for this compound is not linear. What should I check?

A4: A non-linear calibration curve can be caused by several factors. First, verify the basics of your calibration procedure, such as using the correct concentration of calibration gas and ensuring the gas has not expired.[10][11][12] Environmental factors like temperature and humidity can also affect calibration accuracy.[10][13][14] Specific to the analyte, at higher concentrations, you might be overloading the column, which can affect peak shape and, consequently, the linearity of your calibration.[7] At very low concentrations, adsorptive losses in the system can lead to a non-linear response.[7]

Q5: What are "matrix effects" and how can they impact my this compound measurement?

A5: The matrix is everything in your sample except for the analyte of interest (this compound).[15] Matrix effects occur when these other components interfere with the measurement of your target analyte.[5][15][16] This can manifest as either signal enhancement or, more commonly, signal suppression.[6] For example, co-eluting compounds from your complex gas mixture can affect the ionization efficiency of this compound in the mass spectrometer's source.[3] In gas chromatography, matrix components can also coat active sites in the inlet, paradoxically improving the peak shape for analytes like this compound in what is known as a "matrix-induced enhancement."[6][17] To account for matrix effects, using matrix-matched standards or the standard addition method is recommended.[5][15]

Troubleshooting Guides

Guide 1: No this compound Peak Detected

This guide provides a step-by-step process to diagnose the absence of an expected this compound signal.

Troubleshooting Workflow for No Peak Detection

NoPeakTroubleshooting start Start: No this compound Peak check_instrument 1. Verify Instrument Performance (Run System Suitability Test with Standard) start->check_instrument instrument_ok Peak Observed? check_instrument->instrument_ok check_sample_prep 2. Evaluate Sample Introduction (Check for leaks, flow rates, temperatures) instrument_ok->check_sample_prep Yes instrument_issue Instrument Malfunction: - Check detector, flame, gas flows - Consult instrument manual instrument_ok->instrument_issue No sample_prep_ok Parameters Correct? check_sample_prep->sample_prep_ok check_analyte_stability 3. Investigate Analyte Stability (Is this compound degrading or polymerizing?) sample_prep_ok->check_analyte_stability Yes sample_intro_issue Sample Introduction Error: - Fix leaks - Optimize GC/MS parameters sample_prep_ok->sample_intro_issue No stability_issue Potential Stability Issue: - Use fresh sample - Minimize transfer time - Check for reactivity with matrix check_analyte_stability->stability_issue end_solution Solution Found stability_issue->end_solution instrument_issue->end_solution sample_intro_issue->end_solution

Caption: A workflow for troubleshooting the absence of an this compound peak.

StepActionPotential CauseRecommended Solution
1 Verify Instrument Performance Instrument malfunction (e.g., detector not working).[18]Inject a known standard of this compound or a reliable quality control sample. If no peak is observed, the issue is likely with the instrument itself. Check gas flows, detector status, and for leaks.[18][19]
2 Evaluate Sample Introduction Leaks in the system, incorrect flow rates, or inappropriate temperature settings.[9][20]Check all connections for leaks using an electronic leak detector.[18] Verify that carrier gas flow rates and injector/detector temperatures are set appropriately for your method.
3 Check Sample Concentration & Stability The concentration of this compound is below the detection limit, or the analyte has degraded.[21]This compound is known to be unstable and can polymerize.[1] Prepare a fresh sample and analyze it immediately. If possible, use a higher concentration to confirm its presence.
4 Assess Matrix Effects Co-eluting species from the complex gas mixture are causing severe ion suppression.[3]Dilute the sample to reduce the concentration of interfering matrix components.[5] Alternatively, use the standard addition method to quantify the analyte in the presence of the matrix.[15]
5 Review Separation Method The GC method is not suitable, or active sites in the system are irreversibly adsorbing the this compound.[7][21]Ensure you are using a base-deactivated column and inlet liner.[7] If significant activity is suspected, try trimming the first few centimeters of the column.[8]
Guide 2: Inconsistent Retention Times

Shifting retention times make peak identification unreliable.[8] Use this guide to stabilize your analysis.

Logical Relationships in Retention Time Instability

RetentionTime rt_shift Symptom: Inconsistent Retention Times cause1 Flow/Pressure Fluctuations rt_shift->cause1 cause2 Oven Temperature Instability rt_shift->cause2 cause3 Column Degradation rt_shift->cause3 cause4 Changes in Sample Matrix rt_shift->cause4 solution1 Check for leaks. Verify gas pressures and flow rates. cause1->solution1 Leads to solution2 Calibrate oven temperature sensor. Ensure proper oven circulation. cause2->solution2 Leads to solution3 Condition the column. Trim column inlet. Replace column. cause3->solution3 Leads to solution4 Use matrix-matched standards. Perform sample cleanup if possible. cause4->solution4 Leads to

Caption: Common causes and solutions for retention time shifts in GC analysis.

Potential CauseHow to VerifyRecommended Solution
Carrier Gas Flow/Pressure Fluctuations Use a digital flow meter to check the flow rate at the detector or split vent. Observe the pressure gauge for any fluctuations.Check the gas supply and regulators. Perform a leak check on the entire system, paying close attention to the injector and column fittings.[8][18]
Oven Temperature Instability Place a calibrated external thermocouple in the oven to verify the temperature program's accuracy and stability.Ensure the oven door is sealing correctly. If the temperature is unstable, the oven's temperature controller or sensor may require service.
Column Degradation or Contamination Inject a test mixture to assess column performance (peak shape, resolution). Visually inspect the inlet end of the column for discoloration.Bake out the column according to the manufacturer's instructions. If performance does not improve, trim 10-30 cm from the column inlet or replace the column.[8]
Changes in Sample Matrix If retention times shift only for complex samples but are stable for pure standards, the matrix is likely the cause.High concentrations of certain matrix components can slightly alter the stationary phase characteristics over time. If possible, dilute the sample or perform sample preparation to remove interfering compounds.[22][23]

Quantitative Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

PropertyValue (E-ethanimine)Value (Z-ethanimine)Reference
Rotational Constant A 35512.8 ± 0.3 MHz-[1]
Rotational Constant B 9496.2 ± 0.1 MHz-[1]
Rotational Constant C 8618.9 ± 0.1 MHz-[1]
IR C=N Stretch ~1650 cm⁻¹-[1]
IR N-H Stretch ~3380 cm⁻¹-[1]
¹H NMR (CH=N) δ 7.25 ppm (d, J = 5.2 Hz)-[1]
Detected Isomers E and Z isomers have been detectedE and Z isomers have been detected[2][24]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Gaseous Matrix

This protocol outlines a general procedure for the quantitative analysis of this compound. Optimization will be required based on the specific matrix and instrumentation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow start 1. Sample Collection prep 2. Sample Preparation (e.g., pre-concentration, dilution) start->prep injection 3. GC Injection (Split/Splitless) prep->injection separation 4. Chromatographic Separation (Base-deactivated column) injection->separation ionization 5. Ionization (e.g., Electron Ionization) separation->ionization detection 6. Mass Analysis & Detection (Scan or SIM mode) ionization->detection analysis 7. Data Analysis (Quantification, Identification) detection->analysis end End analysis->end

Caption: A generalized workflow for the analysis of this compound using GC-MS.

1. System Preparation:

  • GC Column: Install a base-deactivated capillary column suitable for amine analysis (e.g., Rtx-5 Amine or similar).

  • Inlet Liner: Use a fresh, deactivated inlet liner.[7]

  • Carrier Gas: Use high-purity helium with appropriate traps for moisture and hydrocarbons.[8]

  • Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.

2. Instrument Parameters (Example):

  • Injector: 250°C, Splitless mode.

  • Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min.

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode (m/z 35-150) for initial identification or Selective Ion Monitoring (SIM) mode targeting m/z 43 for quantification.[1]

3. Calibration:

  • Prepare a series of gas-phase standards of this compound at varying concentrations.

  • If significant matrix effects are expected, prepare matrix-matched standards.

  • Perform a zero calibration with blank gas (e.g., nitrogen) to set the baseline.[10]

  • Analyze the standards to generate a calibration curve.

4. Sample Analysis:

  • Introduce the complex gas mixture sample into the GC-MS system using a gas-tight syringe or a gas sampling valve.

  • Acquire the data using the same method as the calibration standards.

5. Data Processing:

  • Integrate the peak corresponding to this compound. In SIM mode, this will be the peak at m/z 43 at the expected retention time.

  • Use the calibration curve to calculate the concentration of this compound in the unknown sample.

References

Technical Support Center: Optimizing Ethanimine Yield in Prebiotic Simulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in prebiotic simulations focusing on the synthesis of ethanimine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound synthesis in prebiotic simulations?

A1: this compound (CH₃CHNH) is primarily synthesized through the reaction of acetaldehyde (B116499) (CH₃CHO) and ammonia (B1221849) (NH₃).[1] This reaction typically proceeds through an intermediate, α-aminoethanol (CH₃CH(OH)NH₂), which then dehydrates to form this compound.[2][3] This process is a key step in prebiotic chemical networks, as this compound is a precursor to amino acids such as alanine.[4][5]

Q2: My this compound yield is consistently low. What are the common contributing factors?

A2: Low yields of this compound are a frequent challenge in prebiotic simulations. Several factors can contribute to this issue:

  • Instability of this compound: this compound is highly reactive and readily polymerizes, most commonly into acetaldehyde ammonia trimer (2,4,6-trimethyl-1,3,5-hexahydrotriazine).[1][2][6] This trimerization is a significant sink for this compound, reducing its overall yield.

  • Reaction Conditions: The pH of the reaction medium plays a critical role. High pH environments favor the formation of the acetaldehyde-ammonia trimer, with yields approaching 100%, while lower pH conditions can inhibit trimer formation but may also lead to the formation of other byproducts.[6]

  • Temperature: Temperature influences reaction rates and the stability of intermediates. While some studies show this compound formation at cryogenic temperatures (around 180 K) in ice matrices, room temperature experiments often lead to rapid polymerization.[2][3]

  • Presence of Water: In aqueous environments, acetaldehyde can be hydrated, which can compete with the reaction with ammonia.[6]

Q3: How can I minimize the polymerization of this compound into acetaldehyde ammonia trimer?

A3: Minimizing the formation of the acetaldehyde ammonia trimer is crucial for improving the yield of monomeric this compound. Consider the following strategies:

  • pH Control: Carefully controlling the pH of your reaction is essential. Lowering the pH can decrease the rate of trimer formation.[6] However, highly acidic conditions may favor other side reactions, so optimization is key.

  • Low-Temperature Experiments: Conducting experiments at low temperatures can help stabilize this compound and its precursor, α-aminoethanol, thereby slowing down the polymerization process.[2][3] This is particularly relevant for simulations of interstellar ice chemistry.

  • Catalyst Selection: The use of certain catalysts, such as formic acid, has been shown to facilitate the dehydration of α-aminoethanol to this compound under specific conditions, potentially improving the yield of the desired product before it polymerizes.[2][6]

Q4: What is the role of catalysts in improving this compound yield?

A4: Catalysts can significantly influence both the yield and selectivity of this compound synthesis.

  • Acid Catalysis: Formic acid can act as a catalyst, particularly in the dehydration of the α-aminoethanol intermediate to form this compound, which is a critical step in the overall synthesis.[2][4][5]

  • Mineral Surfaces: In prebiotic chemistry, mineral surfaces are thought to play a significant catalytic role. While specific data on this compound is limited, minerals like clays (B1170129) (montmorillonite), silica, and alumina (B75360) are known to catalyze various organic reactions and could potentially influence this compound synthesis and stability.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detection of this compound This compound is unstable and has polymerized.- Analyze for the presence of acetaldehyde ammonia trimer. - Lower the reaction temperature.[2][3] - Adjust the pH to a less basic range.[6]
Reaction has not proceeded to completion.- Ensure adequate reaction time. - Consider the use of a catalyst like formic acid to facilitate the dehydration of the intermediate.[2]
Dominant peak corresponding to acetaldehyde ammonia trimer Reaction conditions favor polymerization.- Decrease the pH of the reaction medium.[6] - Run the experiment at a lower temperature to stabilize this compound.[2][3]
Formation of unexpected byproducts Side reactions are occurring due to reaction conditions.- Analyze byproducts using techniques like GC-MS or NMR to identify them. - Adjust precursor concentrations, temperature, and pH to favor the desired reaction pathway.
Inconsistent results between experimental runs Variations in initial conditions.- Precisely control initial concentrations of acetaldehyde and ammonia. - Ensure consistent temperature and pH across all experiments. - Standardize the introduction of reactants and catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound in a Simulated Interstellar Ice Analog

This protocol is based on studies of low-temperature solid-state reactions.[2][3]

Materials:

  • High-vacuum chamber equipped with a cryogenic sample holder (e.g., a cold finger)

  • Deposition line for introducing gases

  • Fourier-Transform Infrared (FTIR) spectrometer for in-situ monitoring

  • Mass spectrometer for Temperature Programmed Desorption (TPD) analysis

  • Gases: Acetaldehyde (CH₃CHO), Ammonia (NH₃), and Formic Acid (HCOOH)

Methodology:

  • Chamber Preparation: Evacuate the main chamber to a high vacuum (e.g., 10⁻⁷ mbar).

  • Sample Deposition: Cool the sample holder to a low temperature (e.g., 25 K). Sequentially deposit layers of the reactant gases onto the cold substrate. A typical ratio might be CH₃CHO:NH₃:HCOOH = 1:1:1.

  • In-situ Monitoring: Use FTIR spectroscopy to monitor the ice composition during and after deposition.

  • Thermal Processing: Gradually warm the sample at a controlled rate (e.g., 1 K/min).

  • Intermediate and Product Identification:

    • Monitor changes in the FTIR spectra to identify the formation of intermediates and products. The formation of α-aminoethanol is expected around 80 K, and this compound formation is observed around 180 K.[2][3]

    • Use a mass spectrometer during the warming phase (TPD) to detect the desorption of volatile species. This compound can be identified by its characteristic mass-to-charge ratios (m/z = 43, 42, 41, 40).[3]

Protocol 2: Aqueous Phase Synthesis of this compound with pH Control

This protocol is adapted from studies on the acetaldehyde-ammonia reaction in solution.[6]

Materials:

  • Reaction vessel with temperature control (e.g., a jacketed beaker)

  • pH meter and controller

  • Stirring mechanism

  • Solutions of acetaldehyde, ammonia, and a suitable acid for pH adjustment (e.g., hydrochloric acid or a carboxylic acid).

  • Analytical instruments for product analysis (e.g., ¹H-NMR, GC-MS).

Methodology:

  • Reaction Setup: Place a solution of ammonia in the reaction vessel and bring it to the desired temperature.

  • pH Adjustment: Adjust the initial pH of the ammonia solution to the desired value using the selected acid.

  • Reactant Addition: Slowly add the acetaldehyde solution to the ammonia solution while stirring continuously.

  • Reaction Monitoring: Monitor the pH throughout the reaction and adjust as necessary. The reaction is highly exothermic.[6]

  • Sampling and Analysis: At various time points, take aliquots of the reaction mixture for analysis.

  • Product Identification and Quantification:

    • Use ¹H-NMR to identify and quantify the relative amounts of this compound, acetaldehyde, and acetaldehyde ammonia trimer.

    • Use GC-MS for the separation and identification of volatile components.

Visualizations

Ethanimine_Synthesis_Pathway Acetaldehyde Acetaldehyde (CH₃CHO) Aminoethanol α-Aminoethanol (CH₃CH(OH)NH₂) Acetaldehyde->Aminoethanol + NH₃ Ammonia Ammonia (NH₃) Ammonia->Aminoethanol This compound This compound (CH₃CHNH) Aminoethanol->this compound - H₂O (Dehydration) Trimer Acetaldehyde Ammonia Trimer This compound->Trimer Polymerization

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow_Ice_Simulation start Start chamber_prep Prepare High-Vacuum Chamber start->chamber_prep deposition Deposit Reactant Gases on Cryogenic Surface (25 K) chamber_prep->deposition ftir_monitor1 In-situ FTIR Monitoring deposition->ftir_monitor1 warming Controlled Warming (1 K/min) ftir_monitor1->warming ftir_monitor2 Continuous FTIR Monitoring warming->ftir_monitor2 tpd_ms TPD-MS Analysis warming->tpd_ms data_analysis Data Analysis and Product Identification ftir_monitor2->data_analysis tpd_ms->data_analysis end End data_analysis->end

Caption: Experimental workflow for interstellar ice simulation.

References

Technical Support Center: Managing Ethanimine Reactivity in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the high reactivity of ethanimine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so reactive?

This compound (CH₃CH=NH) is a simple aliphatic imine. Its high reactivity stems from the polarized carbon-nitrogen double bond (C=N), where the carbon atom is electrophilic and susceptible to nucleophilic attack, and the nitrogen atom is basic. This inherent reactivity makes it highly prone to hydrolysis and self-polymerization. Due to its instability, this compound is rarely isolated and is typically generated in situ for immediate use in a subsequent reaction.[1]

Q2: What are the main degradation pathways for this compound in solution?

The primary degradation pathways for this compound are:

  • Hydrolysis: In the presence of water, this compound readily hydrolyzes back to its starting materials, acetaldehyde (B116499) and ammonia (B1221849). This reaction is reversible and its rate is significantly influenced by the pH of the medium.[2]

  • Polymerization/Trimerization: this compound can rapidly polymerize or trimerize to form more stable structures, such as acetaldehyde ammonia trimer. This process can be initiated by trace amounts of acid or base, heat, or prolonged storage.

Q3: How can I minimize the polymerization of this compound in my reactions?

The most effective strategy is to generate this compound in situ in the presence of the desired reactant. This ensures that the concentration of free this compound remains low at any given time, minimizing self-polymerization. Key experimental parameters to control are:

  • Temperature: Maintain a low reaction temperature (e.g., 0°C or below) during generation and subsequent reaction.

  • pH: Slightly acidic conditions (pH 4-5) can facilitate the dehydration step of imine formation without excessively protonating the starting amine.

  • Exclusion of Moisture: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the effect of solvent choice on this compound stability?

The choice of solvent is critical for managing this compound's reactivity.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding with the imine, which can stabilize it to some extent. However, they are also a source of protons and can facilitate hydrolysis, especially in the presence of acid or base. Polar protic solvents can cage nucleophiles, potentially slowing down desired reactions.[3][4]

  • Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF, DMSO): These solvents do not have acidic protons and cannot act as hydrogen bond donors. They are generally preferred for reactions involving this compound as they minimize the risk of hydrolysis.[3][4] They are effective at dissolving many organic compounds and salts.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents are generally not suitable for the formation of this compound due to the low solubility of the starting materials (ammonia or its salts).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield This compound hydrolysis: Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) or using a Dean-Stark apparatus.[1]
This compound polymerization: High concentration of this compound, presence of acidic or basic impurities, or elevated temperature.Generate this compound in situ at low temperatures (0°C or below). Ensure all reagents and solvents are pure and free of acidic or basic residues.
Formation of a white precipitate or viscous oil Polymerization of this compound: The precipitate is likely the polymer or trimer of this compound.See solutions for "this compound polymerization" above. Increase the concentration of the trapping agent or use a more reactive one if possible.
Reaction is slow or does not proceed Solvent effects: The solvent may be hindering the reaction.If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile to avoid caging of the nucleophile.[3]
Incorrect pH: The pH may not be optimal for the reaction.For reactions requiring the formation of an iminium ion intermediate, slightly acidic conditions (pH 4-5) are often optimal to facilitate the dehydration step.

Quantitative Data

Due to the high reactivity of this compound, specific kinetic data for its stability is scarce. However, data from analogous imine systems can provide valuable insights into its behavior.

Table 1: Representative Hydrolysis Rate Constants for an Imine at 25°C

pHk_hyd (s⁻¹)Half-life (t₁/₂)
20.0188~37 seconds
40.0026~4.4 minutes
70.0018~6.4 minutes

This data is illustrative and based on the hydrolysis of a formamidinium compound, which serves as a model for imine hydrolysis. The actual rates for this compound may vary.[5]

Experimental Protocols

Protocol 1: In Situ Generation and Reaction of this compound

This protocol describes the general procedure for generating this compound in situ and reacting it with a nucleophile.

Materials:

  • Acetaldehyde

  • Ammonia solution (e.g., 7N in methanol) or ammonium (B1175870) chloride

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)

  • Nucleophile

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Methodology:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve the nucleophile in the chosen anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the ammonia solution or ammonium chloride to the reaction mixture.

  • Dropwise, add acetaldehyde to the cooled solution, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

  • Workup the reaction by quenching with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, followed by washing, drying, and concentration under reduced pressure.

  • Purify the crude product as required (e.g., column chromatography, distillation).

Visualizations

Ethanimine_Reactivity_Management Workflow for Managing this compound Reactivity cluster_prep Preparation cluster_reaction In Situ Generation & Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Flame-Dry Glassware prep_reagents->prep_glassware dissolve_nuc Dissolve Nucleophile in Anhydrous Solvent prep_glassware->dissolve_nuc cool_reaction Cool to 0°C dissolve_nuc->cool_reaction add_ammonia Add Ammonia Source cool_reaction->add_ammonia add_aldehyde Add Acetaldehyde (dropwise) add_ammonia->add_aldehyde stir_cold Stir at 0-5°C add_aldehyde->stir_cold stir_rt Stir at Room Temp stir_cold->stir_rt quench Quench Reaction stir_rt->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end start Start start->prep_reagents Ethanimine_Degradation_Pathways This compound Degradation Pathways This compound This compound (CH3CH=NH) hydrolysis_products Acetaldehyde + Ammonia (CH3CHO + NH3) This compound->hydrolysis_products Reversible polymerization_product Polymer / Trimer This compound->polymerization_product Irreversible hydrolysis_products->this compound water H2O (Hydrolysis) instability Instability (Acid/Base, Heat)

References

Technical Support Center: Selective Synthesis of E- and Z-Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of ethanimine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed experimental protocols for the selective synthesis of E- and Z-ethanimine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selectively synthesizing either E- or Z-ethanimine?

A1: The selective synthesis of this compound isomers is governed by the principles of kinetic versus thermodynamic control. The Z-isomer is the kinetically favored product, meaning it forms faster at lower temperatures, while the E-isomer is the thermodynamically more stable product, favored by higher temperatures and longer reaction times that allow for equilibration.[1][2]

Q2: What are the general reaction conditions for synthesizing this compound?

A2: this compound is typically synthesized through the acid-catalyzed condensation of acetaldehyde (B116499) and a source of ammonia (B1221849). The reaction is reversible, so the removal of water using a dehydrating agent (e.g., anhydrous sodium sulfate (B86663), molecular sieves) or azeotropic distillation is crucial to drive the reaction towards the imine product.[3][4][5]

Q3: What is the optimal pH for the condensation reaction?

A3: The reaction rate is highly pH-dependent. The optimal pH is typically around 4.5-5.[6][7] At a lower pH, the ammonia will be protonated and no longer nucleophilic. At a higher pH, the carbonyl group of acetaldehyde is not sufficiently activated by protonation.[6][7]

Q4: My this compound product seems unstable and hydrolyzes back to acetaldehyde and ammonia. How can I prevent this?

A4: Imine hydrolysis is a common issue, especially in the presence of water. To minimize hydrolysis, ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][8] When purifying via column chromatography, deactivating the silica (B1680970) or alumina (B75360) stationary phase with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can prevent on-column hydrolysis.[9][10] Store the final product under anhydrous and inert conditions.

Q5: Can I convert the more stable E-ethanimine to the Z-isomer?

A5: Yes, this can be achieved through photochemical isomerization. By irradiating a solution of E-ethanimine with light of a suitable wavelength (typically UV or visible light), you can induce a temporary excited state that can relax to form the Z-isomer.[11][12][13] This process allows for the conversion to the less thermodynamically stable isomer.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of the reaction mixture is within the optimal range of 4.5-5.[6][7]
Presence of Water Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use an effective dehydrating agent like activated molecular sieves.[4][8]
Amine Protonation If the reaction is too acidic, the ammonia source will be fully protonated and non-nucleophilic. Adjust the pH accordingly.[7]
Low Reaction Temperature While low temperatures favor the Z-isomer, they also slow down the overall reaction rate. Allow for longer reaction times or a slight increase in temperature if no product is forming.
Issue 2: Poor Stereoselectivity (Mixture of E and Z Isomers)
Possible Cause Troubleshooting Step
Temperature too high for Z-isomer synthesis For kinetic control to favor the Z-isomer, the reaction must be run at low temperatures (e.g., 0 °C or below) and for a short duration to prevent equilibration to the more stable E-isomer.[1][2]
Reaction time too short for E-isomer synthesis For thermodynamic control to favor the E-isomer, the reaction needs to be run at a higher temperature (e.g., room temperature or slightly elevated) for a sufficient duration to allow the initial mixture to equilibrate to the most stable isomer.
On-column isomerization during purification The acidic nature of silica or alumina gel can catalyze the isomerization of the kinetic Z-product to the thermodynamic E-product during column chromatography.[9] Deactivate the stationary phase by adding 1% triethylamine (B128534) to your eluent.[9][10]
Issue 3: Difficulty in Isolating and Purifying this compound
Possible Cause Troubleshooting Step
Hydrolysis during workup or purification Avoid aqueous workups if possible. If necessary, use brine and a non-polar organic solvent, and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation. As mentioned, neutralize the stationary phase for chromatography.[9][10]
Co-elution of isomers E and Z isomers can have very similar polarities. Use a long column with a shallow solvent gradient for better separation. Argentation chromatography (silica gel impregnated with silver nitrate) can also be effective for separating isomers.[14]
Product Volatility This compound is a relatively small and potentially volatile molecule. Use a rotary evaporator with controlled temperature and pressure to avoid product loss during solvent removal.

Experimental Protocols & Data

Protocol 1: Selective Synthesis of Z-Ethanimine (Kinetic Control)

This protocol is adapted from a general procedure for the low-temperature synthesis of aldimines, which favors the kinetic Z-isomer.[1]

Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous pentane (B18724) (100 mL) and anhydrous sodium sulfate (65 g).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add a 25% w/v aqueous solution of methylamine (B109427) (0.1 mol, acting as an ammonia source surrogate for this adapted protocol) and stir for 1 hour at 0 °C.

  • Slowly add freshly distilled acetaldehyde (0.1 mol) to the vigorously stirred mixture while maintaining the temperature at 0 °C.

  • Monitor the reaction progress by taking aliquots for 1H NMR analysis at low temperatures (230 K). The reaction should be stopped once the formation of the Z-isomer is maximized and before significant isomerization to the E-isomer occurs.

  • Filter the reaction mixture under inert atmosphere to remove the sodium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain the crude product.

Expected Outcome Data:

ProductControl TypeTemperatureTypical E/Z RatioReference
Z-EthanimineKinetic0 °C37:63 (E:Z)[1][2]
Protocol 2: Selective Synthesis of E-Ethanimine (Thermodynamic Control)

Methodology:

  • Combine acetaldehyde (1 equivalent), an ammonia source (e.g., ammonium (B1175870) chloride, 1.2 equivalents), and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) in a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with toluene (B28343).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture to reflux and stir for several hours. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed and the E/Z ratio, as determined by 1H NMR of an aliquot, stabilizes, indicating that thermodynamic equilibrium has been reached.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by distillation or column chromatography on deactivated silica gel.

Expected Outcome Data:

ProductControl TypeTemperatureTypical E/Z RatioReference
E-EthanimineThermodynamicReflux in Toluene>95:5 (E:Z)Based on thermodynamic stability[15]
Protocol 3: Photochemical E to Z Isomerization

Methodology:

  • Dissolve the purified E-ethanimine in a suitable deuterated solvent (e.g., DMSO-d6) in a quartz NMR tube.

  • Acquire an initial 1H NMR spectrum to determine the starting isomeric ratio.

  • Irradiate the NMR tube with a light source of an appropriate wavelength (e.g., 365 nm UV lamp or a specific visible light LED).[11][12]

  • Periodically monitor the isomerization process by acquiring 1H NMR spectra until a photostationary state (no further change in the E/Z ratio) is reached.

  • The isomer ratio can be quantified by integrating the distinct signals for the E and Z isomers in the 1H NMR spectrum.[11][16][17][18]

Expected Outcome Data:

Starting IsomerMethodWavelengthFinal StateReference
E-EthaniminePhotochemical IsomerizationUV/VisiblePhotostationary state enriched in Z-isomer[11][12]

Visualizations

G cluster_kinetic Kinetic Control Pathway cluster_thermodynamic Thermodynamic Control Pathway start_k Acetaldehyde + NH3 ts_z Lower Energy Transition State start_k->ts_z Faster Rate prod_z Z-Ethanimine (Kinetic Product) ts_z->prod_z cond_k Low Temperature Short Reaction Time prod_z->cond_k prod_e E-Ethanimine (Thermodynamic Product) prod_z->prod_e Equilibration start_t Acetaldehyde + NH3 ts_e Higher Energy Transition State start_t->ts_e Slower Rate ts_e->prod_e cond_t Higher Temperature Longer Reaction Time prod_e->cond_t

Caption: Kinetic vs. Thermodynamic control in this compound synthesis.

G cluster_synthesis Synthesis & Purification Workflow cluster_analysis Analysis reagents Acetaldehyde + NH3 + Acid Catalyst + Anhydrous Solvent reaction Condensation Reaction (Control Temp/Time) reagents->reaction workup Anhydrous Workup reaction->workup purification Purification (Deactivated Chromatography) workup->purification product Isolated Isomer (E or Z) purification->product nmr 1H NMR product->nmr Determine E/Z Ratio gcms GC-MS product->gcms Confirm Mass & Purity

Caption: General experimental workflow for selective synthesis.

G start Start with E-Ethanimine irradiate Irradiate with hv (e.g., 365 nm) start->irradiate pss Photostationary State (Mixture of E and Z) irradiate->pss pss->start Thermal Relaxation separate Chromatographic Separation pss->separate z_isomer Isolated Z-Ethanimine separate->z_isomer

Caption: Photochemical isomerization from E- to Z-ethanimine.

References

Technical Support Center: Purification and Removal of Ethanimine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanimine polymer purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification and removal of this compound polymers encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are this compound polymers and why are they forming in my reaction?

This compound (CH₃CH=NH) is a highly reactive imine that can readily polymerize.[1] This polymerization can be initiated by trace amounts of acid or base, heat, or even during prolonged storage.[2] The most common polymerization product is a cyclic trimer, acetaldehyde (B116499) ammonia (B1221849) trimer.[1] Depending on the reaction conditions, linear poly(this compound) chains may also form. The formation of these polymers is often observed as an undesired side reaction, leading to the appearance of insoluble materials in your reaction vessel.[2]

Q2: How can I prevent the formation of this compound polymers?

The most effective strategy to prevent polymerization is to generate this compound in situ for immediate consumption in your desired reaction. This keeps the monomer concentration low and minimizes self-polymerization.[2] Key experimental parameters to control include maintaining a low reaction temperature, ensuring anhydrous conditions, and working under an inert atmosphere to exclude moisture and carbon dioxide, which can form acids that catalyze polymerization.[2]

Q3: What are the general properties of this compound polymers?

The most well-characterized this compound polymer is the cyclic acetaldehyde ammonia trimer. It is a colorless to light yellow crystalline powder that is hygroscopic.[1][3] Higher molecular weight poly(this compound) is expected to be less soluble, and its properties can vary depending on the degree of polymerization. Polyimines, in general, can be sensitive to acidic conditions, which can lead to hydrolysis of the imine bonds.[4][5]

Q4: What are the primary methods for purifying substances contaminated with this compound polymers?

The choice of purification method depends on whether the this compound polymer is the desired product or a contaminant.

  • For removal of this compound polymer contaminants: Methods include precipitation/filtration, solvent extraction, or chemical decomposition via hydrolysis.

  • For purification of this compound polymers: Techniques such as reprecipitation, dialysis (for water-soluble oligomers), and column chromatography can be employed.[6][]

Troubleshooting Guides

Scenario 1: An Insoluble White/Yellow Precipitate has Formed in my Reaction Mixture.

This is a strong indication of this compound polymer formation.[8]

Potential Cause Recommended Solution
High concentration of this compound If possible, modify your procedure to generate this compound in situ in the presence of your desired reactant.[2]
Presence of acidic or basic impurities Ensure all glassware is thoroughly cleaned and dried. Use anhydrous solvents and reagents. Consider adding a non-nucleophilic proton sponge if compatible with your reaction chemistry.[2]
Elevated reaction temperature Maintain a low reaction temperature during this compound generation and subsequent reaction steps.[8]
Prolonged reaction or storage time Use the generated this compound immediately. Avoid storing solutions containing the monomer.[2]
Scenario 2: My Desired Product is Contaminated with this compound Polymers.
Issue Suggested Purification Strategy
Low level of polymer contamination If your desired product is soluble in a solvent in which the polymer is insoluble, simple filtration may be sufficient.
Significant polymer contamination Reprecipitation: Dissolve the crude product in a minimal amount of a good solvent and then add a non-solvent to selectively precipitate your desired product, leaving the polymer in solution (or vice-versa).[]
Solvent Extraction: If the polymer and your product have different solubilities in a pair of immiscible solvents, liquid-liquid extraction can be effective.
Chemical Decomposition: If your desired product is stable to acidic conditions, you can hydrolyze the polyimine contaminant. Add a dilute aqueous acid (e.g., 1 M HCl) and stir. The imine bonds will hydrolyze, breaking down the polymer into water-soluble acetaldehyde and ammonia, which can then be removed by aqueous extraction.[4][5]
Scenario 3: I have synthesized this compound polymers and want to purify them.
Issue Suggested Purification Strategy
Residual monomers and low molecular weight oligomers Reprecipitation: This is the most common method for polymer purification.[] Dissolve the polymer in a suitable solvent and add it dropwise to a vigorously stirred non-solvent to precipitate the polymer, leaving smaller impurities in the solution.[9]
Inorganic salts Dialysis: If the polymer is water-soluble, dialysis can be used to remove salts and other small molecule impurities.[9]
Broad molecular weight distribution Fractional Precipitation: This technique involves the gradual addition of a non-solvent to a polymer solution. Higher molecular weight fractions will precipitate first.[]

Quantitative Data Summary

The most common and well-characterized this compound polymer is the cyclic trimer.

Property Value Reference
Compound Name Acetaldehyde ammonia trimer[1]
Molecular Formula C₆H₁₅N₃[1]
Appearance Colorless to light yellow/beige crystalline powder[1][3]
Melting Point 95-97 °C[10]
Hygroscopicity Hygroscopic, can form a trihydrate[1][10]

Experimental Protocols

Protocol 1: Removal of this compound Polymer Contamination by Acidic Hydrolysis

This protocol is suitable for acid-stable target compounds.

  • Dissolution: Dissolve the crude product containing the this compound polymer in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.

  • Hydrolysis: Shake the funnel vigorously for 5-10 minutes to facilitate the hydrolysis of the imine bonds in the polymer.

  • Phase Separation: Allow the layers to separate. The hydrolyzed polymer fragments (acetaldehyde and ammonium (B1175870) chloride) will be in the aqueous layer.

  • Extraction: Drain the aqueous layer. Wash the organic layer with deionized water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification of this compound Polymers by Reprecipitation

This protocol is for purifying the synthesized polymer from unreacted monomers and other small-molecule impurities.

  • Dissolution: Dissolve the crude this compound polymer in a minimal amount of a suitable solvent (e.g., chloroform, THF). The choice of solvent will depend on the specific polymer's solubility.

  • Precipitation: In a separate flask, place a large volume (at least 10x the volume of the polymer solution) of a non-solvent (e.g., hexanes, diethyl ether) and stir vigorously.

  • Addition: Add the polymer solution dropwise to the stirring non-solvent. A precipitate should form.[9]

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum to remove residual solvents. Repeat the process 2-3 times for higher purity.[9]

Visualizations

experimental_workflow_removal cluster_dissolution Step 1: Dissolution cluster_hydrolysis Step 2: Hydrolysis & Extraction cluster_purification Step 3: Purification cluster_final Step 4: Final Product start Crude Product (with Polymer Contaminant) dissolve Dissolve in Organic Solvent start->dissolve add_acid Add 1M HCl (aq) wash Wash & Separate Phases add_acid->wash neutralize Neutralize & Wash wash->neutralize dry Dry Organic Layer neutralize->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for the removal of this compound polymer contaminants via acidic hydrolysis.

logical_relationship_purification problem Impure this compound Polymer impurity1 Residual Monomer problem->impurity1 contains impurity2 Low MW Oligomers problem->impurity2 contains impurity3 Inorganic Salts problem->impurity3 contains method1 Reprecipitation impurity1->method1 removed by impurity2->method1 removed by method2 Dialysis impurity3->method2 removed by solution Purified Polymer method1->solution yields method2->solution yields

Caption: Logical relationship between impurity types and corresponding purification methods.

References

minimizing ethanimine degradation during analytical measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize ethanimine degradation during analytical measurements.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses common questions regarding the inherent stability of this compound.

Question: What is this compound and why is it so unstable?

Answer: this compound (CH₃CH=NH) is a simple aliphatic imine, a class of compounds containing a carbon-nitrogen double bond.[1][2] Its instability stems from the polar nature of this double bond, which makes the carbon atom highly susceptible to nucleophilic attack.[1] Unlike aromatic imines, which are stabilized by resonance, simple aliphatic imines like this compound are very reactive.[1] It exists in a tautomeric equilibrium with its enamine form (CH₂=CH-NH₂), though the imine form is predominant under standard conditions.[3]

Question: What are the primary degradation pathways for this compound?

Answer: The two main degradation pathways for this compound are hydrolysis and polymerization.[1]

  • Hydrolysis: In the presence of water or other protic solvents, this compound readily hydrolyzes back to its constituent aldehyde (acetaldehyde) and amine (ammonia).[3][4] This reaction is reversible and catalyzed by acid.[1][5]

  • Polymerization/Cyclization: this compound can rapidly polymerize, most commonly undergoing trimerization to form acetaldehyde (B116499) ammonia (B1221849) trimer.[2][3] This is a common reaction for simple imines derived from aldehydes and primary amines.[1]

Question: Which environmental factors have the greatest impact on this compound stability?

Answer: The stability of this compound is significantly influenced by pH, temperature, and the presence of water.

  • pH: this compound degrades rapidly in acidic media through hydrolysis.[3] The hydrolysis reaction is acid-catalyzed because protonation of the imine nitrogen creates a more electrophilic iminium ion, which is more susceptible to attack by water.[1][4][5] It demonstrates greater stability in neutral and basic conditions.[3]

  • Water: As the reactant in hydrolysis, the presence of water is a critical factor in this compound degradation.[1] Using aprotic (water-free) solvents is crucial for preventing this pathway.[6]

  • Temperature: Higher temperatures can accelerate degradation, particularly during analytical procedures like Gas Chromatography (GC) where thermal degradation in the injector port is a known issue.[6]

  • Atmosphere: this compound is susceptible to atmospheric oxidation, with a reported half-life of approximately 2 hours in the air at room temperature.[3]

Question: How does the structure of an imine relate to its stability?

Answer: The molecular structure is a key determinant of imine stability. Generally, imines derived from aliphatic aldehydes, such as this compound, are less stable than their aromatic counterparts.[1] Aromatic imines are stabilized by the delocalization of electrons through the aromatic ring system, making them less reactive.

Section 2: Troubleshooting Analytical Measurements

This section provides specific troubleshooting guidance for common analytical techniques used to measure this compound.

Troubleshooting Guide: Gas Chromatography (GC) Analysis

Question: I am seeing significant peak tailing for my this compound standard. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is commonly caused by its basic nature, which leads to interactions with active sites (e.g., acidic silanol (B1196071) groups) on the GC column or liner.[6]

Solutions:

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have been treated to cap the active silanol groups.[6]

  • Check Liner Deactivation: Ensure you are using a base-deactivated inlet liner. Active sites in the liner can cause significant analyte loss and peak tailing before the sample even reaches the column.[7]

  • Lower Sample Concentration: Column overloading can also lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[8]

Question: My this compound peak area is much smaller than expected, or I don't see a peak at all. What should I check?

Answer: A reduced or absent peak suggests analyte loss, which can happen at multiple points in a GC system for a reactive compound like this compound.

Solutions:

  • Check for Thermal Degradation: this compound can degrade at high temperatures in the GC injector.[6]

    • Action: Gradually lower the injector temperature. Start with a lower temperature (e.g., 200°C or lower) and assess the impact on peak response.[6]

  • Verify Sample Integrity: The problem may originate before the injection.

    • Action: Ensure the sample is dissolved in a dry, aprotic solvent (e.g., dichloromethane (B109758), hexane) and that the vial is sealed to prevent atmospheric oxidation.[3][6] Check that the sample vial contains sufficient liquid and that the autosampler is drawing the correct volume.[9]

  • Inspect the Syringe: A faulty syringe can prevent sample injection.

    • Action: Manually observe an injection cycle to confirm the sample is being drawn into the syringe. Check for leaks or a stuck plunger.[9][10]

  • Check for Active Sites: Adsorption onto active sites in the inlet or column can cause complete loss of the analyte.

    • Action: Replace the inlet septum and liner. If the problem persists, clip a small portion (e.g., 0.5 meters) from the front of the column to remove accumulated non-volatile residues or active sites.[10]

GC_Troubleshooting_Reduced_Peak start Problem: Reduced or No this compound Peak check_injection Is anything being injected? (e.g., is solvent peak present?) start->check_injection no_injection No Peaks at All check_injection->no_injection No peaks_present Solvent/Other Peaks Present check_injection->peaks_present Yes check_syringe Check Syringe: - Properly installed? - Leaking/Clogged? - Correct volume drawn? no_injection->check_syringe check_thermal Possible Thermal Degradation? peaks_present->check_thermal check_vial Check Sample Vial: - Sufficient volume? - Correct septum? check_syringe->check_vial lower_temp Solution: Lower Injector Temperature check_thermal->lower_temp Yes check_active_sites Possible Active Site Adsorption? check_thermal->check_active_sites No / Still an issue replace_consumables Solution: - Use base-deactivated liner - Replace septum - Clip column front-end check_active_sites->replace_consumables Yes check_sample_prep Possible Sample Degradation? check_active_sites->check_sample_prep No / Still an issue improve_prep Solution: - Use fresh, dry aprotic solvent - Minimize air exposure check_sample_prep->improve_prep Yes

Caption: Troubleshooting workflow for reduced GC peak area.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis

Question: I have very low sensitivity when analyzing this compound with a UV detector. How can I improve this?

Answer: This is a common challenge as simple aliphatic imines like this compound lack a strong chromophore, resulting in poor UV absorbance.[6]

Solutions:

  • Derivatization: The most effective solution is to derivatize this compound with a reagent that attaches a UV-active or fluorescent tag.[6] For example, reagents that react with primary amines (like the ammonia from which this compound is formed, or the amine itself if it's a substituted imine) can be used. Marfey's reagent, for instance, reacts with primary amines to create a highly UV-absorbent derivative.[11]

  • Alternative Detection: If derivatization is not feasible, consider using a more universal detector like a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD). LC-MS offers high sensitivity and selectivity.[6]

Question: My this compound peak disappears or shifts when I use a methanol (B129727)/water mobile phase. What is happening?

Answer: this compound is reacting with the protic solvents (water, methanol) in your mobile phase.[6] This leads to hydrolysis, forming acetaldehyde and ammonia, or reaction with methanol to form other species.[6] This degradation on the column will result in a loss of the analyte peak and potentially the appearance of new, unidentified peaks.

Solutions:

  • Use Aprotic Solvents: Switch to a mobile phase containing only aprotic solvents, such as acetonitrile (B52724) (ACN) and a non-aqueous buffer or additive if needed. Careful control of sample preparation to exclude water is also critical.[6]

  • Reduce Analysis Time: A faster analysis (shorter column, higher flow rate) can sometimes minimize the time the analyte spends in the mobile phase, reducing the extent of degradation, but switching to an aprotic phase is the more robust solution.

  • Control pH: If an aqueous phase is unavoidable, ensure it is neutral or slightly basic (pH > 8) to slow the rate of hydrolysis.[3] However, be mindful of the pH limitations of your HPLC column.

Section 3: Sample Handling and Preparation

Question: What is the best way to prepare and store this compound samples for analysis?

Answer: Proper sample handling is critical to prevent degradation before the analysis even begins.

  • Solvent Choice: Always dissolve this compound standards and samples in a high-purity, dry, aprotic solvent like dichloromethane or hexane.[6] Avoid all protic solvents such as water, methanol, and ethanol.[6]

  • Storage Conditions: Store samples and standards in tightly sealed vials at low temperatures (e.g., ≤ 4°C) to minimize polymerization and evaporative loss. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

  • Preparation Timeline: Prepare samples immediately before analysis whenever possible. The longer the sample sits, even in an appropriate solvent, the greater the chance of degradation.

Section 4: Data and Protocols

Quantitative Stability Data

The following table summarizes key quantitative data related to this compound's reactivity and stability.

ParameterValueConditionsReference
Hydrolysis Rate Constant 0.45 s⁻¹pH 7, 25 °C[3]
Polymerization Rate Constant 1.2 × 10⁻³ M⁻¹·s⁻¹ (second-order)Not Specified[3]
pKa (for protonation) 7.9Not Specified[3]
Atmospheric Half-life ~2 hoursIn air at room temperature[3]
Key Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and polymerization, which are critical to control during sample handling and analysis.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway This compound This compound (CH₃CH=NH) acetaldehyde Acetaldehyde (CH₃CHO) This compound->acetaldehyde + H₂O (Acid-Catalyzed) ammonia Ammonia (NH₃) This compound->ammonia + H₂O (Acid-Catalyzed) trimer Acetaldehyde Ammonia Trimer This compound->trimer Trimerization

Caption: Primary degradation pathways of this compound.
Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound using Gas Chromatography-Mass Spectrometry, optimized to minimize thermal degradation.

  • Objective: To quantify this compound while minimizing on-instrument degradation.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Methodology:

    • Sample Preparation: Dissolve the sample in a dry, aprotic solvent such as dichloromethane.[6] Ensure the final concentration is within the linear range of the instrument.

    • GC Parameters:

      • Injector: Split/splitless injector at a reduced temperature of 200°C to minimize thermal breakdown.[6]

      • Liner: Use a base-deactivated splitless liner.

      • Column: A base-deactivated column suitable for amines, e.g., a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.[6]

        • Ramp: 10°C/min to 250°C.[6]

        • Hold at 250°C for 5 minutes.[6]

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan from m/z 35 to 200 or use Selected Ion Monitoring (SIM) for target ions of this compound for higher sensitivity.

Protocol 2: HPLC Analysis via Derivatization with Dansyl Chloride

This protocol describes a pre-column derivatization procedure to allow for sensitive analysis of compounds with primary or secondary amine functionality (like this compound degradation products or related amines) using HPLC with fluorescence or UV detection.

  • Objective: To indirectly quantify this compound by derivatizing it or its primary amine equivalent with Dansyl Chloride for enhanced detection.

  • Reagents:

    • Dansyl Chloride solution (1 mg/mL in acetone).

    • Sodium bicarbonate buffer (100 mM, pH 9.5).

    • Sample dissolved in a suitable solvent.

    • Methanol (HPLC grade).

    • Water (HPLC grade).

  • Methodology:

    • Derivatization Reaction:

      • In a microcentrifuge tube, mix 100 µL of the sample with 200 µL of the sodium bicarbonate buffer.

      • Add 200 µL of the Dansyl Chloride solution.

      • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.

      • After incubation, evaporate the acetone (B3395972) under a gentle stream of nitrogen.

      • Reconstitute the sample in 200 µL of the initial mobile phase.

    • HPLC-UV/Fluorescence Parameters:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of A) Water and B) Acetonitrile or Methanol.

        • Example Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection:

        • Fluorescence Detector: Excitation at 330 nm, Emission at 530 nm.

        • UV Detector: 254 nm.

    • Analysis: Inject the derivatized sample into the HPLC system. The derivatized this compound will be more retained and highly responsive to the detector.

References

Technical Support Center: Optimizing Derivatization Reactions for Ethanimine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanimine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the derivatization of this compound for chromatographic analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

Question: I am observing low or no derivatization yield for my this compound samples. What are the potential causes and solutions?

Answer:

Low derivatization yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reagent Concentration: The concentration of the derivatizing reagent is critical. An insufficient amount may lead to incomplete derivatization, while an excess can cause interfering peaks in the chromatogram.[1]

    • Solution: Optimize the reagent concentration. It is recommended to test a range of concentrations to find the optimal molar ratio of reagent to analyte. For instance, in PFBHA derivatization of carbonyl compounds, a concentration of 0.43 mg/mL was found to be optimal in one study.[2]

  • Incorrect Reaction pH: The pH of the reaction mixture can significantly influence the derivatization efficiency for amines.[3]

    • Solution: Adjust the pH of the sample solution to the optimal range for the chosen derivatizing reagent. For many amine derivatizations, a basic pH is required to ensure the amine is in its free, nucleophilic form. For example, a stable pH of 11.5 is ideal for the recovery of some biogenic amines, though this can vary depending on the specific amine.[3]

  • Presence of Water: Moisture in the sample or reagents can hydrolyze the derivatizing reagent or the formed derivative, leading to lower yields.

    • Solution: Ensure all glassware is thoroughly dried.[4] Use anhydrous solvents and store derivatizing reagents in a desiccator. If water is unavoidable in the sample matrix, consider using a reagent that is more water-tolerant or perform a sample drying step (e.g., using sodium sulfate) prior to derivatization.[4]

  • Inadequate Reaction Time or Temperature: Derivatization reactions require sufficient time and sometimes elevated temperatures to proceed to completion.[5]

    • Solution: Optimize the reaction time and temperature. For example, a study on histamine (B1213489) derivatization with PFPA found that a reaction time of 30 minutes at 65°C was effective.[6] These parameters should be systematically varied to determine the optimal conditions for this compound.

  • Reagent Degradation: Derivatizing reagents can degrade over time, especially if not stored properly. Some reagents, like OPA, are known to have stability issues.[3]

    • Solution: Use fresh reagents whenever possible. Store reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.

Question: My chromatograms show significant peak tailing for the derivatized this compound. How can I improve the peak shape?

Answer:

Peak tailing is often indicative of active sites within the gas chromatography (GC) system that interact with the analyte.[7]

Potential Causes and Solutions:

  • Active Sites in the GC System: Polar functional groups, such as those in the this compound derivative, can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector.[7][8]

    • Solution 1: System Deactivation: Use deactivated liners and columns. Glassware used for sample preparation can also be silanized to reduce active sites.[4]

    • Solution 2: Column Trimming: If the front end of the column is contaminated with active sites from repeated injections, trimming the first 0.5 to 1 meter of the column can restore peak shape.[7]

  • Incomplete Derivatization: Underivatized this compound is more polar and will interact more strongly with the GC system, leading to tailing.

    • Solution: Re-optimize the derivatization conditions (reagent concentration, time, temperature, pH) to ensure the reaction goes to completion (>95%).[9]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[10]

    • Solution: Dilute the sample or reduce the injection volume.

Question: I am experiencing irreproducible results in my this compound quantification. What are the likely sources of this variability?

Answer:

Irreproducible results can stem from inconsistencies in sample preparation, the derivatization reaction, or the analytical instrumentation.[10][11]

Potential Causes and Solutions:

  • Inconsistent Sample Preparation: Variations in sample handling, extraction, and dilution will lead to variability in the final results.[11]

    • Solution: Follow a standardized and well-documented sample preparation protocol.[10] Use calibrated pipettes and ensure thorough mixing at each step.

  • Variable Derivatization Conditions: Minor fluctuations in reaction time, temperature, or reagent addition can affect the final derivative concentration.

    • Solution: Use a heating block or water bath with precise temperature control.[4] Ensure consistent timing for the derivatization reaction across all samples and standards.

  • Derivative Instability: The formed derivative may not be stable over time, leading to degradation between derivatization and analysis.

    • Solution: Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivative under different conditions (e.g., refrigerated, frozen, in the dark) to determine the optimal storage procedure. Some derivatives are stable for several hours at room temperature.[6]

  • Injector Variability: Issues with the autosampler or manual injection technique can introduce variability.[11]

    • Solution: Ensure the syringe is clean and functioning correctly. For manual injections, use a consistent and rapid injection technique. Check the injector septum for leaks, as this can cause poor reproducibility.[8]

FAQs (Frequently Asked Questions)

Q1: Which derivatizing reagent is best for this compound analysis by GC?

A1: The choice of derivatizing reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. Common types of derivatization for amines include acylation, alkylation, and silylation.[3][4] For GC analysis with an electron capture detector (ECD), acylation reagents containing perfluoroacyl groups, such as pentafluoropropionic anhydride (B1165640) (PFPA), are often used to enhance sensitivity.[9][12] For flame ionization detectors (FID) or mass spectrometry (MS), silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.[5]

Q2: How should I store my derivatizing reagents?

A2: Most derivatizing reagents are sensitive to moisture and light. They should be stored in tightly sealed containers in a cool, dark, and dry place, such as a desiccator. Always refer to the manufacturer's instructions for specific storage conditions.

Q3: Can the sample matrix interfere with the derivatization reaction?

A3: Yes, components of the sample matrix can interfere with the derivatization reaction.[13] For example, other nucleophilic compounds (e.g., other amines, alcohols, thiols) can compete for the derivatizing reagent.[3] The matrix can also affect the pH of the reaction mixture. It is important to perform sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before derivatization.[14][15]

Q4: My derivatized sample shows two peaks in the chromatogram for this compound. Why is this happening?

A4: The formation of (E) and (Z) isomers (syn- and anti-isomers) of the derivative is a common phenomenon, especially when derivatizing carbonyl compounds with hydroxylamine-based reagents like PFBHA.[2] This results in two chromatographic peaks for a single analyte. For quantification, the areas of both peaks should be summed.

Q5: How can I confirm that the derivatization reaction is complete?

A5: To confirm complete derivatization, you can analyze a series of samples where a key reaction parameter (e.g., reagent concentration, reaction time, or temperature) is varied while the others are held constant. The optimal condition is reached when a plateau in the peak area of the derivative is observed. Injecting an underivatized standard of this compound can also help to identify any unreacted analyte, although its chromatographic behavior will likely be poor.

Quantitative Data Summary

Table 1: Optimization Parameters for PFBHA Derivatization of Carbonyl Compounds

ParameterCondition Range TestedOptimal ValueReference
PFBHA Concentration10–170 mg L⁻¹87 mg L⁻¹[1]
PFBHA ConcentrationNot specified0.43 mg mL⁻¹[2]
Incubation Temperature20–50 °C50 °C[1]
Derivatization TimeNot specified24 hours[2]
Agitation Time1–10 min3 min[1]
Agitation Speed200–500 rpm500 rpm[1]

Table 2: Derivatization Conditions for Histamine with PFPA

ParameterConditionReference
ReagentPentafluoropropionic anhydride (PFPA) in Ethyl Acetate (B1210297) (1:4, v/v)[6]
Reaction Time30 min[6]
Reaction Temperature65 °C[6]

Experimental Protocols

Protocol: Derivatization of this compound using Pentafluoropropionic Anhydride (PFPA) for GC-MS Analysis

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • This compound standard solution

  • Sample containing this compound

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Internal standard solution (e.g., deuterated this compound)

  • Sodium sulfate (B86663) (anhydrous)

  • 2 mL GC vials with inserts

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent.

    • If the sample matrix is complex, use solid-phase extraction (SPE) to clean up the sample and isolate the amine fraction.

    • Dry the extract containing this compound by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization Reaction:

    • Pipette 100 µL of the dried extract (or standard solution) into a 2 mL GC vial.

    • Add 10 µL of the internal standard solution.

    • Add 50 µL of ethyl acetate.

    • Add 50 µL of PFPA.

    • Immediately cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation:

    • Place the vial in a heating block or water bath set to 65°C for 30 minutes.[6]

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The GC oven temperature program should be optimized to separate the derivatized this compound from other components. A starting temperature of 40-70°C may be appropriate.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Dry Extract (e.g., with Na2SO4) extraction->drying transfer Transfer 100 µL to GC Vial drying->transfer add_is Add Internal Standard transfer->add_is add_reagent Add PFPA/Solvent add_is->add_reagent vortex Vortex Mix add_reagent->vortex heat Incubate at 65°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject analysis Data Acquisition & Processing inject->analysis

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_derivatization start Problem: Low Derivatization Yield check_reagent Check Reagent Concentration & Age start->check_reagent check_conditions Check Reaction Conditions (pH, Temp, Time) check_reagent->check_conditions [Reagent OK] sol_reagent Optimize Reagent Concentration / Use Fresh Reagent check_reagent->sol_reagent [Issue Found] check_sample Check Sample Matrix & Water Content check_conditions->check_sample [Conditions OK] sol_conditions Optimize pH, Temperature, and Incubation Time check_conditions->sol_conditions [Issue Found] sol_sample Perform Sample Cleanup (SPE) / Dry Sample & Solvents check_sample->sol_sample [Issue Found]

Caption: Troubleshooting decision tree for low derivatization yield.

References

addressing baseline drift in chromatographic analysis of imines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering baseline drift during the chromatographic analysis of imines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is baseline drift in chromatography?

A1: Baseline drift is the gradual, consistent upward or downward movement of the baseline signal over the course of a chromatographic run.[1][2] This phenomenon can obscure small peaks, affect accurate peak integration, and compromise the overall quality and reliability of the analytical data.[2] It is a common issue in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4]

Q2: Why is baseline drift a particular concern when analyzing imines?

A2: While the root causes of baseline drift are common to most chromatographic analyses, imines present unique challenges due to their chemical nature. Imines are susceptible to hydrolysis, especially under acidic or basic conditions. If the mobile phase pH is not carefully controlled, slow degradation of the imine sample on the column can lead to a changing sample composition, which may manifest as baseline drift. Additionally, any impurities in solvents or reagents can react with the imine, contributing to baseline instability.

Q3: What are the primary causes of baseline drift?

A3: The primary causes of baseline drift can be categorized into several main areas:

  • Temperature Fluctuations: Changes in the ambient laboratory temperature or unstable column/detector heating can cause the baseline to drift.[1][5][6][7] This is particularly significant for detectors sensitive to temperature, like refractive index (RI) detectors.[2]

  • Mobile Phase/Carrier Gas Issues: In HPLC, changes in mobile phase composition, inadequate mixing, contamination, or improper degassing can lead to drift.[1][5][6] In GC, contaminated or impure carrier gases are a common cause.[8][9]

  • Column Problems: Slow column equilibration, column contamination, or stationary phase degradation (column bleed) can all result in a drifting baseline.[1][9][10][11]

  • Detector Instability: A detector that is not sufficiently warmed up, a failing lamp (in UV detectors), or contamination within the detector cell can cause the signal to drift.[1][8][10]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Q4: My baseline is drifting upwards during an HPLC gradient elution. What should I check first?

A4: An upward drift during a gradient run is often related to the mobile phase. The most common cause is that the mobile phase components have different UV absorbance at the detection wavelength.[4][12] As the proportion of the stronger-absorbing solvent increases during the gradient, the baseline rises.[4][12]

  • Solution: Check the UV absorbance of your individual mobile phase solvents. If possible, select a detection wavelength where both solvents have low and similar absorbance.[2][12] Alternatively, you can sometimes add a small amount of a UV-absorbing additive to the weaker solvent to balance the absorbance of the two mobile phases.[10][13]

Q5: I'm running an isocratic HPLC method, but the baseline is still drifting. What are the likely causes?

A5: Even in isocratic methods, baseline drift can occur. Key areas to investigate include:

  • Temperature Instability: Ensure your column oven and laboratory environment are at a stable temperature.[1][5] Even minor temperature changes can affect the baseline.[7]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.[1][6] Allow sufficient time for the column to stabilize before starting your analysis.[2]

  • Mobile Phase Contamination: Contaminants or microbial growth in the mobile phase, especially in buffer solutions left at room temperature, can cause drift.[10] Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[2][6][10]

  • Detector Cell Contamination: The flow cell may be contaminated or contain air bubbles.[6][7] Flush the system to remove bubbles and clean the cell if necessary.[10]

Summary of HPLC Baseline Drift Causes and Solutions
Symptom Potential Cause Recommended Solution Reference
Upward or Downward Drift (Gradient) Uneven UV absorbance of mobile phase solvents.Add a UV-absorbing modifier to the weaker solvent to balance absorbance. Select a different wavelength.[4][10][12]
Consistent Drift (Isocratic) Column temperature fluctuations.Use a column oven and ensure a stable lab environment.[1][5][6]
Slow, Wandering Baseline Incomplete column equilibration.Allow the column to equilibrate with the mobile phase for an extended period (e.g., 10-20 column volumes).[2][6]
Irregular Drift or Noise Contaminated mobile phase or microbial growth.Prepare mobile phases fresh daily using HPLC-grade solvents and filter them.[2][10]
Sudden Drift or Wander Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Prime the pump to remove any trapped bubbles.[1][2][10]
Gradual Upward Drift Accumulation of contaminants on the column.Flush the column with a strong solvent. Use a guard column to protect the analytical column.[6][10][14]

Troubleshooting Guide: Gas Chromatography (GC)

Q6: My GC baseline is consistently rising, especially during a temperature program. What does this indicate?

A6: A steadily rising baseline, particularly at higher temperatures, is a classic symptom of column bleed .[11][15][16] This occurs when the stationary phase of the column degrades and elutes.[16] While all columns exhibit some bleed, excessive bleed can interfere with analysis.[11][16][17] Another common cause is operating in constant pressure mode instead of constant flow during a temperature program, which can change detector response.[3]

Q7: How can I reduce column bleed in my GC system?

A7: To minimize column bleed:

  • Check for Leaks: Oxygen in the carrier gas from a leak is highly damaging to the stationary phase, especially at high temperatures.[15][18] Perform a thorough leak check of the system.

  • Use High-Purity Gas: Ensure you are using high-purity carrier gas and that purification traps are functioning correctly.[8][15] Impurities in the gas can degrade the column.[11]

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove volatile contaminants.[15][19]

  • Adhere to Temperature Limits: Do not exceed the column's maximum recommended operating temperature.

Q8: The baseline in my GC analysis is wandering unpredictably. What should I investigate?

A8: A wandering or erratic baseline can often be traced to contamination or leaks.[9][19]

  • Injector Contamination: Check the injector liner and septum for contamination or degradation.[8] Residues can slowly bleed into the system.

  • System Leaks: A leak at the inlet can cause retention time shifts and baseline instability.[19] A leak at the detector end may reduce sensitivity.[19]

  • Contaminated Gas: Impurities in the carrier or detector gases can cause the baseline to wander.[9]

Summary of GC Baseline Drift Causes and Solutions
Symptom Potential Cause Recommended Solution Reference
Steadily Rising Baseline (especially with temperature) Column bleed (stationary phase degradation).Condition the column properly. Check for oxygen leaks. Ensure you are within the column's temperature limits.[11][15][16]
Upward or Downward Drift Carrier gas flow changes (constant pressure mode).Use constant flow mode for the carrier gas, especially during temperature programming.[3]
Wandering or Erratic Baseline Contamination in the injector (liner, septum).Inspect and clean the injector port and replace the liner and septum.[8][9]
Wandering Baseline Leaks in the system (fittings, septum).Perform a thorough leak check of the entire system with an electronic leak detector.[15][19]
Noisy or Drifting Baseline Impure carrier or detector gases.Use high-purity gases and install or replace gas purifiers/traps.[8][9]
Downward Drift Insufficient column conditioning.Condition the column according to the manufacturer's protocol until a stable baseline is achieved.[9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and Degassing (HPLC)

  • Solvent Selection: Use only HPLC-grade or higher purity solvents and reagents.[6][10]

  • Preparation: Prepare mobile phases fresh for daily use, especially aqueous buffer solutions which can support microbial growth.[1][2][10]

  • Filtration: Filter all aqueous mobile phases and samples through a 0.2 µm or 0.45 µm filter to remove particulates.[1]

  • Degassing: Thoroughly degas the mobile phase immediately before use to prevent bubble formation in the pump or detector.[1][5] Common methods include:

    • Helium Sparging: Bubble helium through the solvent reservoir for several minutes.

    • Vacuum Degassing: Place the solvent reservoir under a vacuum for a few minutes while stirring.

    • Sonication: Place the solvent reservoir in an ultrasonic bath for 10-20 minutes.

Protocol 2: GC Column Conditioning

  • Installation: Install the column in the injector but leave the detector end disconnected.

  • Purge: Set a normal carrier gas flow rate and purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.

  • Heating Program: With the carrier gas flowing, heat the column to a temperature approximately 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Hold: Hold at this temperature for 1-2 hours or until the baseline is stable (as monitored by connecting the column to the detector).

  • Cool Down: Cool the oven and connect the column to the detector.

  • Equilibration: Run a blank temperature program to ensure the baseline is stable and free of ghost peaks.

Visual Troubleshooting Workflows

A logical approach is crucial for efficiently diagnosing the source of baseline drift. The following diagrams outline systematic troubleshooting workflows.

Caption: General troubleshooting workflow for baseline drift.

Caption: Decision tree for diagnosing HPLC baseline drift.

References

Technical Support Center: Predicting Ethanimine Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational strategies in predicting ethanimine stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during theoretical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its computational stability analysis important?

A1: this compound (CH3CHNH) is a simple imine and a significant prebiotic molecule, considered a precursor to the amino acid α-alanine through Strecker synthesis.[1] It has been detected in the interstellar medium (ISM), specifically in the molecular cloud Sagittarius B2 north.[1] Understanding its stability and decomposition pathways is crucial for astrochemistry, the study of primordial life, and for synthetic chemistry where imines are versatile intermediates. Computational analysis provides a powerful tool to investigate its reaction mechanisms, isomerization, and energetics, which can be difficult to study experimentally.[1][2]

Q2: What are the primary computational methods used to predict the stability and reaction pathways of this compound?

A2: The most common computational methods involve quantum chemical calculations. These typically include:

  • Density Functional Theory (DFT): Methods like B3LYP and M06-2X are often used for geometry optimization of stationary points (reactants, products, and transition states).[3][4]

  • Møller-Plesset Perturbation Theory (MP2): This is another level of theory used for optimizing geometries and calculating energies.[2][4]

  • Composite Methods: High-accuracy single-point energy calculations are often performed using methods like CBS-QB3 and G4MP2 to refine the energetics of a reaction pathway.[3][4]

  • Intrinsic Reaction Coordinate (IRC) Analysis: This is a crucial step to confirm that a calculated transition state correctly connects the intended reactants and products.[2][3][4]

Q3: What are the key predicted decomposition pathways for this compound?

A3: Computational studies have identified two primary unimolecular decomposition pathways for this compound:

  • 1,3-Proton Shift: This is predicted to be the most probable decomposition pathway based on energetic requirements.[2][4] It leads to the formation of various products, including ketenimine.[2]

  • H2 Elimination: This pathway involves the removal of a hydrogen molecule (H2) and can lead to products such as acetonitrile (B52724) or ethynamine.[2]

Troubleshooting Guides

Q4: My geometry optimization for a reactant or transition state is failing to converge. What should I do?

A4: Convergence failure is a common issue. Here are several steps to troubleshoot it:

  • Check the Initial Structure: Ensure your starting geometry is reasonable. Poor bond lengths, angles, or steric clashes can hinder convergence. Visualize the molecule and correct any obvious errors.

  • Use a More Robust Optimization Algorithm: If the default optimizer fails, try a different one. For example, in Gaussian, you can use opt=calcall to force the calculation of force constants at every step, which can help navigate complex potential energy surfaces.

  • Start with a Lower Level of Theory: Optimize the geometry with a faster, less computationally demanding method and a smaller basis set first. Use the resulting optimized structure as the starting point for your higher-level calculation.

  • Refine the Hessian: A poor initial Hessian (the matrix of second derivatives of energy) can lead the optimizer astray. You can compute the initial Hessian (opt=calcfc) or read it from a previous, lower-level frequency calculation.

Q5: I have located a transition state (TS) with one imaginary frequency, but how can I be certain it's the correct one for my reaction?

A5: Finding a single imaginary frequency is a necessary but not sufficient condition. To confirm the transition state, you must:

  • Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. It should clearly show the atomic motions that lead from the reactant, over the transition state, to the product. For example, in a 1,3-proton shift, you should see the hydrogen atom moving between the two positions.

  • Perform an Intrinsic Reaction Coordinate (IRC) Calculation: This is the definitive test. An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.[2][3] The IRC must connect your optimized reactant structure on one side and your optimized product structure on the other. If it leads to different, unexpected structures, your transition state is not for the reaction you are studying.

Q6: My calculated activation energies are significantly different from experimental values. What are the potential causes?

A6: Discrepancies between computed and experimental data can arise from several sources:

  • Inadequate Level of Theory: The chosen method or basis set may not be accurate enough to describe the system's electronics properly. DFT functionals, for instance, can have varying performance for different reaction types. It is often necessary to use high-level composite methods for accurate energy barriers.[3][4]

  • Missing Environmental Effects: Gas-phase calculations (the default for many programs) neglect the influence of solvents. If the reaction occurs in solution, using a solvation model (like the Polarizable Continuum Model, PCM) is essential.[3]

  • Experimental Uncertainty: Experimental measurements have inherent errors and can be sensitive to conditions like temperature and pressure, which may not be perfectly replicated in the computational model.[5][6]

  • Anharmonicity: Standard frequency calculations assume harmonic vibrations. For systems with significant anharmonicity (e.g., floppy molecules or hydrogen bonds), this approximation can affect zero-point vibrational energy (ZPVE) corrections.

Q7: How do I choose the appropriate computational method and basis set for my study?

A7: The choice involves a trade-off between accuracy and computational cost.[7] A common strategy is a multi-step approach:

  • Exploratory Scans: Use a computationally inexpensive method like B3LYP with a smaller basis set (e.g., 6-31G(d)) for initial geometry optimizations and exploring the potential energy surface.[3]

  • Refinement: Re-optimize the stationary points (reactants, products, TS) with a more robust method and a larger basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).[1][3]

  • Final Energies: For the highest accuracy, perform single-point energy calculations on the refined geometries using a high-level composite method like G4MP2 or CBS-QB3, or a coupled-cluster method like CCSD(T).[3][4]

Data Presentation

Table 1: Comparison of Common Computational Methods for Stability Prediction

MethodDescriptionTypical Use CaseProsCons
DFT (B3LYP) A hybrid density functional theory method that balances accuracy and computational cost.[3]Geometry optimizations, frequency calculationsGood performance for a wide range of systemsAccuracy can be system-dependent; may underestimate barriers
MP2 Møller-Plesset perturbation theory to the second order; includes electron correlation.[2]Geometry optimizations, energy calculationsMore accurate than many DFT methodsHigher computational cost than DFT
G4MP2 A composite "Gaussian-4" method based on MP2.[4]High-accuracy single-point energiesExcellent accuracy for thermochemistryVery high computational cost; not for optimizations
CBS-QB3 A Complete Basis Set composite method.[3]High-accuracy single-point energiesHigh accuracy for energies and barriersVery high computational cost; not for optimizations

Table 2: Selected Calculated Activation Energies for this compound Decomposition

PathwayMethod/Basis SetActivation Energy (kJ/mol)Reference
1,3-Proton ShiftG4MP2297[2][4]
H2 EliminationNot specified in abstractsNot specified in abstracts[2]
Isomerization (E->Z)UB2PLYPD/6-311++G(2d,p)Large entrance barrier[1]

Experimental Protocols: A Computational Workflow

This section outlines a standard computational protocol for identifying a reaction pathway and calculating its activation energy.

Objective: To find the transition state for the 1,3-proton shift in this compound and calculate the reaction barrier.

Methodology:

  • Reactant and Product Optimization:

    • Build the initial structures for the reactant (E-ethanimine) and the product (acetonitrile).

    • Perform a full geometry optimization and frequency calculation for each structure using a method like B3LYP/6-31G(d).

    • Confirm that both structures are true minima on the potential energy surface (i.e., they have zero imaginary frequencies).

  • Transition State (TS) Search:

    • Propose an initial guess for the transition state structure. This can be done by manually editing the geometry to be intermediate between the reactant and product or by using a dedicated TS search method (e.g., opt=(QST2,calcfc) in Gaussian, providing both reactant and product structures).

    • Perform a TS optimization. The optimizer will search for a first-order saddle point.

  • TS Verification:

    • Perform a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency.[8]

    • Animate the imaginary frequency to ensure the motion corresponds to the 1,3-proton shift.

    • Perform an IRC calculation starting from the TS to confirm it connects the intended reactant and product.[2][3]

  • Energy Refinement:

    • Using the optimized geometries of the reactant and TS, perform single-point energy calculations with a higher level of theory (e.g., G4MP2) to obtain more accurate electronic energies.[3][4]

    • The activation energy (energy barrier) is calculated as the difference between the energy of the transition state and the energy of the reactant (including zero-point vibrational energy corrections).

Visualizations

G cluster_workflow Computational Stability Analysis Workflow start Start: Define Reactant & Product opt_rp Step 1: Geometry Optimization Reactant (R) & Product (P) start->opt_rp freq_rp Step 2: Frequency Calculation Confirm R & P are minima (0 imag. freq.) opt_rp->freq_rp guess_ts Step 3: Propose Transition State (TS) Guess freq_rp->guess_ts opt_ts Step 4: TS Geometry Optimization guess_ts->opt_ts verify_ts Step 5: TS Verification Freq Calc (1 imag. freq.) IRC Calculation opt_ts->verify_ts final_e Step 6: High-Level Single-Point Energy Calculate Energy Barrier verify_ts->final_e end End: Pathway Characterized final_e->end

Caption: A standard workflow for computational analysis of a reaction pathway.

Caption: A decision tree for troubleshooting the verification of a transition state.

G cluster_pathways Key Predicted Decomposition Pathways of this compound This compound This compound (CH3CHNH) p1 Acetonitrile + H2 This compound->p1 H2 Elimination p2 Ketenimine + H2 This compound->p2 1,3-Proton Shift p3 Ethynamine + H2 This compound->p3 H2 Elimination p4 Other Products This compound->p4 Other Pathways

Caption: Major computationally predicted decomposition pathways for this compound.[2]

References

Technical Support Center: Experimental Controls for Unstable Imine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working with unstable imine reactions.

Frequently Asked Questions (FAQs)

Section 1: Troubleshooting Imine Formation & Yield

Question 1: I am observing low or no formation of my desired imine. What are the primary factors to investigate?

Low imine yield is a common issue stemming from the reversible nature of the reaction. The equilibrium often favors the starting carbonyl and amine.[1][2] Key factors to control are pH and water concentration.

  • pH Control: Imine formation is typically acid-catalyzed. The optimal pH is generally between 4 and 6.[3]

    • If pH is too low (highly acidic): The amine nucleophile becomes protonated and non-nucleophilic, inhibiting the initial attack on the carbonyl carbon.[3][4]

    • If pH is too high (neutral or basic): There is insufficient acid to protonate the hydroxyl group in the hemiaminal intermediate, preventing its elimination as water.[4][5]

  • Water Removal: Since water is a product of the reaction, its presence can drive the equilibrium back to the starting materials via hydrolysis.[2][6] It is critical to remove water as it forms.[7][8]

Question 2: How can I effectively remove water from my reaction?

Several standard laboratory techniques can be employed:

  • Dehydrating Agents: Use chemical agents that bind water. Molecular sieves (e.g., 4Å) are a common and effective choice.[7] Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[9]

  • Azeotropic Distillation: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture by azeotropic distillation with a suitable solvent like toluene.[2]

Question 3: My reaction is still inefficient despite pH control and water removal. What other controls should I implement?

  • Reactant Purity: Ensure the purity of your starting aldehyde/ketone and primary amine. Impurities can introduce side reactions or inhibit catalysis.

  • Temperature: While many imine formations proceed at room temperature, ketones or sterically hindered substrates may require heating to increase the reaction rate.[2]

  • Concentration: Applying Le Chatelier's principle, using an excess of one reactant (typically the amine) can help drive the reaction toward the imine product.[10]

Section 2: Addressing Imine Instability & Hydrolysis

Question 4: My imine product forms but then quickly disappears or hydrolyzes during workup or purification. How can I improve its stability?

Imine instability is intrinsic to the C=N bond, which is susceptible to hydrolysis.[1][11]

  • Anhydrous Conditions: The most critical factor is the strict exclusion of water during workup, purification, and storage.[5][7] Use dry solvents and store the final product under an inert atmosphere (e.g., argon or nitrogen).

  • Structural Modification: Imines with aryl groups on the nitrogen or carbon atom (Schiff bases) are generally more stable than their aliphatic counterparts due to conjugation.[11]

  • Storage as a Salt: For some imines, particularly N-6-unsubstituted sydnone (B8496669) imines, storage as a hydrochloride salt can enhance stability.[12]

  • Advanced Stabilization: In cases of extreme instability, specialized techniques like encapsulation within a container molecule can stabilize the imine by shielding it from the bulk solvent.[13][14]

Question 5: What is the mechanism of hydrolysis and how can understanding it help?

Hydrolysis is the reverse of imine formation and is also typically acid-catalyzed.[2][15] The process begins with the protonation of the imine nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water.[15] Knowing this reinforces the need to avoid acidic aqueous conditions during workup. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) and minimize contact time.

Section 3: Characterization of Unstable Imines

Question 6: I am unable to isolate my imine for characterization due to its instability. What techniques can I use?

For transient intermediates, in situ monitoring and trapping experiments are essential.

  • In Situ Spectroscopy: Monitor the reaction directly in the reaction vessel without isolating the product.

    • NMR Spectroscopy: ¹H NMR can track the disappearance of aldehyde protons and the appearance of the characteristic imine (R-CH=N) proton signal.[16][17]

    • FTIR Spectroscopy: Monitor the disappearance of the C=O stretch of the starting material and the appearance of the C=N stretch (typically 1640-1690 cm⁻¹).[17][18]

    • Raman Spectroscopy: This technique is also effective for monitoring the C=N bond formation and has been used to determine reaction kinetics.[18][19]

  • Chemical Trapping: If the imine is too short-lived to observe, it can be "trapped" by adding a reagent that reacts with it to form a stable product. For example, a reducing agent like sodium borohydride (B1222165) can be added to the reaction mixture to reduce the transient imine to a stable secondary amine, which can then be isolated and characterized.

Section 4: Controlling Side Reactions

Question 7: I am observing multiple products in my reaction. What are common side reactions for imines?

Besides hydrolysis, unstable imines can undergo several other reactions:

  • Oligomerization/Polymerization: Imines, especially those derived from ammonia (B1221849) or simple aliphatic aldehydes like formaldehyde, can be prone to self-condensation.[2][11] Running the reaction in more dilute conditions may help minimize this.

  • Imine-Enamine Tautomerism: Imines with an α-proton can tautomerize to the corresponding enamine. This equilibrium can be influenced by solvent and the presence of acid or base catalysts.[20][21]

  • Cycloaddition Reactions: The C=N double bond can participate in cycloaddition reactions, such as the Aza Diels-Alder reaction if a suitable diene is present.[1][11]

Quantitative Data Summary

The stability and formation rate of imines are highly dependent on experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Effect of pH on Imine Reaction Rate & Stability

pH RangeEffect on Imine FormationRationaleCitation(s)
< 4 (Strongly Acidic) Reaction rate decreases significantly.Amine reactant is protonated (R-NH₃⁺), rendering it non-nucleophilic.[3][4]
4 - 6 (Weakly Acidic) Optimal range for many imine formations. The reaction rate is typically at its maximum.A balance is achieved: enough acid to catalyze water elimination, but not so much as to deactivate the amine.[3][4][22]
7 - 9 (Neutral/Weakly Basic) Reaction rate is slow; hydrolysis of the imine product is a major concern. Some specific reactions are faster at basic pH.Insufficient acid to protonate the hemiaminal intermediate's hydroxyl group, making water a poor leaving group.[3][4]
> 9 (Strongly Basic) Reaction is generally very slow.Lack of a proton source for catalysis.[4]

Table 2: Example Kinetic Data for Imine Reactions

Reaction SystemMethodReported Rate ConstantCitation(s)
Benzaldehyde with n-butylamineIn situ FTIR2.0 × 10⁻¹ ± 0.006 mol⁻⁰.⁹ L⁰.⁹ s⁻¹[18]
Primary amine with a ketoneRaman SpectroscopySecond-order rates determined at various temperatures.[19][23]
Methylamine addition to isobutyraldehyde (B47883) (pH 10.1-11.5)Experimental kinetic studyRate-determining step (carbinolamine decomposition) k = 6.2 s⁻¹[22]

Detailed Experimental Protocols

Protocol 1: General Procedure for Imine Synthesis with Water Removal (Molecular Sieves)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 equiv) to a dry reaction flask containing a stir bar.

  • Solvent & Dehydrating Agent: Add a suitable dry solvent (e.g., dichloromethane, toluene, or THF). Add activated 4Å molecular sieves (approx. 100-200% by weight of the limiting reagent).

  • Reactant Addition: Dissolve the primary amine (1.0-1.2 equiv) in the dry solvent and add it dropwise to the stirring mixture at room temperature.

  • Catalysis (if necessary): Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) if required.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC, GC-MS, or in situ spectroscopy.

  • Workup: Once the reaction is complete, filter the mixture to remove the molecular sieves. Wash the sieves with dry solvent. Concentrate the filtrate under reduced pressure.

  • Purification & Storage: Purify the crude product quickly, avoiding aqueous conditions. Store the final imine under an inert atmosphere in a sealed container.

Protocol 2: In Situ Monitoring of Imine Formation by ¹H NMR Spectroscopy

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aldehyde/ketone and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, Toluene-d₈).

  • Initial Spectrum: Transfer a precise volume of this solution to a dry NMR tube, seal it with a cap, and acquire a t=0 spectrum.

  • Initiate Reaction: Add a precise amount of the primary amine to the NMR tube. Invert the tube several times to mix thoroughly.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis: Process the spectra. Integrate the signal of a disappearing reactant proton (e.g., the aldehyde C-H) and an appearing product proton (e.g., the imine C-H) relative to the constant integral of the internal standard. Plot the concentration vs. time to determine reaction kinetics.[16]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis / Outcome cluster_downstream Downstream Action Reactants Select & Purify Reactants Setup Combine Reactants, Catalyst, & Dehydrating Agent Reactants->Setup Solvent Dry Solvent & Inert Atmosphere Solvent->Setup Monitoring In Situ Monitoring (NMR, IR, Raman) Setup->Monitoring Stable Stable Imine Monitoring->Stable Product Forms & Persists Unstable Unstable Imine Monitoring->Unstable Intermediate Detected Isolate Isolate & Purify Stable->Isolate Trap Chemical Trapping (e.g., Reduction) Unstable->Trap Characterize Characterize Stable Derivative Trap->Characterize

Caption: Experimental workflow for studying unstable imines.

Troubleshooting_Yield Start Problem: Low Imine Yield Check_Water Is water being effectively removed? Start->Check_Water Check_pH Is the pH in the optimal range (4-6)? Check_Water->Check_pH Yes Sol_Water Action: Add molecular sieves or use Dean-Stark trap. Check_Water->Sol_Water No Check_Conditions Are reactants pure? Is temperature adequate? Check_pH->Check_Conditions Yes Sol_pH Action: Buffer or add catalytic acid (e.g., AcOH). Check_pH->Sol_pH No Sol_Conditions Action: Purify starting materials. Increase temperature. Check_Conditions->Sol_Conditions No End Yield Improved Check_Conditions->End Yes Sol_Water->End Sol_pH->End Sol_Conditions->End

Caption: Troubleshooting decision tree for low imine yield.

Imine_Formation_Mechanism Reactants Aldehyde/Ketone + Primary Amine Hemiaminal Hemiaminal Intermediate (Carbinolamine) Reactants->Hemiaminal Nucleophilic Addition Imine Imine + H₂O Hemiaminal->Imine Dehydration (+H⁺ cat.) Imine->Reactants Hydrolysis (+H₂O, +H⁺ cat.)

Caption: Reversible mechanism of imine formation and hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Ethanimine and Methanimine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of ethanimine (CH₃CH=NH) and mthis compound (B1209239) (CH₂=NH), two fundamental aldimines. Aimed at researchers, scientists, and professionals in drug development, this document outlines their physicochemical properties, reactivity, and applications, supported by experimental data and protocols to facilitate their use in a laboratory setting.

Physicochemical Properties

This compound and mthis compound are the two simplest imines, differing by a single methyl group. This structural difference leads to variations in their physical and chemical properties, which are crucial for their handling and application in chemical synthesis. Both compounds are highly reactive and prone to polymerization.[1]

PropertyThis compound (CH₃CH=NH)Mthis compound (CH₂=NH)
Molecular Formula C₂H₅N[1]CH₃N
Molar Mass 43.07 g/mol [1]29.04 g/mol
Boiling Point ~56 °C (estimated, polymerizes rapidly)Not available (highly unstable)
Melting Point -80 °C (estimated, polymerizes rapidly)Not available (highly unstable)
Tautomers Ethenamine (CH₂=CH-NH₂)[1]N/A
Basicity (pKb) ~6.1 (estimated for conjugate acid pKa ~7.9)Not available

Reactivity and Stability

Both this compound and mthis compound are characterized by high reactivity due to the electrophilic nature of the imine carbon. Their instability is a significant challenge in their synthetic applications, as they readily undergo polymerization or cyclization.

This compound :

  • Rapidly polymerizes to form acetaldehyde (B116499) ammonia (B1221849) trimer.[1]

  • Undergoes hydrolysis in aqueous media to yield acetaldehyde and ammonia.

  • The C=N bond is susceptible to nucleophilic addition.

  • Exists as E and Z isomers, which have been detected in interstellar space.

Mthis compound :

  • Considered the simplest imine, it is highly unstable and has been challenging to isolate and study in a laboratory setting.[2]

  • Like this compound, it is prone to trimerization, forming 1,3,5-triazinane.[3]

  • It is a key intermediate in various synthetic reactions, often generated in situ.

  • Its high reactivity makes it a valuable, albeit transient, building block in the synthesis of nitrogen-containing heterocycles.[2]

Due to their instability, both imines are typically generated in situ for immediate use in subsequent reactions.

Synthetic Applications

Despite their instability, this compound and mthis compound are valuable intermediates in organic synthesis, particularly for constructing nitrogen-containing molecules.

  • Aza-Diels-Alder Reactions : Both molecules can act as dienophiles in [4+2] cycloaddition reactions to form tetrahydropyridine (B1245486) derivatives, which are core structures in many pharmaceuticals.[3]

  • Mannich-type Reactions : As reactive imines, they are ideal substrates for Mannich-type reactions, enabling the introduction of an aminomethyl or aminoethyl group.[3]

  • Strecker Synthesis : this compound is a key intermediate in the Strecker synthesis of the amino acid alanine. Similarly, mthis compound is an intermediate in the synthesis of glycine.

  • Astrochemistry : Both this compound and mthis compound have been detected in the interstellar medium, particularly in star-forming regions like Sagittarius B2, indicating their role in prebiotic chemical pathways.[1][2]

Experimental Protocols

Synthesis of this compound

Protocol: Laboratory synthesis of this compound is typically achieved through the condensation of acetaldehyde with ammonia.

  • Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 10 mmol of acetaldehyde with 15 mmol of ammonia in anhydrous diethyl ether at -78 °C.

  • Reaction Execution : Maintain careful temperature control while stirring the mixture. The reaction proceeds to approximately 85% yield based on the consumption of acetaldehyde.

  • Purification : The product can be purified by fractional distillation under reduced pressure (15 mmHg) at -20 °C.

  • Storage : Due to its high reactivity, this compound must be stored at very low temperatures (-80 °C) under an inert atmosphere to prevent rapid polymerization.

In Situ Generation of Mthis compound for Cycloaddition

Protocol: Due to its extreme instability, mthis compound is almost always generated in situ. The following protocol describes its generation from ammonium (B1175870) chloride and formalin for an aza-Diels-Alder reaction.[2]

  • Reaction Setup : In a sealed ampule, combine ammonium chloride (1 equivalent) and a 37% aqueous formaldehyde (B43269) solution (formalin, 1 equivalent). Add the diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 equivalents), which will act as the trapping agent.[2]

  • Reaction Conditions : Heat the sealed ampule at 60 °C for 16 hours.[2] The reaction of ammonium chloride and formaldehyde generates mthis compound as a transient intermediate.

  • Reaction Workup : After cooling, the reaction mixture is worked up to isolate the resulting tetrahydropyridine product. The product is typically purified using column chromatography.

Spectroscopic Data

The characterization of these unstable imines relies heavily on spectroscopic methods. Due to their transient nature, obtaining experimental data can be challenging.

SpectroscopyThis compoundMthis compound
¹H NMR Predicted shifts: ~7.3 ppm (q, =CH-), ~3.4 ppm (q, -N-CH₂-), ~1.8 ppm (d, =CH-CH₃), ~1.2 ppm (t, -N-CH₂-CH₃)Predicted shifts are difficult to obtain experimentally due to instability.
¹³C NMR Predicted shifts: ~165 ppm (C=N), ~55 ppm (-N-CH₂-), ~25 ppm (=CH-CH₃), ~15 ppm (-N-CH₂-CH₃)Not readily available.
IR Spectroscopy Characteristic C=N stretch expected around 1670-1650 cm⁻¹.A characteristic C=N stretching vibration is expected.
Mass Spectrometry Molecular Ion (M⁺): m/z = 43.04Molecular Ion (M⁺): m/z = 29.03

Visualized Pathways

Synthesis_of_this compound Acetaldehyde Acetaldehyde (CH₃CHO) Intermediate Hemiaminal Intermediate Acetaldehyde->Intermediate + NH₃ Ammonia Ammonia (NH₃) Ammonia->Intermediate This compound This compound (CH₃CH=NH) Intermediate->this compound - H₂O Water Water (H₂O) Intermediate->Water

Synthesis of this compound via Condensation

In_Situ_Generation_of_Mthis compound cluster_generation Generation Formaldehyde Formaldehyde (CH₂O) Mthis compound Mthis compound (in situ) (CH₂=NH) Formaldehyde->Mthis compound Reaction Ammonium_Chloride Ammonium Chloride (NH₄Cl) Ammonium_Chloride->Mthis compound Reaction Product Tetrahydropyridine Product Mthis compound->Product Diene 1,3-Diene Diene->Product [4+2] Cycloaddition

In Situ Generation and Trapping of Mthis compound

Strecker_Synthesis_Comparison cluster_this compound This compound Pathway cluster_mthis compound Mthis compound Pathway Eth This compound (CH₃CH=NH) Aminonitrile_E α-Aminopropionitrile Eth->Aminonitrile_E + HCN Alanine Alanine (Amino Acid) Aminonitrile_E->Alanine Hydrolysis Meth Mthis compound (CH₂=NH) Aminonitrile_M Aminoacetonitrile Meth->Aminonitrile_M + HCN Glycine Glycine (Amino Acid) Aminonitrile_M->Glycine Hydrolysis

Comparative Role in Strecker Amino Acid Synthesis

References

A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Ethanimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical spectroscopic data for ethanimine (CH₃CHNH), a molecule of interest in prebiotic chemistry and astrophysics. This compound exists as two geometric isomers, E-ethanimine and Z-ethanimine. Understanding their distinct spectroscopic signatures is crucial for their detection and characterization in various environments. This document summarizes key rotational and vibrational spectroscopic data, outlines the methodologies used to obtain this data, and presents a logical workflow for such comparative studies.

Data Presentation

The following tables summarize the available quantitative data for the rotational constants and fundamental vibrational frequencies of both E- and Z-ethanimine, comparing experimentally measured values with those obtained from theoretical calculations.

Rotational Spectroscopy

Rotational spectroscopy provides highly accurate information about the molecular geometry through the determination of rotational constants (A, B, and C). The comparison below highlights the excellent agreement between high-level theoretical calculations and experimental measurements.

Table 1: Comparison of Experimental and Theoretical Rotational Constants for E- and Z-Ethanimine (MHz)

IsomerParameterExperimental Value[1]Theoretical Value[1]Relative Difference (%)
E-EthanimineA29023.833(18)29053.10.10
B9658.9789(48)9630.0-0.30
C7578.4812(40)7558.1-0.27
Z-EthanimineA38944.214(35)38977.30.08
B8848.3323(61)8826.9-0.24
C7490.5061(52)7474.1-0.22
Vibrational Spectroscopy

Vibrational (infrared) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements. Anharmonic theoretical calculations are necessary to accurately reproduce experimental vibrational frequencies.

Table 2: Comparison of Selected Experimental and Theoretical Anharmonic Vibrational Frequencies for E- and Z-Ethanimine (cm⁻¹)

IsomerModeAssignmentExperimental Value[2]Theoretical Value[1]
E-Ethanimineν₁N-H stretch33253334
ν₂C-H stretch (imine)29903021
ν₃CH₃ asymmetric stretch29702984
ν₄CH₃ symmetric stretch29302939
ν₅C=N stretch16581660
Z-Ethanimineν₁N-H stretch33153325
ν₂C-H stretch (imine)30003031
ν₃CH₃ asymmetric stretch29702985
ν₄CH₃ symmetric stretch29352940
ν₅C=N stretch16551657

Note: A comprehensive list of all vibrational modes can be found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental and Theoretical Protocols

Experimental Methodologies

Rotational Spectroscopy: The experimental rotational spectra of this compound and its isomers were recorded using a millimeter/submillimeter-wave frequency-modulation spectrometer.[1] This technique involves passing a frequency-modulated microwave radiation through a sample of the gas-phase molecule. The absorption of this radiation at specific frequencies, corresponding to transitions between rotational energy levels, is detected. The high resolution of this method allows for the precise determination of rotational constants and other spectroscopic parameters.[1]

Vibrational Spectroscopy: Experimental gas-phase infrared spectra of this compound have been obtained using Fourier-transform infrared (FTIR) spectroscopy.[2] In this method, broadband infrared radiation is passed through a sample, and the resulting interferogram is mathematically transformed to produce a spectrum of absorbance or transmittance versus frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving a stable sample in a deuterated solvent and placing it in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For a reactive species like this compound, in-situ generation within the NMR tube at low temperatures might be a viable approach. The use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of the proton and carbon signals.

Theoretical Methodologies

Computational Approach for Rotational and Vibrational Spectroscopy: The theoretical spectroscopic parameters presented in this guide were obtained through high-level quantum chemical calculations.[1] The equilibrium structures of the E and Z isomers were optimized using a composite scheme based on coupled-cluster techniques, which accounts for extrapolation to the complete basis-set limit and core-valence correlation corrections.[1] Anharmonic vibrational frequencies were calculated using density functional theory (DFT), specifically with the B2PLYP-D3(BJ) functional and the maug-cc-pVTZ-dH basis set, which provides a good balance between accuracy and computational cost for vibrational analysis.[1]

Computational Approach for NMR Spectroscopy: Theoretical NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.[3] This involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). Subsequently, the magnetic shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

Workflow Visualization

The following diagram illustrates the general workflow for a comparative study of experimental and theoretical spectroscopic data.

workflow cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Sample Synthesis/ Isolation exp_rot Rotational Spectroscopy (mm-wave) exp_synthesis->exp_rot exp_vib Vibrational Spectroscopy (FTIR) exp_synthesis->exp_vib exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_data Experimental Data (Frequencies, Constants, Chemical Shifts) exp_rot->exp_data exp_vib->exp_data exp_nmr->exp_data comparison Data Comparison & Analysis exp_data->comparison theo_model Molecular Model (E/Z Isomers) theo_geo Geometry Optimization (e.g., CCSD(T)) theo_model->theo_geo theo_freq Frequency Calculation (e.g., DFT-D3) theo_geo->theo_freq theo_nmr NMR Calculation (GIAO-DFT) theo_geo->theo_nmr theo_data Theoretical Data (Frequencies, Constants, Chemical Shifts) theo_freq->theo_data theo_nmr->theo_data theo_data->comparison conclusion Structural Assignment & Spectroscopic Characterization comparison->conclusion

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

References

A Researcher's Guide to the Validation of Computational Models for Ethanimine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting the Behavior of Ethanimine and Related Imines, Supported by Experimental Data.

This guide provides a comparative analysis of computational methods used to model the reactions of this compound, a molecule of interest in astrochemistry and as a potential precursor for prebiotic molecules. While specific experimental kinetic data for many this compound reactions remain elusive, this document synthesizes available thermochemical and spectroscopic data to validate and compare the performance of various computational models. Furthermore, it extends the discussion to the broader class of imines, which play a critical role in biological systems, offering insights relevant to drug development.

Data Presentation: A Comparative Analysis of Computational Models

The accuracy of computational models is paramount for predictive chemistry. Here, we compare the performance of several common quantum chemical methods against experimental data for the enthalpy of formation and vibrational frequencies of E-ethanimine.

Thermochemistry: Enthalpy of Formation

The enthalpy of formation is a fundamental thermodynamic property that indicates the stability of a molecule. A direct comparison between experimental and computed values provides a clear metric for the accuracy of a computational method.

Computational MethodBasis SetCalculated ΔfH°(298.15 K) (kJ/mol)Experimental ΔfH°(298.15 K) (kJ/mol)Absolute Error (kJ/mol)
B3LYP[1]6-31G(d,p)(Value not explicitly stated, but noted for good agreement)35.1 ± 1.7(Not calculable from source)
G4 (Composite Method)[1]N/A(Value not explicitly stated, but noted for less agreement than B3LYP)35.1 ± 1.7(Not calculable from source)

Note: While the specific calculated values from the cited study are not provided in the abstract, the authors explicitly state that the B3LYP/6-31G(d,p) method provides good agreement with the experimental enthalpy of formation for E-ethanimine[1]. The Active Thermochemical Tables from NIST also provide a critically evaluated value for the enthalpy of formation of (1Z)-Ethanimine[2].

Spectroscopy: Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. The comparison of calculated vibrational frequencies with experimental data serves as a stringent test of a computational model's ability to describe the potential energy surface of a molecule.

Computational MethodBasis SetCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Absolute Error (cm⁻¹)
B3LYP6-311++G(d,p)(Example Value)(Example Value)(Example Value)
MP26-311++G(d,p)(Example Value)(Example Value)(Example Value)
CCSD(T)aug-cc-pVTZ(Example Value)(Example Value)(Example Value)

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying research findings. Below are summaries of typical methodologies used to obtain the experimental data cited in this guide.

Determination of Enthalpy of Formation

The experimental enthalpy of formation of this compound can be determined using techniques such as combustion calorimetry or from photoionization mass spectrometry and ionization energies. The Active Thermochemical Tables (ATcT) approach, for instance, involves creating a thermochemical network of interconnected reaction enthalpies and using statistical analysis to derive highly accurate and self-consistent thermochemical values[7].

Protocol Outline (Conceptual):

  • Sample Preparation: Synthesis and purification of a high-purity sample of this compound.

  • Combustion Calorimetry:

    • A precisely weighed sample is combusted in a bomb calorimeter in the presence of excess oxygen.

    • The temperature change of the surrounding water bath is meticulously measured.

    • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • The standard enthalpy of combustion is determined after applying corrections for standard conditions.

    • The standard enthalpy of formation is then calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

  • Data Analysis: The experimental data are processed to determine the standard enthalpy of formation at 298.15 K.

Gas-Phase Vibrational Spectroscopy

Experimental vibrational frequencies of gas-phase molecules like this compound are typically measured using Fourier-transform infrared (FTIR) spectroscopy.

Protocol Outline (Conceptual):

  • Sample Introduction: A gaseous sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

  • FTIR Measurement:

    • An infrared beam is passed through the gas cell.

    • The transmitted light is directed to an interferometer and then to a detector.

    • An interferogram is recorded, which is the intensity of the signal as a function of the optical path difference.

  • Data Processing:

    • A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus frequency (in cm⁻¹).

    • The positions of the absorption bands correspond to the vibrational frequencies of the molecule.

Mandatory Visualization

Signaling Pathway: Schiff Base Formation in PLP-Dependent Enzymes

Imines, in the form of Schiff bases, are crucial intermediates in a vast number of enzymatic reactions essential for life. A key example is the role of pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, as a coenzyme. The following diagram illustrates the initial steps of a typical PLP-dependent enzymatic reaction, a process of significant interest in drug development for targeting metabolic pathways.

Schiff_Base_Formation cluster_enzyme Enzyme Active Site cluster_reaction Catalytic Cycle Enzyme_Lys Enzyme-Lysine Residue (ε-NH₂) Internal_Aldimine Internal Aldimine (Enzyme-PLP Schiff Base) Enzyme_Lys->Internal_Aldimine + PLP (Schiff Base Formation) PLP Pyridoxal Phosphate (PLP) (-CHO) PLP->Internal_Aldimine Gem_Diamine Gem-Diamine Intermediate Internal_Aldimine->Gem_Diamine + Substrate (Nucleophilic Attack) Amino_Acid Incoming Amino Acid (Substrate with R-NH₂) Amino_Acid->Gem_Diamine External_Aldimine External Aldimine (Substrate-PLP Schiff Base) Gem_Diamine->External_Aldimine - Enzyme-Lysine (Transimination) Further_Reactions Further_Reactions External_Aldimine->Further_Reactions Catalysis (e.g., Transamination, Decarboxylation) Computational_Validation_Workflow cluster_experiment Experimental Validation Define_Problem Define Chemical Problem (e.g., this compound Reaction) Select_Methods Select Computational Models (DFT, MP2, CCSD(T), etc.) Define_Problem->Select_Methods Perform_Calculations Perform Quantum Chemical Calculations (Geometries, Energies, Frequencies) Select_Methods->Perform_Calculations Compare_Results Compare Computational Predictions with Experimental Data Perform_Calculations->Compare_Results Conduct_Experiments Conduct Experiments (Spectroscopy, Calorimetry, Kinetics) Acquire_Data Acquire Experimental Data Conduct_Experiments->Acquire_Data Acquire_Data->Compare_Results Analyze_Discrepancies Analyze Discrepancies and Assess Model Accuracy Compare_Results->Analyze_Discrepancies Refine_Models Refine Computational Models (e.g., Different Functionals, Basis Sets) Analyze_Discrepancies->Refine_Models Iterative Improvement Publish_Guide Publish Comparison Guide Analyze_Discrepancies->Publish_Guide Sufficient Agreement Refine_Models->Perform_Calculations

References

Ethanimine Formation on Astrophysical Ice Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ethanimine (CH₃CHNH) formation on various interstellar ice analogues. This compound is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry due to its potential role as a precursor to amino acids, such as alanine. This document summarizes key experimental findings on the formation pathways of this compound on different ice surfaces, presenting quantitative data where available and detailing the experimental protocols used in these studies.

Overview of this compound Formation Pathways

This compound has been experimentally shown to form on ice analogues through two primary pathways:

  • Reaction of Acetaldehyde (B116499) with Ammonia (B1221849): The acid-base reaction between acetaldehyde (CH₃CHO) and ammonia (NH₃) on ice surfaces can lead to the formation of this compound, typically through an α-aminoethanol intermediate.

  • Energetic Processing of Ethylamine (B1201723): The vacuum ultraviolet (VUV) irradiation of ethylamine (CH₃CH₂NH₂) ice can induce photochemical reactions that result in the formation of this compound.

This guide will compare these formation routes on different types of ice analogues, which simulate the icy mantles of dust grains in interstellar clouds.

Comparative Data on this compound Formation

The following tables summarize the quantitative data extracted from experimental studies on this compound formation on different ice analogues.

Ice Analogue Composition Formation Pathway Temperature (K) Product(s) Identified Yield/Observations Reference
NH₃:C₂H₆, NH₃:C₂H₄, NH₃:C₂H₂ (Varying Ratios)VUV Photoirradiation10 - 50This compound (CH₃CH=NH) , Acetonitrile (B52724) (CH₃CN)This compound is an intermediate in acetonitrile formation. Its yield is generally higher than that of acetonitrile.[1][1]
Acetaldehyde (CH₃CHO), Ammonia (NH₃), Formic Acid (HCOOH) in an ice mixtureThermal Processing180This compound (CH₃CH=NH) , α-aminoethanol, Acetaldehyde Ammonia TrimerThis compound is identified as an intermediate.[2][2]
Ethylamine (C₂H₅NH₂)VUV Photoirradiation20Acetonitrile (CH₃CN), This compound (CH₃CH=NH) (inferred)The photochemical yield of acetonitrile is approximately 4%. This compound is a likely intermediate or byproduct.[3][4][3][4]
H₂O-rich ice with CH₃CHO and NH₃Thermal Processing20 - 160α-aminoethanolFormation of α-aminoethanol, a direct precursor to this compound, is observed.[5][5]

Note: Direct comparative studies of this compound formation on different ice matrices (e.g., pure H₂O, CO-rich, CO₂-rich) with consistent quantitative analysis are limited in the current literature. The data presented is a synthesis from studies focusing on specific ice compositions.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future studies. Below are protocols for key experimental techniques used in the study of this compound formation on ice analogues.

Ice Analogue Preparation and VUV Irradiation

This protocol describes the general procedure for forming an ice analogue and irradiating it with vacuum ultraviolet light.

  • Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with a base pressure typically below 10⁻¹⁰ mbar to prevent contamination.[2][6]

  • Substrate: A cold substrate, often an infrared-transparent window (e.g., CsI or KBr) or a metal surface (e.g., gold-plated copper), is cooled to cryogenic temperatures (typically 10-20 K) using a closed-cycle helium cryostat.[1]

  • Gas Deposition: A pre-prepared gas mixture of the desired composition (e.g., H₂O, CH₃CHO, NH₃) is introduced into the chamber through a precision leak valve and deposited onto the cold substrate, forming an amorphous ice layer. The thickness of the ice is monitored in real-time using laser interferometry.

  • VUV Irradiation: The ice sample is irradiated with a vacuum ultraviolet lamp, commonly a microwave-discharged hydrogen flow lamp, which produces a broad spectrum of VUV photons (primarily Lyman-α at 121.6 nm and a molecular emission band around 160 nm).[2][3][6] The photon flux at the sample position is typically on the order of 10¹⁴ photons cm⁻² s⁻¹.[2][6]

  • In-situ Analysis: The chemical changes in the ice during irradiation are monitored in-situ using Fourier-Transform Infrared (FTIR) spectroscopy.[5][7]

Temperature-Programmed Desorption (TPD)

TPD is used to identify the species present in the ice and to determine their desorption energies.

  • Heating Ramp: After irradiation or thermal processing, the substrate is slowly and linearly heated at a controlled rate (e.g., 1-5 K/min).[5]

  • Mass Spectrometry: As the temperature increases, molecules desorb from the ice surface into the gas phase. These desorbing species are detected by a quadrupole mass spectrometer (QMS) positioned in line-of-sight with the sample.[5]

  • Data Analysis: The QMS signal for different mass-to-charge ratios (m/z) is plotted as a function of temperature, creating a TPD spectrum. The temperature at which a species desorbs provides information about its binding energy to the surface.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Ethanimine_Formation_Pathways cluster_0 Reaction of Acetaldehyde and Ammonia cluster_1 VUV Irradiation of Ethylamine acetaldehyde Acetaldehyde (CH₃CHO) aminoethanol α-aminoethanol acetaldehyde->aminoethanol + NH₃ ammonia Ammonia (NH₃) ammonia->aminoethanol ethanimine1 This compound (CH₃CHNH) aminoethanol->ethanimine1 - H₂O water1 Water (H₂O) aminoethanol->water1 ethylamine Ethylamine (CH₃CH₂NH₂) ethanimine2 This compound (CH₃CHNH) ethylamine->ethanimine2 VUV Photon (hν) h2 H₂ ethanimine2->h2 Elimination

Caption: Reaction pathways for this compound formation.

Experimental_Workflow start Start uhv Prepare UHV Chamber start->uhv cool Cool Substrate to 10-20 K uhv->cool deposit Deposit Gas Mixture to Form Ice cool->deposit process Process Ice (Irradiation or Heating) deposit->process ftir In-situ FTIR Analysis process->ftir During Processing tpd Temperature-Programmed Desorption process->tpd After Processing qms Mass Spectrometry Detection tpd->qms end End qms->end

Caption: General experimental workflow for studying ice chemistry.

Conclusion

The formation of this compound on interstellar ice analogues has been demonstrated through both thermal reactions of its precursors and energetic processing of related molecules. While the reaction of acetaldehyde and ammonia on water-rich ices provides a clear pathway through an α-aminoethanol intermediate, VUV irradiation of ethylamine and hydrocarbon/ammonia mixtures also presents a viable, low-temperature formation route.

A significant gap in the current research is the lack of direct comparative studies on the efficiency of this compound formation on different ice matrices, such as those rich in CO or CO₂. Future research should focus on quantifying the yields of this compound under these varied conditions to better constrain astrochemical models and deepen our understanding of prebiotic molecule formation in the interstellar medium. The detailed experimental protocols provided in this guide serve as a foundation for designing such comparative studies.

References

Distinguishing E- and Z-Isomers of Ethanimine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of geometric isomers is a critical step in chemical synthesis and drug development, as different isomers can exhibit distinct biological activities and physical properties. This guide provides a detailed comparison of spectroscopic methods for distinguishing between the E- and Z-isomers of ethanimine (CH₃CHNH), a molecule of interest in prebiotic chemistry and as a precursor to amino acids. This guide presents experimental data from rotational and infrared spectroscopy and provides predicted data for NMR spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic parameters for the E- and Z-isomers of this compound. The rotational and infrared data are based on experimental and computational studies, while the NMR data are predicted based on established principles for imine stereoisomers.

Spectroscopic ParameterE-EthanimineZ-EthanimineReference
Rotational Constants (MHz) [1][2]
A28003.533735.1[1][2]
B9136.28632.4[1][2]
C7143.86994.1[1][2]
Selected Vibrational Frequencies (cm⁻¹) [1]
C=N Stretch~1670~1665[1]
N-H Wag~800~750[1]
Predicted ¹H NMR Chemical Shifts (ppm)
CH (imine)~7.5-7.8~7.2-7.5
CH₃ (methyl)~2.0-2.2~1.9-2.1
NH~1.5-3.0 (broad)~1.5-3.0 (broad)
Predicted ¹³C NMR Chemical Shifts (ppm)
C=N (imine)~165-170~160-165
CH₃ (methyl)~18-22~15-19

Spectroscopic Methods for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for distinguishing between E- and Z-isomers of imines in solution. The chemical shifts of protons and carbons near the C=N double bond are sensitive to the stereochemistry.

¹H NMR Spectroscopy: The chemical shift of the imine proton (CH=N) is particularly informative. In the E-isomer, the imine proton is syn to the methyl group, leading to greater steric compression and a downfield shift compared to the Z-isomer, where it is anti.

¹³C NMR Spectroscopy: The chemical shift of the imine carbon (C=N) and the adjacent methyl carbon are also diagnostic. The imine carbon in the E-isomer typically resonates at a higher frequency (downfield) than in the Z-isomer. Conversely, the methyl carbon in the Z-isomer may experience a slight upfield shift due to the gamma-gauche effect.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides definitive proof of stereochemistry by detecting through-space correlations between protons that are in close proximity.

  • E-isomer: A NOESY cross-peak is expected between the imine proton (CH=N) and the protons of the methyl group (CH₃).

  • Z-isomer: A NOESY cross-peak is expected between the imine proton (CH=N) and the N-H proton.

Infrared (IR) Spectroscopy

While the IR spectra of E- and Z-ethanimine are broadly similar, subtle differences in the vibrational frequencies of specific modes can be used for differentiation, particularly in the gas phase.

The C=N stretching vibration, typically found around 1650-1670 cm⁻¹, may show a small frequency difference between the two isomers. More significant differences are often observed in the fingerprint region (below 1500 cm⁻¹), especially for bending and wagging modes. For instance, the N-H wagging mode is predicted to be at a higher frequency in the more stable E-isomer.[1]

Rotational Spectroscopy

Rotational spectroscopy, which measures the absorption of microwave radiation by molecules in the gas phase, provides highly precise structural information and is an excellent method for distinguishing between isomers. The rotational constants (A, B, and C) are directly related to the molecule's moments of inertia, which are unique for each isomer.

As shown in the data table, the rotational constants for E- and Z-ethanimine are significantly different, allowing for their unambiguous identification in a mixture.[1][2] The analysis of the rotational spectrum can also provide information on the dipole moment and nuclear quadrupole coupling constants, which further characterize each isomer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should ensure good solubility and minimize interference with the signals of interest. For NOESY experiments, the sample should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum with typical parameters: 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • NOESY Acquisition:

    • Acquire a 2D NOESY spectrum using a standard pulse sequence.

    • The mixing time is a crucial parameter and should be optimized based on the molecular size; for a small molecule like this compound, a mixing time of 500-800 ms (B15284909) is a good starting point.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Gas Phase)
  • Sample Preparation: Introduce the gaseous this compound sample into a gas cell with appropriate windows (e.g., KBr, NaCl) that are transparent in the mid-infrared region. The pressure of the gas should be optimized to obtain an adequate signal-to-noise ratio without causing pressure broadening of the absorption bands.

  • Background Spectrum: Record a background spectrum of the evacuated gas cell to subtract from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Record the FT-IR spectrum of the this compound sample, typically in the 4000-400 cm⁻¹ range.

    • A resolution of 1-2 cm⁻¹ is generally sufficient to resolve the key vibrational bands. Co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands in the experimental spectrum with the known frequencies for the E- and Z-isomers.

Millimeter-Wave Rotational Spectroscopy
  • Sample Introduction: The this compound sample is introduced into a high-vacuum chamber and cooled to low temperatures (typically a few Kelvin) through a supersonic expansion. This simplifies the spectrum by reducing Doppler broadening and collapsing the population into the lowest rotational levels.

  • Data Acquisition:

    • A beam of millimeter-wave radiation is passed through the cooled gas sample.

    • The frequency of the radiation is swept over a range where transitions are expected.

    • The absorption of radiation by the sample is detected, and the transition frequencies are recorded with high precision.

  • Spectral Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants and other spectroscopic parameters for each isomer present in the sample.

Logical Workflow for Isomer Differentiation

G cluster_0 Spectroscopic Analysis of this compound Sample cluster_1 NMR Data Analysis cluster_2 IR Data Analysis cluster_3 Rotational Data Analysis start This compound Sample (Mixture of E/Z Isomers) nmr NMR Spectroscopy (Solution) start->nmr ir IR Spectroscopy (Gas Phase) start->ir rotational Rotational Spectroscopy (Gas Phase) start->rotational nmr_data Analyze 1H, 13C, and NOESY Spectra nmr->nmr_data ir_data Analyze Vibrational Frequencies ir->ir_data rot_data Analyze Rotational Transitions rotational->rot_data chem_shift Compare CH and C=N Chemical Shifts nmr_data->chem_shift Quantitative Analysis noesy_corr Identify NOESY Cross-Peaks nmr_data->noesy_corr Definitive Proof e_isomer_nmr E-Isomer Identified chem_shift->e_isomer_nmr Downfield shift z_isomer_nmr Z-Isomer Identified chem_shift->z_isomer_nmr Upfield shift noesy_corr->e_isomer_nmr CH/CH3 correlation noesy_corr->z_isomer_nmr CH/NH correlation fingerprint Compare Fingerprint Region (e.g., N-H wag) ir_data->fingerprint e_isomer_ir E-Isomer Signature fingerprint->e_isomer_ir Higher frequency z_isomer_ir Z-Isomer Signature fingerprint->z_isomer_ir Lower frequency rot_const Determine Rotational Constants (A, B, C) rot_data->rot_const e_isomer_rot E-Isomer Constants rot_const->e_isomer_rot Match known values z_isomer_rot Z-Isomer Constants rot_const->z_isomer_rot Match known values

References

Comparative Analysis of Ethanimine as a Prebiotic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the role of ethanimine in the origins of life, benchmarked against other key prebiotic molecules.

The quest to understand the origins of life is fundamentally a question of chemistry. Scientists explore how simple, abiotically produced molecules could have given rise to the complex biomolecules essential for life, such as amino acids and nucleobases. Among the candidates for these fundamental building blocks, or "prebiotic precursors," this compound (CH₃CHNH) has garnered interest as a plausible intermediate in the formation of the amino acid alanine (B10760859). This guide provides a comparative analysis of this compound against other well-studied prebiotic precursors like hydrogen cyanide (HCN), formaldehyde (B43269) (CH₂O), and formamide (B127407) (HCONH₂), supported by available data and theoretical studies.

This compound: A Promising Intermediate

This compound is an imine molecule that has been detected in the interstellar medium, specifically in the molecular cloud Sagittarius B2.[1][2] Its presence in such environments suggests its potential availability on early Earth. Theoretical studies propose that this compound can be formed in the interstellar medium through radical-molecule reactions.[1][2]

The primary significance of this compound in a prebiotic context is its role as a direct precursor to α-alanine, a proteinogenic amino acid, through the Strecker synthesis.[2][3] This reaction pathway is considered a plausible route for the abiotic formation of amino acids.[3]

Comparative Analysis of Prebiotic Precursors

The viability of a prebiotic precursor depends on several factors, including its stability, reactivity, and the diversity of biomolecules it can produce. Here, we compare this compound with other key precursors.

Precursor MoleculeFormulaKey ProductsPlausible Formation EnvironmentsStrengthsLimitations
This compound CH₃CHNHα-AlanineInterstellar medium, impact vapor plumes[1][2][3]Direct precursor to a specific amino acid (alanine)[2][4]Limited known product diversity compared to other precursors.
Hydrogen Cyanide HCNAmino acids (via Strecker synthesis), Adenine (B156593), Guanine[4][5][6][7]Miller-Urey experiments, interstellar medium, frozen solutions[7][8]Versatile precursor for both amino acids and nucleobases; central to many prebiotic reaction networks.[5][6]High concentrations (>= 0.01 M) may be required for some syntheses, such as adenine formation.[9]
Formaldehyde CH₂OSugars (e.g., ribose via the formose reaction), amino acids (with HCN)[10][11]Miller-Urey experiments, interstellar medium, hydrothermal vents.[8][10][11]Essential for the synthesis of the sugar backbone of RNA and DNA.[10]Can lead to a complex and non-specific mixture of products in the formose reaction.
Formamide HCONH₂Nucleobases (adenine, guanine, cytosine, uracil), some amino acids.[10][12]Hydrolysis of HCN, heating in the presence of catalysts.[6][12]Can act as a concentrating solvent and a source of other precursors upon decomposition.[12]Synthesis of some biomolecules requires high temperatures (e.g., 160°C).[13]
Reaction Pathways and Energetics

Recent quantum chemical studies have shed light on the energetics of amino acid synthesis from this compound. The HCOOH-catalyzed synthesis of alanine from this compound and formic acid has a calculated free energy barrier of 40.8 kcal mol⁻¹, which is notably more favorable than alternative pathways from other precursors like vinylamine.[4][5] This suggests that under certain prebiotic conditions, the formation of alanine from this compound could be a preferred route.

In comparison, coupling reactions involving formaldimine (CH₂NH), a related imine, to form amino acids have been shown to have significantly lower free energy barriers than those involving hydrogen cyanide.[5] This highlights the potential importance of imines as a class of molecules in prebiotic synthesis.

Key Experimental Protocols

Detailed experimental protocols are crucial for validating theoretical models and exploring the plausibility of prebiotic reaction pathways. Below are methodologies for key experiments related to the synthesis of biomolecules from prebiotic precursors.

Miller-Urey Spark Discharge Experiment (General Protocol)

This experiment simulates the conditions of early Earth's atmosphere to produce organic compounds from inorganic precursors.

Materials:

  • Gases: Methane (CH₄), ammonia (B1221849) (NH₃), hydrogen (H₂), water vapor (H₂O)

  • Apparatus: A closed system of sterile glass flasks and tubes, including a boiling flask, a spark discharge chamber with electrodes, and a condenser.

Procedure:

  • The apparatus is evacuated to remove air and then filled with the reactant gases.

  • Water in the lower flask is heated to boiling, creating water vapor that circulates through the apparatus.

  • A continuous electrical spark is discharged between the electrodes in the spark chamber to simulate lightning.

  • The condenser cools the mixture, causing water and any newly formed compounds to condense and collect in a trap.

  • The experiment is run for a period of days to weeks.

  • The collected aqueous solution is then analyzed for organic molecules using techniques like chromatography.[14]

Strecker Synthesis of α-Alanine from this compound (Theoretical/Proposed)

This protocol is based on the well-established Strecker synthesis, adapted for this compound as the starting imine.

Materials:

  • This compound (CH₃CHNH)

  • Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN)

  • Ammonia (NH₃) (if starting from the aldehyde)

  • Aqueous acid (for hydrolysis)

Procedure:

  • Formation of α-aminonitrile: this compound is reacted with hydrogen cyanide. The cyanide ion acts as a nucleophile, attacking the carbon of the C=N double bond.[15][16]

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed in the presence of an aqueous acid. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding α-alanine.[15][17][18]

Visualizing Prebiotic Pathways

Diagrams are essential for understanding the complex reaction networks in prebiotic chemistry.

Prebiotic_Pathways cluster_precursors Precursors cluster_products Biomolecules This compound This compound (CH₃CHNH) AminoAcids Amino Acids (e.g., Alanine, Glycine) This compound->AminoAcids Strecker Synthesis HCN Hydrogen Cyanide (HCN) HCN->AminoAcids Strecker Synthesis Nucleobases Nucleobases (e.g., Adenine) HCN->Nucleobases Oligomerization Formaldehyde Formaldehyde (CH₂O) Sugars Sugars (e.g., Ribose) Formaldehyde->Sugars Formose Reaction Formamide Formamide (HCONH₂) Formamide->Nucleobases Condensation

Caption: Relationship between key prebiotic precursors and the classes of biomolecules they can form.

Strecker_Synthesis_this compound This compound This compound HCN + HCN This compound->HCN Aminonitrile α-Aminonitrile HCN->Aminonitrile H2O + H₂O, H⁺ (Hydrolysis) Aminonitrile->H2O Alanine α-Alanine H2O->Alanine Experimental_Workflow Start Mixture of Precursors (e.g., CH₄, NH₃, H₂O) Energy Energy Input (e.g., Spark Discharge, UV Radiation) Start->Energy Reaction Chemical Reactions in Simulated Environment Energy->Reaction Collection Collection of Products (Aqueous Solution) Reaction->Collection Analysis Analysis (e.g., Chromatography, Mass Spectrometry) Collection->Analysis Results Identification of Biomolecules Analysis->Results

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethanimine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of ethanimine (also known as Ethanamine, N-methylene-). The selection of an appropriate analytical method is critical for ensuring data integrity and reproducibility in research and development. This document outlines two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for this compound analysis, drawing on established methods for analogous imines and aliphatic amines due to the limited specific literature on this analyte.[1] The inherent reactivity of the imine functional group, particularly its susceptibility to hydrolysis, presents a significant analytical challenge that must be addressed during method development and validation.[1]

Data Presentation: A Comparative Overview of Analytical Techniques

The choice between GC and HPLC for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus in-depth structural elucidation).[1] The following table summarizes the key performance characteristics of each method.

ParameterGas Chromatography (GC) with Flame Ionization Detection (FID)High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Principle Separation of volatile compounds in the gas phase followed by detection.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]
Potential Advantages - High resolution for volatile analytes.- Well-established and robust technique.[1]- Suitable for less volatile or thermally labile compounds.- Derivatization can significantly enhance sensitivity and selectivity.
Potential Challenges - Analyte Instability: Potential for thermal degradation in the injector or column.- Peak Tailing: The basic nature of the imine can lead to interactions with active sites on the column.[1]- Derivatization Required: this compound lacks a strong chromophore, necessitating derivatization for sensitive detection.- Matrix Effects: Co-eluting matrix components can interfere with the analyte signal.[1]
Mitigation Strategies - Use of lower injector temperatures and thermally stable columns.- Use of base-deactivated columns.[1]- Optimization of derivatization reaction conditions.- Effective sample preparation and use of an appropriate internal standard.[1]
Specificity High for volatile impurities.[2]High for amine-related impurities post-derivatization.[2]
Linearity (R²) Typically >0.998.[2]Typically >0.999 with appropriate derivatization.[2]
Limit of Detection (LOD) Method-dependent, requires empirical determination.Potentially lower than GC with optimized derivatization and fluorescence detection.
Limit of Quantification (LOQ) Method-dependent, requires empirical determination.Potentially lower than GC with optimized derivatization and fluorescence detection.
Accuracy Requires validation with certified reference materials or spike/recovery studies.Requires validation with certified reference materials or spike/recovery studies.
Precision Requires determination of repeatability and intermediate precision during validation.Requires determination of repeatability and intermediate precision during validation.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound would require empirical development and validation.[1] However, the following outlines, adapted from methods used for similar aliphatic amines and imines, provide a solid starting point.[1]

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on established methods for the analysis of volatile amines.[2]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, base-deactivated fused silica (B1680970) capillary column (e.g., DB-5ms treated with KOH).[1]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound reference standard and sample into separate 100 mL volumetric flasks.[2]

    • Dissolve and dilute to volume with an appropriate solvent (e.g., Isopropanol) to achieve a final concentration of 1.0 mg/mL.[2]

    • Prepare a blank solution of the solvent.[2]

  • GC Conditions:

    • Injector: Split/splitless injector at 200°C.[1]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.[1]

      • Ramp: 10°C/min to 250°C.[1]

      • Hold at 250°C for 5 minutes.[1]

    • Detector: FID at 280°C.[1]

  • Data Analysis: Quantification is performed using an external standard method. A calibration curve is generated from the reference standard at multiple concentrations.

Method B: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves pre-column derivatization to enable sensitive fluorescence detection.

  • Instrumentation: HPLC system with a fluorescence detector.[1]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Sample Preparation (with Derivatization):

    • To 1 mL of the sample solution, add a derivatizing agent (e.g., dansyl chloride or fluorescamine) and a suitable buffer.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Quench the reaction if necessary.

    • Filter the solution before injection.[1]

  • HPLC Conditions:

    • Mobile Phase:

      • A: Water with 0.1% formic acid.[1]

      • B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient:

      • 0-20 min: 20% to 80% B.[1]

      • 20-25 min: 80% B.[1]

      • 25-30 min: 80% to 20% B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., excitation at 470 nm and emission at 530 nm).[1]

  • Data Analysis: Quantification is performed using an external standard method with a calibration curve generated from the derivatized reference standard.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound quantification. Cross-validation is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[3]

CrossValidationWorkflow cluster_setup Setup cluster_execution Execution cluster_comparison Comparison cluster_evaluation Evaluation cluster_outcome Outcome Start Start: Define Analytical Methods (A and B) DefineCriteria Define Acceptance Criteria (e.g., ICH Q2(R1)) Start->DefineCriteria AnalyzeSamplesA Analyze Standard and QC Samples with Method A DefineCriteria->AnalyzeSamplesA AnalyzeSamplesB Analyze Standard and QC Samples with Method B DefineCriteria->AnalyzeSamplesB CompareResults Compare Results from Method A and Method B AnalyzeSamplesA->CompareResults AnalyzeSamplesB->CompareResults Decision Meet Pre-defined Acceptance Criteria? CompareResults->Decision Success Methods are Cross-Validated Decision->Success Yes Failure Investigate Discrepancies and Re-evaluate Decision->Failure No Failure->DefineCriteria

Caption: Workflow for the cross-validation of two analytical methods.

References

Stability of Ethanimine Compared to Other Interstellar Imines: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative stability of ethanimine and other imines detected in the interstellar medium, supported by computational data and detailed methodologies.

The vast, cold expanse of the interstellar medium (ISM) hosts a surprising variety of molecules, including a class of compounds known as imines. These molecules, characterized by a carbon-nitrogen double bond (C=N), are of significant interest to astrochemists and researchers in prebiotic chemistry as they are considered potential precursors to biologically relevant molecules like amino acids. This compound (CH₃CHNH) is one such interstellar imine, and understanding its stability relative to other imines is crucial for elucidating the chemical pathways that lead to molecular complexity in space. This guide provides a comparative analysis of the stability of this compound with other known interstellar imines, based on data from computational quantum chemistry studies.

Relative Stability of Interstellar Imines

The stability of a molecule in the harsh conditions of the interstellar medium—characterized by extremely low temperatures and densities—is a key factor determining its abundance and potential to participate in further chemical reactions. Computational chemistry provides a powerful tool to investigate the intrinsic stability of these molecules by calculating their electronic energies. The table below summarizes the relative energies of several interstellar imines, providing a quantitative basis for comparing their stability. The data is compiled from various high-level quantum chemical calculations. It is important to note that different isomers of the same imine can have different stabilities.

ImineIsomer/ConformerRelative Energy (kcal/mol)Relative Energy (kJ/mol)Reference Molecule
Mthis compound (B1209239)-0.000.00Mthis compound
This compound E-isomerTBDTBDMthis compound
This compound Z-isomerTBDTBDMthis compound
PropenimineTBDTBDTBDMthis compound
Cyanomthis compoundZ-isomerTBDTBDMthis compound
Cyanomthis compoundE-isomerTBDTBDMthis compound
PropargylimineZ-isomerTBDTBDMthis compound
PropargylimineE-isomerTBDTBDMthis compound
Ketenimine-TBDTBDMthis compound
2-IminoacetaldehydeTBDTBDTBDMthis compound

Note: TBD (To Be Determined) indicates that directly comparable data from a single, consistent computational study was not available in the initial literature survey. The goal is to populate this table with values calculated at a consistent level of theory for a fair comparison.

Formation and Destruction Pathways

The stability of an imine in the ISM is not solely determined by its intrinsic energy but also by the kinetics of its formation and destruction pathways. Computational studies have explored various mechanisms for the formation of imines in the gas phase and on the surfaces of icy dust grains.

A general and significant gas-phase formation route for more complex imines is the reaction of the simplest imine, mthis compound (CH₂NH), with a radical species.[1][2][3] This is an addition-elimination reaction that has been shown to be efficient even under the cold conditions of the ISM.[1]

G cluster_formation Formation Pathway R Radical (X•) I Intermediate [X-CH₂NH]• R->I M Mthis compound (CH₂NH) M->I P Substituted Imine (X-C(H)=NH) + H• I->P Elimination D Destruction (e.g., Photodissociation) P->D UV Photon

Caption: A generalized gas-phase formation pathway for complex interstellar imines.

Experimental and Computational Protocols

The quantitative data presented in this guide are derived from sophisticated computational chemistry calculations. Understanding the methodologies employed is critical for evaluating the reliability of the results.

Computational Thermochemistry

The relative energies and enthalpies of formation of interstellar imines are typically calculated using high-level ab initio quantum chemical methods. These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule.

Commonly Employed Methods:

  • Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is considered the "gold standard" for its high accuracy in calculating electronic energies.[4]

  • Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. Functionals like B2PLYP-D3 and ωB97XD have been shown to perform well for thermochemical predictions of organic molecules.[5][6]

Basis Sets:

The accuracy of the calculations also depends on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as those of the augmented correlation-consistent type (e.g., aug-cc-pVTZ), generally provide more accurate results.

A Typical Computational Protocol:

  • Geometry Optimization: The three-dimensional structure of the imine is optimized to find its lowest energy conformation. This is often performed using DFT methods, for example, with the B2PLYP functional and a modified augmented correlation-consistent triple-zeta basis set (m-aug-cc-pVTZ).[6]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to compute zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using a higher-level method, such as CCSD(T), with a large basis set. To achieve even higher accuracy, energies are often extrapolated to the complete basis set (CBS) limit.[6]

  • Thermochemical Corrections: The calculated electronic energies are corrected for ZPVE, thermal contributions to the enthalpy and entropy to obtain thermochemical properties at a given temperature.

G cluster_workflow Computational Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., DFT) Freq Frequency Calculation (ZPVE, Thermochem.) SPE Single-Point Energy (e.g., CCSD(T)/CBS) Result Relative Stability Data

Caption: A typical workflow for computational thermochemistry of interstellar molecules.

Discussion and Conclusion

The relative stability of this compound among other interstellar imines is a complex interplay of its molecular structure and the environment it resides in. While a comprehensive and directly comparative dataset is still under active research, preliminary findings from various computational studies suggest that the stability of simple imines is influenced by factors such as the nature of the substituent groups attached to the C=N bond and the presence of isomers.

For this compound, the E-isomer is generally found to be more stable than the Z-isomer.[5] The energy difference between isomers of the same imine is typically on the order of a few kcal/mol. The relative ordering of stability between different imine molecules requires a systematic computational study using a consistent and high-level theoretical approach.

Future research should focus on generating a comprehensive and internally consistent database of the thermochemical properties of all known and candidate interstellar imines. This will be invaluable for astrochemical models aiming to predict the abundances of these molecules and to unravel the intricate chemical networks that lead to the formation of prebiotic molecules in the cosmos. The detailed computational protocols provided in this guide serve as a foundation for such future investigations and for the critical evaluation of existing data.

References

The Central Role of Ethanimine in Strecker Amino Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of amino acid synthesis is paramount. The Strecker synthesis, a cornerstone of organic chemistry for over 150 years, provides a direct route to α-amino acids from simple precursors. Central to this reaction is the formation of an imine intermediate, such as ethanimine, which dictates the structure of the final amino acid product. This guide offers a comprehensive validation of this compound's role in the Strecker synthesis of alanine (B10760859), alongside a comparison with a prominent alternative, the Petasis reaction.

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with cyanide in the presence of ammonia (B1221849).[1] This condensation yields an α-aminonitrile, which is then hydrolyzed to produce the desired amino acid.[1] When acetaldehyde (B116499) is used as the starting aldehyde, the key intermediate formed is this compound.[2]

The Validated Role of this compound

The mechanism of the Strecker synthesis confirms the indispensable role of an imine intermediate.[3] In the initial stage, the aldehyde (acetaldehyde) reacts with ammonia to form an iminium ion after the elimination of a water molecule.[4][5] This iminium ion is in equilibrium with its corresponding imine, this compound. A cyanide ion then performs a nucleophilic attack on the iminium carbon, leading to the formation of an α-aminonitrile.[3][4] The subsequent hydrolysis of the nitrile group yields the final amino acid, in this case, alanine.[2][4] The structure of the aldehyde directly determines the side chain of the resulting amino acid, highlighting the critical role of the this compound intermediate in the synthesis of alanine.[3]

Computational studies, such as those using density functional theory (DFT), have further elucidated the reaction pathway, confirming the formation of the aminonitrile from the aldehyde, ammonia, and hydrogen cyanide, with an imine as the key intermediate.[6]

Experimental Protocol: Strecker Synthesis of Alanine

The following is a generalized experimental protocol for the synthesis of racemic alanine via the Strecker reaction, involving the in-situ formation of this compound.

Materials:

Procedure:

Step 1: Formation of α-Aminopropionitrile

  • A solution of ammonium chloride in water is prepared and cooled in an ice bath.

  • Potassium cyanide is added to this solution, followed by the slow addition of acetaldehyde.

  • The reaction mixture is stirred at a low temperature for a specified period, allowing for the formation of the α-aminonitrile intermediate.

Step 2: Hydrolysis to Alanine

  • The reaction mixture containing the α-aminonitrile is then subjected to acidic hydrolysis, typically by adding concentrated hydrochloric acid and heating under reflux.

  • After the hydrolysis is complete, the solution is cooled and neutralized with a base, such as sodium hydroxide, to precipitate the crude alanine.

  • The crude product can be purified by recrystallization from a solvent mixture like water and ethanol.

Comparative Analysis: Strecker Synthesis vs. Petasis Reaction

A significant alternative to the Strecker synthesis is the Petasis reaction, also known as the borono-Mannich reaction.[7] This multicomponent reaction also proceeds through an imine intermediate but utilizes organoboronic acids as the nucleophile instead of the highly toxic cyanide.[7][8]

FeatureStrecker SynthesisPetasis Reaction
Reactants Aldehyde/Ketone, Ammonia/Amine, CyanideAldehyde/Ketone, Amine, Organoboronic Acid
Key Intermediate Imine/Iminium ionImine/Iminium ion
Nucleophile Cyanide (CN⁻)Organoboronate
Toxicity High (due to cyanide)Generally low (boronic acids are less toxic)
Byproducts Ammonium saltsBoronic acid derivatives
Scope Broad applicability for α-amino acidsBroad applicability for substituted amines, including α-amino acids
Stereoselectivity Classical synthesis is racemic; asymmetric variants existCan achieve high diastereoselectivity with chiral amines

While both reactions are powerful tools for amino acid synthesis, the Petasis reaction offers a significant safety advantage by avoiding the use of cyanide.[7] However, the Strecker synthesis remains a cost-effective and historically significant method.[8] The choice between the two often depends on the specific target molecule, scale of the reaction, and safety considerations.

Visualizing the Pathways

To better illustrate the mechanisms, the following diagrams outline the signaling pathways for both the Strecker synthesis involving this compound and the Petasis reaction.

Strecker_Synthesis Acetaldehyde Acetaldehyde This compound This compound Intermediate Acetaldehyde->this compound -H₂O Ammonia Ammonia (NH₃) Ammonia->this compound Aminonitrile α-Aminopropionitrile This compound->Aminonitrile Cyanide Cyanide (HCN/KCN) Cyanide->Aminonitrile +HCN Alanine Alanine Aminonitrile->Alanine H2O_hydrolysis H₂O, H⁺ (Hydrolysis) H2O_hydrolysis->Alanine

Caption: Strecker synthesis pathway for alanine.

Petasis_Reaction Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine -H₂O Amine Amine Amine->Imine Amino_Acid Substituted Amino Acid Imine->Amino_Acid Boronic_Acid Organoboronic Acid Boronic_Acid->Amino_Acid

Caption: Generalized Petasis reaction pathway.

References

Navigating the Reactivity of Ethanimine: A Comparative Analysis of Hydrolysis and Polymerization Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic landscape of reactive intermediates like ethanimine (CH₃CH₂N=CH₂) is critical for controlling reaction outcomes and ensuring the stability of potential drug candidates. This guide provides a comparative analysis of the two primary competing reaction pathways for this compound: hydrolysis and polymerization. While quantitative data for this compound polymerization is notably scarce in scientific literature, this guide summarizes the available kinetic data for hydrolysis and outlines the conditions known to favor each pathway, supported by experimental protocols.

This compound, a simple aldimine, is a valuable but transient building block in organic synthesis. Its utility is governed by its susceptibility to two main degradation or reaction pathways: hydrolysis, a reversion to its constituent amine and aldehyde, and polymerization, a self-condensation reaction. The predominance of one pathway over the other is highly dependent on the reaction conditions.

Comparative Analysis of Reaction Rates

The hydrolysis of imines, including this compound, is a well-documented process that is highly influenced by pH. In contrast, the polymerization of this compound is often an undesired side reaction, and literature focuses on its prevention rather than the quantification of its rate.

This compound Hydrolysis

The hydrolysis of aliphatic imines is known to be catalyzed by acid.[1] The reaction rate is significantly dependent on the pH of the medium, with the maximum rate for many simple imines observed in the slightly acidic range, around pH 4.[1] The mechanism and rate-determining step of hydrolysis can vary with pH.[1]

Under acidic conditions, the imine nitrogen is protonated to form an iminium ion, which is more susceptible to nucleophilic attack by water.[1] At neutral and basic pH, the rate-determining step is typically the attack of water on the imine carbon.[1] In contrast, under acidic conditions, the decomposition of the tetrahedral intermediate formed after water addition becomes rate-limiting.[1]

Parameter Effect on Hydrolysis Rate Rationale
pH Rate is pH-dependent, often maximal around pH 4-5.Acid catalysis protonates the imine, increasing its electrophilicity.[1]
Temperature Rate increases with temperature.Provides the necessary activation energy for the reaction.[2][3]
Buffer Concentration Can influence the rate depending on the buffer components.General acid or base catalysis can occur.
This compound Polymerization

There is a notable absence of specific kinetic data for the polymerization of this compound, as it is not typically used as a primary monomer for polymerization.[4] However, it is well-established that simple N-methylene imines are prone to self-condensation, especially at high concentrations and temperatures.[5] This process is generally considered an undesirable side reaction in synthetic applications.

The most effective strategy to mitigate polymerization is the in situ generation of this compound, ensuring that its concentration remains low throughout the reaction.[5]

The following table summarizes the conditions known to promote the polymerization of this compound.

Parameter Effect on Polymerization Rate Rationale
Concentration Higher concentrations increase the rate.Increased probability of intermolecular reactions.[5]
Temperature Higher temperatures can promote polymerization.Provides activation energy for the polymerization process.[5]
Presence of Catalysts Acidic or basic impurities can potentially catalyze polymerization.May facilitate the formation of reactive intermediates.
Reaction Time Longer reaction or storage times can lead to polymerization.Increased opportunity for self-condensation to occur.[5]

Experimental Protocols

To study the competing hydrolysis and polymerization of this compound, a carefully designed experimental setup is required. The primary method for investigating these processes is through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Protocol for Monitoring this compound Stability by ¹H NMR Spectroscopy

Objective: To determine the relative rates of hydrolysis and polymerization of this compound under specific conditions (e.g., pH, temperature, concentration).

Materials:

Methodology:

  • In Situ Generation of this compound:

    • In a flame-dried NMR tube, dissolve ethylamine in the chosen deuterated solvent.

    • Add a stoichiometric equivalent of formaldehyde. The reaction to form this compound is typically rapid.

    • For studies in non-aqueous media, a dehydrating agent like molecular sieves can be used to drive the imine formation and then removed before analysis.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-thermostatted to the desired temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time intervals will depend on the expected reaction rates.

  • Data Analysis:

    • Identify the characteristic signals for this compound (e.g., the N=CH₂ protons), its hydrolysis products (ethylamine and formaldehyde), and any potential polymerization products (which may appear as broad signals or new sharp signals).

    • Integrate the signals corresponding to the protons of each species at each time point, using the internal standard for normalization.

    • The rate of hydrolysis can be determined by monitoring the decrease in the this compound signal and the corresponding increase in the ethylamine and formaldehyde signals.

    • The rate of polymerization can be inferred from the disappearance of the this compound signal that is not accounted for by hydrolysis, and the appearance of new signals corresponding to oligomers or polymers.

  • Kinetic Analysis:

    • For hydrolysis, plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant under the given conditions.

    • A direct kinetic analysis of polymerization is challenging without characterizing the polymer structure. However, the initial rate of this compound consumption due to polymerization can be estimated.

Visualizing the Competing Pathways

The following diagrams illustrate the competing reaction pathways of this compound and a general workflow for studying its stability.

cluster_main This compound Reaction Pathways This compound This compound Hydrolysis_Products Ethylamine + Formaldehyde This compound->Hydrolysis_Products + H₂O (Acid-catalyzed) Polymerization_Products Poly(this compound) / Oligomers This compound->Polymerization_Products Self-condensation

Caption: Competing hydrolysis and polymerization pathways of this compound.

cluster_workflow Experimental Workflow for this compound Stability Analysis start In Situ Generation of this compound in Deuterated Solvent nmr Time-resolved ¹H NMR Spectroscopy start->nmr Monitor reaction analysis Spectral Analysis: - Identify signals - Integrate peaks nmr->analysis Acquire spectra kinetics Kinetic Modeling: - Determine rate constants - Compare pathways analysis->kinetics Process data conclusion Comparative Rate Analysis kinetics->conclusion Interpret results

Caption: Workflow for studying this compound stability via NMR.

References

Assessing the Prebiotic Plausibility of Ethanimine Formation Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethanimine (CH₃CHNH), a molecule considered a key precursor to the amino acid alanine, has been a focal point in prebiotic chemistry research. Understanding its formation pathways under conditions mimicking the early Earth or interstellar environments is crucial for unraveling the origins of life's building blocks. This guide provides a comparative analysis of proposed this compound formation pathways, integrating experimental data with theoretical calculations to assess their prebiotic plausibility.

Two primary pathways for the prebiotic synthesis of this compound have been investigated: the reaction of acetaldehyde (B116499) with ammonia (B1221849) in interstellar ice analogs and gas-phase reactions involving vinylamine (B613835) or methylene (B1212753) and mthis compound (B1209239). While experimental evidence strongly supports the former, theoretical studies provide insights into the feasibility of the latter.

Comparison of this compound Formation Pathways

Formation PathwayEnvironmentReactantsIntermediatesSupporting EvidencePlausibility
Acetaldehyde and Ammonia Interstellar Ice AnalogsAcetaldehyde (CH₃CHO), Ammonia (NH₃)α-aminoethanol (CH₃CH(NH₂)OH)Experimental: FTIR and Mass SpectrometryHigh
Vinylamine Isomerization Gas PhaseVinylamine (H₂C=CHNH₂)-Theoretical: Quantum Chemical CalculationsModerate
Methylene and Mthis compound Gas Phase / Interstellar IceMethylene (CH₂), Mthis compound (CH₂NH)-Theoretical: Quantum Chemical CalculationsModerate to Low

Experimentally Verified Pathway: Acetaldehyde and Ammonia in Ice

Recent laboratory studies simulating the conditions of interstellar ice have provided compelling evidence for the formation of this compound from the reaction of acetaldehyde and ammonia. This process is considered highly plausible under prebiotic conditions, particularly in the cold, dense molecular clouds where stars and planets form.

Experimental Protocol: Formation of this compound in Interstellar Ice Analogs

This protocol is based on the findings of Vinogradoff et al. (2012), who investigated the solid-state reactivity of acetaldehyde and ammonia at low temperatures.[1][2][3]

1. Preparation of the Ice Analog:

  • A high-vacuum or ultra-high-vacuum chamber is cooled to approximately 10-20 K.

  • A gaseous mixture of acetaldehyde (CH₃CHO) and ammonia (NH₃), often with a catalyst like formic acid (HCOOH), is deposited onto a cold substrate (e.g., a polished metal surface or a transparent window for spectroscopy). The deposition is controlled to form a thin, amorphous ice layer.

2. Thermal Processing:

  • The temperature of the ice-coated substrate is slowly and controllably increased.

  • The reaction progress is monitored in situ at different temperature intervals.

3. In-situ Analysis:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the molecular components of the ice by their characteristic vibrational frequencies. The formation of the intermediate, α-aminoethanol, is observed at approximately 80 K. As the temperature is further increased to around 180 K, the characteristic spectral features of this compound appear, indicating its formation from the dehydration of α-aminoethanol.[1][2][4]

  • Mass Spectrometry: As the ice is heated, molecules desorb into the gas phase and can be analyzed by a mass spectrometer. This allows for the identification of the products based on their mass-to-charge ratio, confirming the presence of this compound.[1][2][4]

Key Experimental Findings:
  • Intermediate Identification: The formation of α-aminoethanol as a stable intermediate at low temperatures (around 80 K) is a critical step in this pathway.[1][2][3]

  • This compound Formation Temperature: this compound is observed to form at a temperature of approximately 180 K.[1][2][3]

  • Analytical Confirmation: The combination of FTIR spectroscopy and mass spectrometry provides robust identification of both the intermediate and the final this compound product.[1][2][4]

While this experimental work provides strong qualitative evidence, quantitative yields for this compound formation in these ice analog experiments are not yet well-established in the literature.

Theoretically Proposed Pathways

Quantum chemical calculations have explored alternative gas-phase routes to this compound, providing insights into their energetic feasibility.

Isomerization of Vinylamine

Theoretical studies suggest that this compound can be formed through the isomerization of vinylamine. This pathway involves the migration of a hydrogen atom. While computationally plausible, this pathway currently lacks direct experimental verification under prebiotic conditions.

Reaction of Methylene with Mthis compound

Another proposed gas-phase reaction involves the interaction of the methylene radical (CH₂) with mthis compound (CH₂NH).[5] Theoretical calculations have investigated the energetics of this reaction, suggesting it could be a potential source of this compound in the interstellar medium. However, the abundance and reactivity of these radical species under prebiotic conditions pose questions about the overall efficiency of this pathway.

Visualizing the Pathways

Acetaldehyde and Ammonia Pathway in Ice

Acetaldehyde_Ammonia_Pathway Acetaldehyde Acetaldehyde (CH₃CHO) Reactants Reactants in Ice (10-20 K) Ammonia Ammonia (NH₃) Aminoethanol α-aminoethanol (formed at ~80 K) Reactants->Aminoethanol Nucleophilic Addition This compound This compound (CH₃CHNH) (formed at ~180 K) Aminoethanol->this compound Dehydration Dehydration Dehydration

Caption: Reaction of acetaldehyde and ammonia in ice to form this compound.

Theoretical Gas-Phase Pathways

Theoretical_Pathways cluster_0 Isomerization Pathway cluster_1 Radical Reaction Pathway Vinylamine Vinylamine (H₂C=CHNH₂) Ethanimine1 This compound (CH₃CHNH) Vinylamine->Ethanimine1 H-atom migration Methylene Methylene (CH₂) Ethanimine2 This compound (CH₃CHNH) Methylene->Ethanimine2 C-C bond formation Mthis compound Mthis compound (CH₂NH) Mthis compound->Ethanimine2 C-C bond formation

Caption: Proposed gas-phase pathways to this compound.

Conclusion

The formation of this compound from acetaldehyde and ammonia in interstellar ice analogs stands as the most prebiotically plausible pathway, backed by solid experimental evidence. The identification of the α-aminoethanol intermediate and the specific temperature for this compound formation provide a robust framework for this mechanism. While theoretical studies on gas-phase reactions offer intriguing possibilities, they await experimental validation to be considered equally plausible. Future research should focus on quantifying the yields of this compound in ice analog experiments and on designing experiments to test the viability of the proposed gas-phase routes. This will provide a more complete picture of the prebiotic inventory of molecules that could have contributed to the origin of life.

References

Safety Operating Guide

Prudent Disposal of Ethanimine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like ethanimine are paramount for ensuring laboratory safety and environmental protection. this compound's inherent instability and high reactivity necessitate a cautious and well-informed approach to its disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to address the specific challenges associated with this compound.

Key Physical and Chemical Properties of this compound

Understanding the properties of this compound is the first step toward its safe management. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₂H₅N[1][3]
Molecular Weight 43.07 g/mol [3]
Boiling Point (estimated) 56 °C[1]
Melting Point (estimated) -80 °C[1]
Density (at 25 °C) 0.785 g/mL[1]
Reactivity Highly reactive; rapidly polymerizes to acetaldehyde (B116499) ammonia (B1221849) trimer. Undergoes rapid hydrolysis in aqueous media.[1][2]

Immediate Safety and Handling Precautions

Before addressing disposal, it is critical to handle this compound with the utmost care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases to prevent hazardous reactions.[4]

Step-by-Step Disposal Protocol for this compound

Given its high reactivity, direct disposal of pure this compound is not recommended. The primary goal is to convert it to a less hazardous, more stable substance before it enters the chemical waste stream.

Experimental Protocol: Neutralization and Stabilization

This protocol details a general method for quenching the reactivity of this compound before disposal.

  • Preparation:

    • Work in a chemical fume hood.

    • Have an appropriate neutralizing agent ready. A dilute solution of a weak acid (e.g., acetic acid) in a suitable solvent can be used to hydrolyze the imine to acetaldehyde and ammonia.[1]

    • Prepare a designated, properly labeled hazardous waste container. The container should be compatible with the final neutralized solution.

  • Procedure:

    • Slowly and carefully add the this compound solution to a stirred, cooled solution of the weak acid. The reaction can be exothermic, so controlled addition is crucial.

    • Monitor the reaction for any signs of uncontrolled polymerization or off-gassing.

    • Once the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete.

    • Verify the neutralization of the reactive imine functionality. This can be done using appropriate analytical methods if available (e.g., NMR, IR spectroscopy) or by ensuring no further heat is generated.

  • Waste Collection:

    • The resulting solution, containing acetaldehyde, ammonia, and the salt of the weak acid, should be collected as hazardous waste.

    • The waste container must be clearly labeled with its contents, including the reaction products.

    • Do not mix this waste with other waste streams.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

    • Follow all federal, state, and local regulations for hazardous waste disposal.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and safety measures.

EthanimineDisposal start This compound for Disposal assess Assess Reactivity and Instability start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe hood Work in a Chemical Fume Hood ppe->hood stabilize Is direct disposal safe? hood->stabilize neutralize Neutralize/Stabilize this compound (e.g., with weak acid) stabilize->neutralize No (Highly Reactive) verify Verify Reaction Completion neutralize->verify waste Collect in Labeled Hazardous Waste Container verify->waste contact_ehs Contact EHS for Pickup and Final Disposal waste->contact_ehs end Disposal Complete contact_ehs->end no No (Highly Reactive)

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and is not a substitute for professional safety advice and adherence to institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of highly reactive chemicals.

References

Navigating the Safe Handling of Ethanimine: An Essential Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical when working with ethanimine. The following table summarizes the recommended equipment for various laboratory operations.

PPE Category Routine Handling in a Fume Hood Procedures with Splash Potential Emergency Spill Response
Eye/Face Protection Safety glasses with side shields (ANSI Z87.1 compliant)Chemical splash goggles and a full-face shieldChemical splash goggles and a full-face shield
Hand Protection Chemically resistant nitrile or neoprene gloves (inspect before use)Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene)Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton™)
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoesChemical-resistant apron over a flame-resistant lab coatFully encapsulated, chemical- and vapor-protective suit
Respiratory Protection Work exclusively in a certified chemical fume hoodWork exclusively in a certified chemical fume hoodSelf-contained breathing apparatus (SCBA) with a full facepiece

Operational Plan: From Receipt to Experimentation

Adherence to a strict, step-by-step operational plan is paramount for the safe handling of this compound.

Receiving and Inspection
  • Verification: Upon receipt, immediately verify the container's integrity, ensuring it is properly sealed and free from any signs of damage or leakage.

  • Temperature Control: If shipped under temperature-controlled conditions, confirm that the required temperature has been maintained.

  • Documentation: Review all accompanying documentation for any specific handling and storage instructions provided by the supplier.

Storage
  • Inert Atmosphere: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.

  • Temperature: Store at low temperatures, typically 2-8°C, in a designated and properly ventilated cold storage unit to minimize polymerization.[3]

  • Segregation: Store away from incompatible materials such as acids, oxidizing agents, and water.

Experimental Use
  • Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood with sufficient ventilation.

  • Inert Atmosphere Handling: For transfers and solution preparation, utilize an inert atmosphere glovebox or Schlenk line techniques to prevent exposure to air and moisture.

  • Immediate Use: Prepare solutions of this compound immediately before use in dry, aprotic solvents (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).[3]

  • Avoid Protic Solvents: Do not use protic solvents like water or alcohols, as they will cause rapid hydrolysis.[3]

  • Prevent Ignition: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and ensure all equipment is properly grounded.

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area immediately. Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials such as sawdust. All personnel involved in the cleanup must wear the appropriate PPE as outlined for emergency spill response.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Deactivation of Residual this compound
  • Quenching: Before disposal, any residual this compound should be cautiously quenched. This can be achieved by slowly adding the this compound solution to a stirred, cooled (ice bath) solution of a suitable quenching agent, such as a dilute solution of a weak acid in an appropriate solvent, under an inert atmosphere. The reaction should be monitored for any signs of exothermic reaction.

  • Verification: After quenching, verify the absence of reactive this compound before proceeding with disposal.

Waste Segregation and Collection
  • Hazardous Waste: All quenched solutions and materials contaminated with this compound (e.g., gloves, absorbent pads, and empty containers) must be collected in a designated, properly labeled hazardous waste container.

  • Container Integrity: Ensure the waste container is compatible with the chemical waste, is in good condition, and is kept closed when not in use.

Final Disposal
  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its waste down the drain.[4]

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the critical steps and decision points in the safe handling of this compound, from initial receipt to final disposal.

Ethanimine_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Protocols Receive Receive & Inspect Container Store Store at 2-8°C under Inert Gas Receive->Store Prepare Prepare Solution in Fume Hood/Glovebox Store->Prepare Transfer under Inert Atmosphere Experiment Conduct Experiment Prepare->Experiment Quench Quench Unused Reagent Experiment->Quench Post-Experiment Spill Spill Occurs Experiment->Spill Potential Hazard Collect Collect Contaminated Waste Quench->Collect Dispose Dispose via Licensed Vendor Collect->Dispose Evacuate Evacuate Area Spill->Evacuate Absorb Absorb with Inert Material Evacuate->Absorb Cleanup Cleanup with Full PPE Absorb->Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.